molecular formula C9H15NO3 B3039152 N-Pentanoyl-L-homoserine lactone CAS No. 148497-11-4

N-Pentanoyl-L-homoserine lactone

Cat. No.: B3039152
CAS No.: 148497-11-4
M. Wt: 185.22 g/mol
InChI Key: BFIMURGDHGARTN-ZETCQYMHSA-N
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Description

N-Pentanoyl-L-homoserine lactone is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Pentanoyl-L-homoserine lactone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Pentanoyl-L-homoserine lactone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-3-4-8(11)10-7-5-6-13-9(7)12/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIMURGDHGARTN-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N[C@H]1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Pentanoyl-L-homoserine lactone chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

N-Pentanoyl-L-homoserine lactone (C5-HSL) is a specialized member of the N-acyl homoserine lactone (AHL) class of signaling molecules, functioning as a "gram-negative pheromone" within the Quorum Sensing (QS) paradigm. Unlike the canonical even-chain autoinducers (e.g., C4-HSL, C6-HSL) derived predominantly from acetyl-CoA fatty acid synthesis pools, C5-HSL represents an odd-chain signal often associated with specific metabolic states (utilizing propionyl-CoA precursors) or serving as a critical structural probe in defining the steric gating mechanisms of LuxR-type receptors.

For drug development professionals, C5-HSL is invaluable as a Structure-Activity Relationship (SAR) tool . It bridges the steric gap between the short-chain RhlR activators (C4) and medium-chain receptors, allowing researchers to map the plasticity of ligand-binding domains (LBDs) in pathogens like Pseudomonas aeruginosa and Chromobacterium violaceum.

Part 2: Chemical Architecture & Properties

Structural Analysis

C5-HSL consists of a homoserine lactone (HSL) head group coupled to a 5-carbon saturated fatty acyl tail via an amide linkage. The biological activity resides in the L-stereoisomer configuration at the chiral center of the lactone ring.

  • Lactone Ring: Hydrophilic head group; susceptible to pH-dependent hydrolysis (lactonolysis).

  • Amide Linkage: Hydrogen bond donor/acceptor site critical for receptor anchoring (e.g., Trp60 in TraR homologs).

  • Pentanoyl Chain: Hydrophobic tail; determines receptor specificity via Van der Waals interactions within the LBD hydrophobic pocket.

Physicochemical Data Table[1]
PropertyValueNotes
IUPAC Name N-[(3S)-2-oxotetrahydrofuran-3-yl]pentanamideStrict stereochemistry (S) is required for bioactivity.
CAS Number 148497-11-4
Formula C9H15NO3
Molecular Weight 185.22 g/mol
Solubility DMSO, Chloroform, Ethyl AcetateCritical: Avoid Methanol/Ethanol for long-term storage (transesterification risk).[1]
Stability pH < 7.0: StablepH > 7.5: Rapid Ring OpeningRing-opened form (N-pentanoyl-L-homoserine) is biologically inactive.
pKa ~12 (Amide proton)
Synthesis Logic (Graphviz)

The synthesis of C5-HSL typically utilizes a carbodiimide-mediated coupling between Pentanoic acid and L-homoserine lactone hydrobromide.

Synthesis cluster_inputs Reagents cluster_reaction Coupling Reaction PentanoicAcid Pentanoic Acid (C5 Acyl Source) EDC EDC-HCl / DMAP (Activator/Catalyst) PentanoicAcid->EDC L_HSL L-Homoserine Lactone HBr (Head Group) Intermediate O-Acylisourea Intermediate L_HSL->Intermediate Nucleophilic Attack EDC->Intermediate Product N-Pentanoyl-L-homoserine lactone (C5-HSL) Intermediate->Product Amide Bond Formation

Figure 1: Carbodiimide-mediated synthesis pathway for C5-HSL ensuring retention of stereochemistry.

Part 3: Biological Mechanism & Receptor Interaction

The Odd-Chain Specificity

While most proteobacteria utilize even-chain AHLs (C4, C6, C8, C10, C12), C5-HSL acts as a potent agonist or competitive antagonist depending on the receptor context.

  • Agonism: In Chromobacterium violaceum (strain CV026), C5-HSL acts as a strong agonist for the CviR receptor, inducing violacein pigment production. It is often used as a positive control in biosensor assays.

  • Antagonism/Modulation: In Pseudomonas aeruginosa, C5-HSL can bind the RhlR receptor (cognate ligand: C4-HSL). Due to the extra methylene group, it may induce a conformational shift that alters transcriptional efficacy, serving as a tool to study "signal noise" processing in QS networks.

Signaling Pathway Diagram

QS_Pathway cluster_bacterium Bacterial Cell (e.g., C. violaceum) Precursor Acyl-ACP (C5) + SAM Synthase AHL Synthase (LuxI Homolog) Precursor->Synthase C5HSL_In C5-HSL (Intracellular) Synthase->C5HSL_In Receptor LuxR-type Receptor (Unbound/Unstable) C5HSL_In->Receptor Binding (Kd ~nM) C5HSL_Out C5-HSL (Extracellular) C5HSL_In->C5HSL_Out Passive Diffusion Complex Receptor-C5-HSL Complex (Dimer) Receptor->Complex Dimerization & Folding DNA Target Gene Promoter (lux box) Complex->DNA Transcriptional Activation Phenotype Phenotype Output (Violacein/Virulence) DNA->Phenotype

Figure 2: Mechanism of Action. C5-HSL diffuses freely, binds cytosolic receptors, and drives gene expression.

Part 4: Experimental Methodologies

Protocol: Chemical Synthesis (Lab Scale)

Objective: Synthesize high-purity C5-HSL for biological assays.

  • Preparation: Dissolve L-homoserine lactone hydrobromide (10 mmol) in anhydrous Dichloromethane (DCM). Add Triethylamine (Et3N) (10 mmol) to liberate the free amine.

  • Activation: In a separate vessel, dissolve Pentanoic acid (10 mmol) in DCM. Add EDC-HCl (11 mmol) and catalytic DMAP (1 mmol). Stir for 20 mins at 0°C.

  • Coupling: Combine the solutions. Stir at Room Temperature (RT) for 12–16 hours under Nitrogen atmosphere.

  • Workup:

    • Wash organic layer with 1M NaHSO4 (removes unreacted amine/DMAP).

    • Wash with Saturated NaHCO3 (removes unreacted acid).

    • Wash with Brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Recrystallize from Ethyl Acetate/Hexane or purify via Flash Chromatography (Silica gel, EtOAc:Hexane gradient).

Protocol: Extraction from Bacterial Culture

Objective: Isolate C5-HSL from supernatant without degrading the lactone ring.

  • Centrifugation: Pellet bacterial cells (8,000 x g, 10 min). Collect supernatant.

  • Acidification (CRITICAL): Adjust supernatant pH to 6.5 using dilute HCl. Rationale: Prevents lactonolysis during extraction.

  • Liquid-Liquid Extraction: Add equal volume of acidified Ethyl Acetate (0.01% Acetic Acid). Shake vigorously. Repeat 3x.

  • Drying: Evaporate solvent using a rotary evaporator at <40°C. Reconstitute residue in Acetonitrile for LC-MS.

Protocol: LC-MS/MS Detection

System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or AB Sciex).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[2]

    • B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 mins.

  • MS Settings (ESI Positive):

    • Precursor Ion: m/z 186.1 [M+H]+

    • Product Ion (Quantifier): m/z 102.0 (Lactone ring fragment).

    • Product Ion (Qualifier): m/z 85.0 (Acyl chain fragment).

LCMS_Workflow Sample Extracted Sample (Acetonitrile) HPLC HPLC Separation (C18 Column) Sample->HPLC ESI ESI Source (+) Ionization HPLC->ESI Q1 Q1: Filter m/z 186.1 (Parent Ion) ESI->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Filter m/z 102.0 (Characteristic Lactone) Q2->Q3 Detector Detector (Quantification) Q3->Detector

Figure 3: MRM (Multiple Reaction Monitoring) workflow for specific detection of C5-HSL.

Part 5: Therapeutic Implications (QSI)

In drug development, C5-HSL serves as a template for Quorum Sensing Inhibitors (QSIs) . By modifying the pentanoyl tail (e.g., adding unsaturation, halogenation, or bulky aryl groups), researchers can create "non-productive" ligands that bind the receptor but fail to induce the folding necessary for DNA binding.

  • Strategy: Synthesize C5-HSL analogs (e.g., 4-bromo-pentanoyl-HSL).

  • Mechanism: Competitive binding to the LuxR-type LBD.

  • Outcome: The receptor remains unstable and is degraded by Clp proteases, silencing virulence genes.

References

  • PubChem. (n.d.). N-Pentanoyl-L-homoserine lactone (Compound). National Library of Medicine. Retrieved from [Link]

  • McClean, K. H., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology. Retrieved from [Link]

  • Pearson, J. P., et al. (1994). Structure of the autoinducer required for expression of Pseudomonas aeruginosa virulence genes. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Welch, M., et al. (2000). N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia. The EMBO Journal. Retrieved from [Link]

  • Patel, N. M., et al. (2016).[3] Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method. PLOS ONE. Retrieved from [Link]

Sources

Unraveling the Biological Role of C5-HSL in Gram-Negative Quorum Sensing: Mechanisms, Ecology, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Atypical Nature of C5-HSL

In the landscape of bacterial quorum sensing (QS), N-acyl-L-homoserine lactones (AHLs) serve as the primary chemical lexicon for Gram-negative bacteria. While even-chain AHLs (e.g., C4, C6, C8, C12-HSL) dominate the literature, odd-chain variants like N-pentanoyl-L-homoserine lactone (C5-HSL) have emerged as critical, highly specific signaling molecules. As an amphipathic molecule with a five-carbon acyl chain, C5-HSL governs population-density-dependent phenotypes, including virulence factor secretion, biofilm maturation, and host-pathogen interactions in clinically and ecologically significant bacteria such as Aeromonas and Yersinia species.

This whitepaper provides an in-depth technical analysis of the structural biology, ecological roles, and self-validating analytical methodologies required to accurately quantify and characterize C5-HSL in complex biological matrices.

Structural Biology and Chemical Ecology

The LuxI/LuxR Mechanistic Circuitry

The biosynthesis of C5-HSL is catalyzed by LuxI-type synthases (e.g., AhyI in Aeromonas), which utilize S-adenosylmethionine (SAM) as the amino donor for the homoserine lactone ring, and pentanoyl-acyl carrier protein (ACP) as the acyl chain donor. Once synthesized, the relatively short, amphipathic C5-HSL molecule diffuses passively across the bacterial membrane into the extracellular milieu.

Upon reaching a critical threshold concentration, C5-HSL binds to cytoplasmic LuxR-type transcriptional regulators. As detailed in1[1], ligand binding induces a conformational change that stabilizes the LuxR receptor against proteolytic degradation, promotes homodimerization, and enables the complex to bind to specific "lux box" promoter sequences, thereby activating target gene expression.

Pathway SAM SAM + Pentanoyl-ACP LuxI LuxI-type Synthase (e.g., AhyI) SAM->LuxI Substrate Binding C5HSL C5-HSL Signal LuxI->C5HSL Synthesis & Secretion Complex C5-HSL/LuxR Complex (Active Dimer) C5HSL->Complex Diffusion & Binding LuxR LuxR-type Receptor (Inactive) LuxR->Complex Conformational Change Target Target Gene Expression (Virulence, Biofilm) Complex->Target Promoter Binding

Mechanistic pathway of C5-HSL synthesis, receptor binding, and target gene activation.
Environmental Stability and Lactonolysis

A critical, often overlooked aspect of AHL biology is their environmental stability. The homoserine lactone ring of C5-HSL is highly susceptible to lactonolysis —a pH- and temperature-dependent hydrolysis that opens the lactone ring, rendering the molecule biologically inactive. Research published in2[2] demonstrates that at alkaline pH or elevated temperatures (e.g., 37°C), C5-HSL degrades rapidly. For pathogens like Yersinia pseudotuberculosis, this thermodynamic instability acts as a sophisticated environmental sensor, ensuring that QS circuits are modulated appropriately when transitioning from environmental reservoirs to the mammalian host[2].

Ecological Roles and Bacterial Species

C5-HSL is not ubiquitous; its presence is a distinct chemotaxonomic marker for specific microbial communities. The table below summarizes the quantitative and phenotypic data associated with C5-HSL in key bacterial species.

Table 1: Physicochemical Properties and Species Distribution of C5-HSL
Parameter / SpeciesQuantitative Data / Associated PhenotypeReference
Chemical Formula C9H15NO3[3]
Molecular Weight 185.2 g/mol [3]
LC-MS/MS Transitions Precursor: m/z 186.1 [M+H]+ → Product: m/z 102.0[4],[5]
Lactonolysis Threshold Rapid ring opening at pH > 6.8; Reactivation at pH < 3.0[2]
Aeromonas hydrophila Co-produced with C4/C6-HSL; Drives biofilm and virulence[5],[6]
Yersinia pseudotuberculosis Co-produced with C6/C7-HSL; Temperature-dependent QS[2]
Bradyrhizobium japonicum Responds to C5-HSL (Cognate is IV-HSL); Symbiotic cross-talk[4]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the detection and quantification of C5-HSL must employ an orthogonal, self-validating approach. Relying solely on biological assays risks false positives from promiscuous receptors, while chemical analysis alone cannot confirm biological activity. The following dual-protocol system bridges this gap.

Protocol A: Chemical Quantification via LC-MS/MS

Causality Focus: Preventing lactonolysis during extraction is the most critical point of failure in AHL quantification.

  • Supernatant Harvesting & Acidification: Centrifuge the bacterial culture (e.g., Aeromonas spp.) at 10,000 × g for 10 minutes. Crucial Step: Immediately adjust the cell-free supernatant to pH < 3.0 using 1M HCl. Why? Acidification protonates the open-ring form of degraded AHLs, driving the thermodynamic equilibrium back toward the closed, active lactone ring, ensuring total C5-HSL is quantified[2].

  • Liquid-Liquid Extraction: Add an equal volume of dichloromethane (DCM) to the acidified supernatant. Shake vigorously for 1 minute. Why? DCM is highly effective at partitioning amphipathic, short-chain AHLs like C5-HSL from the aqueous phase.

  • Concentration: Collect the organic (lower) phase and evaporate to dryness under a gentle stream of nitrogen gas. Resuspend in HPLC-grade acetonitrile.

  • LC-MS/MS Analysis: Inject the sample into a triple quadrupole mass spectrometer. Monitor the specific multiple reaction monitoring (MRM) transition of m/z 186.1 → 102.0 . The m/z 102.0 product ion represents the cleaved homoserine lactone ring, providing definitive structural confirmation of C5-HSL[4][5].

Protocol B: Phenotypic Validation via Chromobacterium violaceum CV026 Biosensor

Causality Focus: Confirming that the chemically identified C5-HSL retains biological signaling capacity.

  • Biosensor Preparation: C. violaceum CV026 is a mini-Tn5 mutant that cannot synthesize its own AHLs but possesses a promiscuous CviR receptor linked to a violacein (purple pigment) production operon. It specifically detects short-chain AHLs (C4 to C8)[2].

  • Overlay Assay: Spot 10 µL of the concentrated DCM extract onto a Luria-Bertani (LB) agar plate. Overlay with a soft agar lawn seeded with exponential-phase CV026 cells.

  • Incubation & Validation: Incubate at 28°C for 24 hours. The appearance of a distinct purple halo around the spotting site confirms the presence of biologically active short-chain AHLs, validating the LC-MS/MS data.

Workflow Culture Bacterial Culture (e.g., Aeromonas spp.) Acidification Acidification (pH < 3.0) Prevents Lactonolysis Culture->Acidification Harvest Supernatant Extraction Dichloromethane Extraction Isolates Amphipathic AHLs Acidification->Extraction Liquid-Liquid Extraction Split Sample Split Extraction->Split Concentration LCMS LC-MS/MS Analysis (m/z 186.1 -> 102.0) Split->LCMS Quantitative Biosensor CV026 Biosensor Assay (Violacein Production) Split->Biosensor Qualitative Data Data Integration & C5-HSL Validation LCMS->Data Mass Spectra Biosensor->Data Phenotypic Confirmation

Self-validating experimental workflow for the extraction and quantification of C5-HSL.

Therapeutic Implications: Quorum Quenching

Because C5-HSL regulates virulence rather than essential metabolic survival, targeting this pathway offers a powerful "anti-virulence" strategy that minimizes the evolutionary pressure for antimicrobial resistance.

Enzymatic degradation of C5-HSL, known as quorum quenching , is highly effective. AHL lactonases, such as AiiA from Bacillus thuringiensis, belong to the metallo-β-lactamase superfamily[7]. These dinuclear metalloproteins utilize zinc or cobalt ions in their active sites to hydrolyze the ester bond of the C5-HSL lactone ring[7]. By enzymatically degrading C5-HSL before it can bind to LuxR receptors, quorum quenching effectively silences the bacterial communication network, rendering pathogens like Aeromonas hydrophila avirulent and highly susceptible to host immune clearance.

References

  • AdipoGen N-Pentanoyl-L-homoserine lactone (50 mg) | Fisher Scientific Fisher Scientific
  • Specificity and complexity in bacterial quorum-sensing systems FEMS Microbiology Reviews | Oxford Academic
  • Isovaleryl-homoserine lactone, an unusual branched-chain quorum-sensing signal from the soybean symbiont Bradyrhizobium japonicum PNAS
  • N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Aeromonas veronii biovar sobria Strain 159: Identification of LuxRI Homologs Frontiers in Microbiology
  • Mechanism of the Quorum-Quenching Lactonase (AiiA) from Bacillus thuringiensis. 2.
  • N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa Infection and Immunity - ASM Journals
  • Quorum Sensing and Spoilage Potential of Psychrotrophic Enterobacteriaceae Isolated

Sources

N-Pentanoyl-L-homoserine lactone PubChem CID 10442410 data

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-Pentanoyl-L-homoserine lactone (PubChem CID: 10442410)

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Pentanoyl-L-homoserine lactone, also known as C5-HSL, is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules.[1] These molecules are fundamental to the process of quorum sensing (QS) in a wide variety of Gram-negative bacteria.[2][3] Quorum sensing is a sophisticated cell-to-cell communication system that enables bacteria to monitor their population density and collectively alter gene expression.[4][5] This coordinated behavior allows bacteria to function like multicellular organisms, regulating processes critical to their survival and virulence, such as biofilm formation, toxin production, and motility.[1][2][4]

As the scientific community seeks alternatives to traditional antibiotics, disrupting bacterial communication through quorum sensing inhibition (QSI) has emerged as a promising anti-virulence strategy.[1] Understanding the specific roles and mechanisms of individual AHLs like C5-HSL is therefore paramount. This guide provides a comprehensive technical overview of N-Pentanoyl-L-homoserine lactone, from its fundamental physicochemical properties to detailed methodologies for its synthesis, detection, and application in research, offering a foundational resource for professionals in microbiology and drug development.

Physicochemical Properties and Identification

Accurate identification and handling of C5-HSL are critical for reproducible experimental outcomes. The molecule consists of a five-carbon acyl chain (pentanoyl group) attached via an amide linkage to an L-homoserine lactone ring.[6]

Table 1: Chemical Identifiers for N-Pentanoyl-L-homoserine lactone

Identifier Value Source
PubChem CID 10442410 [6]
CAS Number 148497-11-4 [1]
Molecular Formula C9H15NO3 [6]
IUPAC Name N-[(3S)-2-oxooxolan-3-yl]pentanamide [6]
InChIKey BFIMURGDHGARTN-ZETCQYMHSA-N [6]
SMILES CCCCC(=O)N[C@H]1CCOC1=O [6]

| Synonyms | C5-HSL, N-Valeryl-L-homoserine lactone | [1] |

Table 2: Physicochemical Data for N-Pentanoyl-L-homoserine lactone

Property Value Source
Molecular Weight 185.22 g/mol [6]
Monoisotopic Mass 185.1052 Da [7]
Appearance White to off-white powder/solid [1]
Purity ≥97% (Commercially available) [1]

| XLogP3 | 1.0 | [7] |

Solubility and Stability

Proper handling and storage are essential to maintain the integrity of C5-HSL.

  • Solubility: The compound is readily soluble in dimethyl sulfoxide (DMSO) and chloroform.[1]

  • Solvent Warning: The use of protic solvents such as ethanol or methanol is not recommended . These solvents can act as nucleophiles and promote the opening of the lactone ring, rendering the molecule biologically inactive.[1][8] The stability of the lactone ring is pH-dependent and susceptible to hydrolysis under basic conditions.[9]

  • Storage: For long-term use, C5-HSL should be stored at -20°C, protected from light and moisture. Under these conditions, it is stable for at least two years.[1] For short-term storage, +4°C is acceptable.[1]

Biological Role in Quorum Sensing

AHLs are the signaling molecules in one of the most well-characterized QS systems, the LuxI/LuxR circuit, first discovered in Vibrio fischeri.[9][10] This system is a cornerstone of intercellular communication in numerous Gram-negative bacteria, including significant human pathogens like Pseudomonas aeruginosa.[4][5][11]

The Canonical LuxI/LuxR Quorum Sensing Circuit

The functionality of the LuxI/LuxR system relies on a positive feedback loop driven by population density.

  • Synthesis: A LuxI-type synthase protein produces a specific AHL molecule, such as C5-HSL, at a basal level within the bacterial cell.[4]

  • Diffusion and Accumulation: As small, lipophilic molecules, AHLs can freely diffuse across the bacterial cell membrane into the extracellular environment. As the bacterial population grows, the extracellular concentration of the AHL increases.[3]

  • Receptor Binding: Once a threshold concentration is reached, the AHL diffuses back into the cells and binds to its cognate cytoplasmic receptor, a LuxR-type transcriptional regulator.[9]

  • Activation and Gene Expression: This binding event typically induces a conformational change in the LuxR protein, promoting its dimerization and enhancing its affinity for specific DNA sequences known as "lux boxes" located in the promoter regions of target genes.[3] This complex then acts as a transcriptional activator, upregulating the expression of QS-controlled genes, which often includes the gene for the LuxI synthase itself, thus creating a powerful auto-induction loop.[3]

Caption: The canonical LuxI/LuxR quorum sensing circuit.

N-Pentanoyl-L-homoserine lactone in Context

The specificity of the LuxR-AHL interaction is largely dictated by the length and modifications of the N-acyl side chain.[12] While organisms like P. aeruginosa are best known for producing N-butanoyl-L-homoserine lactone (C4-HSL) and N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), the bacterial world produces a vast diversity of AHLs.[5][11] C5-HSL acts as a signaling molecule in this broader context. Its structural similarity to other short-chain AHLs makes it a valuable tool for probing the specificity of LuxR-type receptors. Structure-activity relationship (SAR) studies on related molecules show that even minor changes to the acyl tail can dramatically alter the ligand's function from a potent agonist to an antagonist, highlighting the sensitivity of these systems.[4][9]

Methodologies for Research and Development

Working with C5-HSL requires robust protocols for its synthesis and analysis. The following sections provide field-proven methodologies grounded in published literature.

Chemical Synthesis

The most common and efficient method for synthesizing C5-HSL and other AHLs is through the amide coupling of the corresponding carboxylic acid with L-homoserine lactone.[13][14] This is typically achieved using a carbodiimide coupling agent.

Synthesis_Workflow Synthesis Workflow for C5-HSL cluster_reactants Reactants cluster_reagents Reagents & Conditions Pentanoic_Acid Pentanoic Acid Reaction Amide Coupling Reaction Pentanoic_Acid->Reaction HSL_salt L-Homoserine Lactone Hydrobromide HSL_salt->Reaction Coupling EDC (Coupling Agent) Coupling->Reaction Base DMAP / Triethylamine (Base) Base->Reaction Solvent DCM (Solvent) Room Temperature Solvent->Reaction Purification Purification (Silica Gel Chromatography) Reaction->Purification Product N-Pentanoyl-L-HSL (Final Product) Purification->Product

Caption: General workflow for the synthesis of C5-HSL.

Experimental Protocol: Synthesis of N-Pentanoyl-L-homoserine lactone

Causality: This protocol utilizes N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) to activate the carboxyl group of pentanoic acid, making it susceptible to nucleophilic attack by the amine group of L-homoserine lactone. A base is required to deprotonate the amine of the L-homoserine lactone hydrobromide salt and to neutralize the HCl generated.

  • Preparation: To a stirred suspension of L-homoserine lactone hydrobromide (1.0 eq) in anhydrous dichloromethane (DCM), add a base such as triethylamine (2.2 eq) or 4-dimethylaminopyridine (DMAP) at 0°C.[14][15] Allow the mixture to stir until a clear solution is obtained.

  • Addition of Acid: Add pentanoic acid (1.1 eq) to the reaction mixture.

  • Coupling Reaction: Add EDC (1.2 eq) dropwise to the solution.[14] Remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

  • Work-up: Wash the reaction mixture sequentially with a 5% HCl aqueous solution, a saturated sodium bicarbonate solution, and brine.[14]

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent under reduced pressure (in vacuo).[14]

  • Purification: Purify the resulting crude product by silica gel column chromatography, eluting with a solvent system such as dichloromethane/ethyl acetate or dichloromethane/methanol to yield the pure C5-HSL as a white solid.[14]

  • Validation: Confirm the identity and purity of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1][13]

Detection and Quantification

Detecting AHLs, which are often present at nanomolar concentrations in biological samples, requires highly sensitive and specific analytical techniques.

Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry is the definitive method for AHL identification and quantification due to its exceptional sensitivity and structural elucidation capabilities.[10][16][17] A key diagnostic feature of AHLs is a characteristic product ion at m/z 102, corresponding to the protonated homoserine lactone ring, which is used in precursor ion or neutral loss scanning experiments.[16]

Table 3: Predicted Mass-to-Charge Ratios (m/z) for C5-HSL Adducts

Adduct Predicted m/z
[M+H]⁺ 186.11248
[M+Na]⁺ 208.09442
[M+K]⁺ 224.06836
[M+NH₄]⁺ 203.13902
[M-H]⁻ 184.09792

Data sourced from PubChemLite.[7]

Experimental Protocol: LC-MS/MS Analysis of C5-HSL from Bacterial Supernatants

Causality: This protocol first isolates the relatively nonpolar AHLs from the aqueous culture medium using liquid-liquid extraction with an organic solvent. Acidification of the medium protonates any hydrolyzed AHLs, improving their extraction efficiency. The subsequent LC-MS/MS analysis provides both retention time and mass fragmentation data for unambiguous identification.

  • Sample Collection: Grow the bacterial strain of interest in appropriate liquid media. Centrifuge the culture to pellet the cells and collect the supernatant. Filter the supernatant through a 0.22 µm filter to remove any remaining cells.[16]

  • Extraction: Acidify the cell-free supernatant to a pH of ~3 with formic or acetic acid. Extract the supernatant three times with equal volumes of acidified ethyl acetate (containing 0.1-0.5% formic or acetic acid).[10][16]

  • Drying and Reconstitution: Combine the organic extracts and dry the solvent under a stream of nitrogen gas or using a rotary evaporator.[16] Reconstitute the dried residue in a small, precise volume (e.g., 250 µL) of 20-50% acetonitrile for LC-MS/MS analysis.[10][18]

  • LC Separation: Inject the sample onto a C18 reverse-phase column (e.g., 2.1 mm × 150 mm).[18] Perform separation using a binary solvent gradient:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • Run a linear gradient from ~20% B to 100% B over approximately 30 minutes.[18]

  • MS/MS Detection: Analyze the eluent using a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with a positive-ion electrospray ionization (ESI) source.[10][16]

    • Screening: Perform a precursor ion scan monitoring for the characteristic fragment at m/z 102.

    • Quantification: Use Multiple Reaction Monitoring (MRM) mode, monitoring the transition from the parent ion [M+H]⁺ (m/z 186.1) to the product ion (m/z 102).

Biological Assays (TLC-Overlay)

Bioassays using reporter strains are a powerful, cost-effective method for screening bacterial extracts for AHL activity.[19] These strains typically contain a LuxR homolog and a reporter gene (e.g., lacZ or gfp) fused to a LuxR-dependent promoter.[18][19]

Bioassay_Workflow TLC-Overlay Bioassay Workflow cluster_overlay Overlay Preparation Extract 1. Prepare Bacterial Extract (e.g., Ethyl Acetate) TLC 2. Spot Extract on C18 Reverse-Phase TLC Plate Extract->TLC Develop 3. Develop TLC Plate (e.g., Methanol/Water) TLC->Develop Dry 4. Dry TLC Plate Develop->Dry Overlay 6. Pour Agar Mixture Over TLC Plate Dry->Overlay Reporter 5a. Grow Reporter Strain (e.g., A. tumefaciens) Agar 5b. Mix Reporter with Warm Soft Agar + X-Gal Reporter->Agar Agar->Overlay Incubate 7. Incubate Plate Overlay->Incubate Result 8. Observe Blue Spots (Indicating AHL Activity) Incubate->Result

Caption: Workflow for detecting AHLs using a TLC-overlay bioassay.

Experimental Protocol: TLC-Overlay Bioassay for C5-HSL Detection

Causality: This method first separates compounds in a bacterial extract based on their polarity using TLC. The reporter strain, suspended in a soft agar matrix containing a chromogenic substrate (X-Gal), is then overlaid. AHLs diffuse from the TLC plate into the agar, activate the reporter cells, and induce the expression of β-galactosidase, which cleaves X-Gal to produce a visible blue spot.[19]

  • Sample Preparation: Prepare a bacterial extract as described in the LC-MS/MS protocol (Steps 1-3), reconstituting the final residue in a small volume of ethyl acetate.

  • TLC Separation: Spot a small volume (5-10 µL) of the extract and a C5-HSL standard onto a C18 reverse-phase TLC plate.[16]

  • Development: Develop the plate in a chromatography tank using an appropriate mobile phase, typically a methanol/water mixture (e.g., 60:40 v/v).[19]

  • Overlay Preparation: Grow a culture of a suitable reporter strain (e.g., Agrobacterium tumefaciens NTL4) to the late exponential phase. Mix the bacterial culture with molten, cooled (to ~45°C) soft agar containing the chromogenic substrate X-Gal.[19]

  • Detection: After the developed TLC plate is completely dry, carefully pour the reporter-agar mixture over the plate to create a thin, even layer.

  • Incubation: Incubate the plate overnight at the optimal growth temperature for the reporter strain (e.g., 28-30°C).

  • Analysis: The presence of C5-HSL (or other active AHLs) will be indicated by the appearance of colored spots (blue for lacZ/X-Gal systems) at positions corresponding to their migration on the TLC plate. The position can be compared to the standard to tentatively identify the molecule.[19]

Applications in Drug Development

The central role of QS in controlling bacterial virulence and biofilm formation makes it an attractive target for novel antimicrobial therapies.[1][5] Unlike traditional antibiotics that kill bacteria and impose strong selective pressure for resistance, anti-virulence agents that disrupt QS simply disarm the pathogens, making them more susceptible to host immune clearance.

N-Pentanoyl-L-homoserine lactone and its synthetic analogs are invaluable chemical probes for:

  • Target Validation: Studying the binding of C5-HSL to its cognate LuxR receptors helps to elucidate the molecular mechanisms of QS activation.

  • Inhibitor Screening: C5-HSL can be used in competitive binding assays to screen for antagonists (QSIs) that block the LuxR receptor, thereby preventing the activation of virulence genes.[5]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of C5-HSL with modified acyl chains or lactone rings provides critical data for the rational design of more potent and specific QS modulators.[4][13]

Conclusion

N-Pentanoyl-L-homoserine lactone is more than just one of many signaling molecules; it is a key research tool for dissecting the complex language of bacteria. Its well-defined structure and central role in the canonical AHL quorum sensing circuit make it an ideal model compound for study. A thorough understanding of its physicochemical properties, biological function, and the analytical methodologies used to study it is essential for any researcher or drug development professional aiming to explore the frontier of bacterial communication. The protocols and data presented in this guide offer a robust framework for investigating C5-HSL and leveraging this knowledge to develop next-generation strategies for combating bacterial infections.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10442410, N-Pentanoyl-L-homoserine lactone. Retrieved from [Link].

  • Gantner, S. E., et al. (2019). Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR. Journal of Biological Chemistry. Available at: [Link].

  • PubChemLite (n.d.). N-pentanoyl-l-homoserine lactone (C9H15NO3). Retrieved from [Link].

  • Husain, F. M., et al. (2022). Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology. Available at: [Link].

  • Duan, K., et al. (2003). N-butanoyl-L-homoserine lactone (BHL) deficient Pseudomonas aeruginosa isolates from an intensive care unit. Chinese Medical Journal. Available at: [Link].

  • Geske, G. D., et al. (2007). N-Phenylacetanoyl-l-Homoserine Lactones Can Strongly Antagonize or Superagonize Quorum Sensing in Vibrio fischeri. ACS Chemical Biology. Available at: [Link].

  • Rampioni, G., et al. (2007). Characterization of N-butanoyl-L-homoserine lactone (C4-HSL) deficient clinical isolates of Pseudomonas aeruginosa. Journal of Bacteriology. Available at: [Link].

  • Pearson, J. P., et al. (1995). Multiple N-Acyl-l-Homoserine Lactone Signal Molecules Regulate Production of Virulence Determinants and Secondary Metabolites in Pseudomonas aeruginosa. Proceedings of the National Academy of Sciences. Available at: [Link].

  • Tan, et al. (2022). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Microbiology. Available at: [Link].

  • Patel, N. M., et al. (2016). Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method. PLoS ONE. Available at: [Link].

  • Pearson, J. P., et al. (1995). Multiple N-acyl-L-homoserine lactone signal molecules regulate production of virulence determinants and secondary metabolites in Pseudomonas aeruginosa. PNAS. Available at: [Link].

  • Shaw, P. D., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. PNAS. Available at: [Link].

  • Zhu, J., et al. (2018). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Microbiology. Available at: [Link].

  • Charan, H., et al. (2013). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology. Available at: [Link].

  • D’Angelo, M., et al. (2021). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. Molecules. Available at: [Link].

  • Ravichandran, A., et al. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. International Journal of Molecular Sciences. Available at: [Link].

  • Fekete, A., et al. (2014). Detection of the Bacterial Quorum-Sensing Signaling Molecules N-Acyl-Homoserine Lactones (HSL) and N-Acyl-Homoserine (HS) with an Enzyme-Linked Immunosorbent Assay (ELISA) and via Ultrahigh-Performance Liquid Chromatography Coupled to Mass Spectrometry (UHPLC-MS). Springer Nature Experiments. Available at: [Link].

  • Ameloot, P., et al. (2014). Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators. Beilstein Journal of Organic Chemistry. Available at: [Link].

  • Liu, M., et al. (2019). Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry. Molecules. Available at: [Link].

  • Ortiz-Nava, C., et al. (2024). Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum. ACS Omega. Available at: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10058590, N-Hexanoyl-L-Homoserine lactone. Retrieved from [Link].

  • Telford, G., et al. (1998). The Pseudomonas aeruginosa quorum-sensing signal molecule N-(3-oxododecanoyl)-L-homoserine lactone has immunomodulatory activity. Infection and Immunity. Available at: [Link].

  • Schenk, S. T., et al. (2018). Synthetic route to obtain N-hexanoyl-L-homoserine lactone. ResearchGate. Available at: [Link].

  • Aron, A. T., et al. (2022). Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking. Journal of the American Society for Mass Spectrometry. Available at: [Link].

  • Zitzer, M., et al. (2021). Homoserine Lactone as a Structural Key Element for the Synthesis of Multifunctional Polymers. Polymers. Available at: [Link].

Sources

Technical Guide: Comparative Analysis of C5-HSL and N-Butanoyl-L-homoserine lactone (C4-HSL)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of Quorum Sensing (QS) modulation and anti-virulence drug discovery, the distinction between N-Butanoyl-L-homoserine lactone (C4-HSL) and N-Pentanoyl-L-homoserine lactone (C5-HSL) represents a critical boundary between "native signaling" and "structural interference."

While C4-HSL is the canonical autoinducer for the Pseudomonas aeruginosa RhlR system, C5-HSL is an odd-chain analog that is biologically rarer but mechanistically significant. It often serves as a metabolic marker for propionyl-CoA availability or as a competitive probe for receptor plasticity. This guide provides a rigorous technical comparison, detailing the physicochemical divergences, receptor kinetics, and the precise LC-MS/MS protocols required to resolve these molecules in complex biological matrices.

Part 1: Chemical & Physicochemical Distinctions

The fundamental difference lies in the acyl chain length—specifically, the transition from an even-chain (butyryl) to an odd-chain (pentanoyl) fatty acid tail. This seemingly minor addition of a methylene group (-CH₂-) alters hydrophobicity and metabolic origin.

Structural and Property Comparison[1]
FeatureN-Butanoyl-L-homoserine lactone (C4-HSL)N-Pentanoyl-L-homoserine lactone (C5-HSL)
CAS Number 67605-85-0148497-11-4
Formula C₈H₁₃NO₃C₉H₁₅NO₃
Molecular Weight 171.19 g/mol 185.22 g/mol
LogP (Hydrophobicity) ~ -0.3 (More water soluble)~ 0.2 (Slightly more lipophilic)
Metabolic Precursor Acetyl-CoA + Acyl-ACPPropionyl-CoA + Acyl-ACP
Lactonolysis Rate Fast (pH > 7.0)Moderate (Slightly more stable due to steric shielding)
Primary Biological Role Cognate ligand for RhlR (P. aeruginosa)Minor congener / Receptor probe / Erwinia CarR ligand
The "Odd-Chain" Metabolic Anomaly

Expert Insight: The presence of C5-HSL in a bacterial supernatant often indicates a shift in the intracellular pool of Acyl-ACP precursors.

  • C4-HSL Synthesis: Relies on the standard fatty acid synthesis (FAS II) cycle elongating Acetyl-CoA.

  • C5-HSL Synthesis: Requires Propionyl-CoA as the primer unit.[1] High levels of C5-HSL can suggest the bacterium is metabolizing odd-chain fatty acids or amino acids (valine/isoleucine) that degrade into propionyl-CoA.

Part 2: Biological Specificity & Signaling Pathways

In drug development, distinguishing these two is vital because C5-HSL often acts as a partial agonist or antagonist to C4-HSL receptors, potentially confounding potency assays.

Receptor Interaction: The RhlR System

In Pseudomonas aeruginosa, the RhlR receptor is stringent for C4-HSL.[2]

  • C4-HSL (Cognate): Forms a stable hydrogen-bond network within the ligand-binding domain (LBD), inducing protein folding and dimerization. This complex binds DNA to activate virulence factors (rhamnolipids, pyocyanin).

  • C5-HSL (Non-Cognate): The extra carbon creates steric clashes within the hydrophobic pocket of RhlR. While it can bind, it often fails to induce the correct conformational change required for maximal transcriptional activation, effectively acting as a weak agonist or competitive antagonist depending on concentration.

Visualization: Signaling Specificity

The following diagram illustrates the divergent signaling outcomes between the native C4 ligand and the C5 analog.

QS_Signaling cluster_inputs Ligand Input C4 C4-HSL (Native Signal) RhlR_Unbound RhlR Receptor (Unstable/Monomer) C4->RhlR_Unbound High Affinity (Kd ~nM) C5 C5-HSL (Analog/Probe) C5->RhlR_Unbound Low Affinity (Steric Clash) Complex_C4 RhlR:C4 Complex (Stable Dimer) RhlR_Unbound->Complex_C4 Folding Complex_C5 RhlR:C5 Complex (Unstable/Distorted) RhlR_Unbound->Complex_C5 Partial Folding DNA Target DNA (lasB, rhlAB) Complex_C4->DNA Strong Binding Complex_C5->DNA Weak/Competitive Binding Virulence Full Virulence (Pyocyanin/Rhamnolipids) DNA->Virulence WeakResponse Attenuated Response (Partial Agonism) DNA->WeakResponse

Caption: Comparative activation pathway of RhlR by C4-HSL vs. C5-HSL. Note the attenuated output for C5 due to steric hindrance.

Part 3: Analytical Challenges & Protocols (LC-MS/MS)

Distinguishing C4 and C5 is analytically challenging because they differ by only 14 Da (one CH₂ group). In low-resolution MS, isotopic envelopes can overlap, and in HPLC, their retention times are close.

The "Self-Validating" Extraction Protocol

Trustworthiness: This protocol uses an internal standard to correct for the rapid lactonolysis (ring opening) that occurs during processing.

Reagents:

  • Internal Standard (IS): d9-C4-HSL (Deuterated) or N-Heptanoyl-HSL (C7-HSL) if deuterated is unavailable.

  • Solvent: Acidified Ethyl Acetate (0.1% Acetic Acid). Acidification is non-negotiable to prevent lactone ring hydrolysis.

Step-by-Step Methodology:

  • Sample Prep: Take 500 µL of bacterial supernatant. Add 10 µL of IS (10 µM).

  • Extraction: Add 500 µL Acidified Ethyl Acetate . Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 12,000 x g for 5 minutes.

  • Collection: Transfer the top organic layer to a clean glass vial. Avoid plasticware if possible, as AHLs can stick to polypropylene.

  • Drying: Evaporate to dryness under nitrogen stream.

  • Reconstitution: Dissolve in 100 µL of 50:50 Water:Acetonitrile (0.1% Formic Acid).

LC-MS/MS Parameters (MRM Mode)

This method assumes a Triple Quadrupole (QqQ) system.

ParameterSettingRationale
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm)Essential for separating hydrophobic acyl chains.
Mobile Phase A Water + 0.1% Formic AcidProtonation source for [M+H]+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic eluent.
Gradient 10% B to 90% B over 10 minsSlow gradient required to separate C4 (early) from C5.
C4-HSL Transition 172.1 → 102.0 (Collision Energy: ~20 eV)Parent ion to Lactone ring fragment.
C5-HSL Transition 186.1 → 102.0 (Collision Energy: ~22 eV)Parent ion to Lactone ring fragment.

Critical QC Check: C5-HSL must elute after C4-HSL. If they co-elute, your gradient is too steep.

Part 4: Synthetic Biology & Drug Development Workflow

For researchers developing Quorum Sensing Inhibitors (QSIs), C5-HSL is a valuable tool for testing orthogonality . If you are engineering a biosensor that must only respond to C4-HSL, you must challenge it with C5-HSL to prove specificity.

Experimental Workflow: Specificity Screening

The following workflow describes how to validate a new QSI or Biosensor against these two molecules.

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Logic Culture Bacterial Culture (Reporter Strain) Incubation Co-Incubation (37°C, 4-18 hours) Culture->Incubation Compounds Test Compounds: 1. C4-HSL (Control) 2. C5-HSL (Challenge) 3. QSI Candidate Compounds->Incubation Readout Measure Output (GFP / Luminescence) Incubation->Readout Decision Calculate EC50 / IC50 Readout->Decision ResultA High Specificity (C4 >> C5 response) Decision->ResultA >100x fold diff ResultB Cross-Talk Detected (C5 activates receptor) Decision->ResultB <10x fold diff

Caption: Workflow for validating receptor specificity against C4 and C5 ligands.

References

  • Pearson, J. P., et al. (1995).[2][3] A second N-acylhomoserine lactone signal produced by Pseudomonas aeruginosa.[4] Proceedings of the National Academy of Sciences, 92(5), 1490–1494.

  • Welsh, M. A., & Blackwell, H. E. (2016). Structure-Activity Relationships of N-Acyl-L-homoserine Lactones Reveals New Insights into the Ligand Specificity of the Pseudomonas aeruginosa LasR and RhlR Receptors. Biochemistry, 55(18), 2579–2590.

  • Ortori, C. A., et al. (2011). Liquid chromatography-mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines.[5] Methods in Molecular Biology, 692, 253-264.

  • PubChem. (2023). N-Pentanoyl-L-homoserine lactone (Compound Summary). National Library of Medicine.

  • Chhabra, S. R., et al. (2005). Synthetic analogues of the bacterial signal (quorum sensing) molecule N-(3-oxododecanoyl)-L-homoserine lactone as immune modulators. Journal of Medicinal Chemistry, 48(12), 4150-4160.

Sources

Unlocking the Quorum: Natural Bacterial Producers of N-Pentanoyl-L-homoserine lactone (C5-HSL) and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-acyl-L-homoserine lactones (AHLs) are the primary signaling molecules mediating quorum sensing (QS) in Gram-negative bacteria. While molecules like C4-HSL and C12-HSL dominate literature due to their roles in Pseudomonas aeruginosa virulence, N-Pentanoyl-L-homoserine lactone (C5-HSL) has emerged as a critical, albeit less ubiquitous, regulatory molecule. This technical guide explores the natural bacterial producers of C5-HSL, the mechanistic architecture of its signaling pathways, and the validated analytical workflows required for its extraction and quantification.

Section 1: The Mechanistic Architecture of C5-HSL Signaling

C5-HSL operates via the canonical LuxI/LuxR-type quorum sensing system. The synthesis of C5-HSL is catalyzed by a LuxI-type synthase, which utilizes S-adenosylmethionine (SAM) and an acyl-carrier protein (ACP) loaded with a pentanoyl (C5) chain as substrates.

Because of its relatively short acyl chain, C5-HSL is highly diffusible. It passively crosses the bacterial cell membrane, accumulating in the extracellular environment as the population density increases. Once a critical threshold concentration is reached, C5-HSL binds to its cognate LuxR-type cytoplasmic receptor. This binding induces a conformational change that stabilizes the receptor, allowing it to dimerize and bind to specific promoter regions (lux boxes), thereby orchestrating the transcription of target genes involved in biofilm formation, motility, and secondary metabolite production.

C5HSL_Pathway LuxI LuxI-type Synthase C5_Intra Intracellular C5-HSL LuxI->C5_Intra Synthesis SAM SAM + Acyl-ACP SAM->LuxI Substrate C5_Extra Extracellular C5-HSL C5_Intra->C5_Extra Diffusion Complex LuxR-C5-HSL Complex C5_Intra->Complex Binding C5_Extra->C5_Intra High Density LuxR LuxR-type Receptor LuxR->Complex Activation Target Target Gene Expression Complex->Target Transcription

Fig 1: Mechanistic pathway of C5-HSL synthesis, diffusion, and LuxR-mediated gene activation.

Section 2: Natural Bacterial Producers of C5-HSL

While many bacteria produce a heterogeneous profile of AHLs, specific strains possess synthases with a high affinity for C5-ACP, leading to the natural accumulation of C5-HSL.

Serratia plymuthica Strain G3

Serratia plymuthica G3 is an endophytic bacterium isolated from wheat stems, known for its potent biocontrol properties. Genomic characterization reveals two distinct QS systems: SplIR and SpsIR. While SplI produces longer-chain AHLs, the SpsI synthase is primarily responsible for the synthesis of short-chain AHLs, specifically C4-HSL and C5-HSL[1]. In this strain, C5-HSL signaling positively regulates antifungal exoenzyme production while negatively regulating indole-3-acetic acid (IAA) synthesis[1].

Pseudomonas chlororaphis subsp. aurantiaca PB-St2

This shoot-endophytic biocontrol strain produces a wide array of exoproducts tightly regulated by QS. Systematic LC-MS/MS profiling of PB-St2 revealed the production of eight distinct AHLs, including C5-HSL[2]. The genome of PB-St2 contains multiple AHL synthases (PhzI, CsaI, AurI), which collectively contribute to the highly specific temporal production of C5-HSL during its 42-hour growth cycle[2].

Aeromonas Species

Clinical and environmental isolates of Aeromonas hydrophila and Aeromonas sobria are prolific producers of short-chain AHLs. Mass spectrometry profiling has confirmed that alongside C4-HSL and C6-HSL, many of these strains produce C5-HSL to regulate virulence factors and biofilm maturation.

Table 1: Key Natural Producers of C5-HSL and Associated Phenotypes
Bacterial SpeciesStrainImplicated SynthaseCo-produced AHLsRegulated Phenotypes
Serratia plymuthicaG3SpsIC4-HSLAntifungal activity, biofilm formation, exoenzymes
Pseudomonas chlororaphisPB-St2PhzI / CsaIC4, C6, C8-HSLAntibiotic production, biocontrol efficacy
Aeromonas hydrophilaClinical IsolatesAhyI (Homologs)C4, C6-HSLVirulence factor secretion, biofilm maturation

Section 3: Experimental Methodologies for C5-HSL Extraction and Detection

To accurately profile C5-HSL, researchers must prevent the spontaneous alkaline hydrolysis of the homoserine lactone ring. The following self-validating protocol ensures structural integrity during extraction and provides high-specificity detection.

Protocol 1: Liquid-Liquid Extraction of C5-HSL

Causality Note: AHLs are susceptible to ring-opening at pH > 7. Acidifying the extraction solvent ensures the lactone ring remains closed and lipophilic, maximizing recovery yields.

  • Cultivation: Grow the bacterial strain (e.g., S. plymuthica G3) in Luria-Bertani (LB) broth at 28°C to late exponential phase (OD600 ~ 1.5).

  • Separation: Centrifuge the culture at 8,000 × g for 10 minutes at 4°C. Filter the supernatant through a 0.22 μm PTFE syringe filter to remove residual cells.

  • Acidified Extraction: Transfer 10 mL of the cell-free supernatant to a separatory funnel. Add 10 mL of ethyl acetate acidified with 0.1% (v/v) glacial acetic acid.

  • Partitioning: Vigorously shake for 1 minute, venting frequently. Allow phases to separate for 5 minutes. Collect the upper organic layer. Repeat this extraction twice more.

  • Concentration: Pool the organic fractions and evaporate to dryness under a gentle stream of ultra-pure nitrogen gas at room temperature.

  • Reconstitution: Resuspend the dried extract in 200 μL of HPLC-grade methanol or acetonitrile for downstream analysis.

Protocol 2: LC-MS/MS Profiling and Quantification

Causality Note: The lactone moiety of all AHLs fragments uniformly in a collision cell to yield a characteristic product ion at m/z 102. Utilizing a precursor ion scan for m/z 102 allows for the selective identification of C5-HSL (m/z 186 → 102) against a complex biological matrix[2].

  • Chromatography: Inject 10 μL of the reconstituted extract onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 μm particle size).

  • Mobile Phase: Use a gradient of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid) at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Transitions: Set Multiple Reaction Monitoring (MRM) transitions for C5-HSL at m/z 186.1 → 102.1.

  • Validation: Spike samples with deuterated internal standards (e.g., d3-C5-HSL) to account for matrix effects and extraction losses.

Analytical_Workflow Cultivation 1. Bacterial Cultivation Centrifugation 2. Centrifugation Cultivation->Centrifugation LLE 3. Liquid-Liquid Extraction Centrifugation->LLE Evaporation 4. Solvent Evaporation LLE->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution LCMS 6. LC-MS/MS Profiling Reconstitution->LCMS

Fig 2: Step-by-step analytical workflow for the extraction and LC-MS/MS detection of C5-HSL.

Section 4: Implications for Drug Development (Quorum Quenching)

Because C5-HSL regulates virulence without directly affecting bacterial growth, it is a prime target for "quorum quenching" (QQ) therapeutics—an approach that minimizes the evolutionary pressure for antibiotic resistance.

Enzymatic Degradation: The metallo-β-lactamase superfamily includes AHL lactonases, such as AiiA from Bacillus thuringiensis, which effectively hydrolyze the ester bond of the homoserine lactone ring[3]. Structural studies of AiiA bound to ring-opened products of short-chain AHLs demonstrate that the enzyme utilizes a dinuclear zinc active site to irreversibly inactivate the signaling molecule, thereby silencing the QS cascade[3].

Cross-Kingdom Inhibition: Interestingly, bacterial QSMs like C5-HSL and related analogs exhibit cross-kingdom efficacy. Recent in silico and in vitro studies have demonstrated that bacterial quorum-sensing molecules can act as natural inhibitors of the pathogenic fungus Candida albicans[4]. By interfering with seminal drug targets like CYCc and RAS1, these molecules inhibit the yeast-to-hyphal virulence dimorphism, mimicking the action of C. albicans' own autoregulatory molecule, farnesol[4]. This positions C5-HSL derivatives as highly promising scaffolds for novel antifungal drug development.

References

  • [1] Characterisation of two quorum sensing systems in the endophytic Serratia plymuthica strain G3: differential control of motility and biofilm formation according to life-style. Source: BMC Microbiology / NIH PMC. URL:[Link]

  • [2] The Systematic Investigation of the Quorum Sensing System of the Biocontrol Strain Pseudomonas chlororaphis subsp. aurantiaca PB-St2 Unveils aurI to Be a Biosynthetic Origin for 3-Oxo-Homoserine Lactones. Source: PLOS ONE. URL:[Link]

  • [3] Mechanism of the Quorum-Quenching Lactonase (AiiA) from Bacillus thuringiensis. 1. Product-Bound Structures. Source: Biochemistry (ACS Publications). URL:[Link]

  • [4] Bacterial Quorum-Sensing Molecules as Promising Natural Inhibitors of Candida albicans Virulence Dimorphism: An In Silico and In Vitro Study. Source: Frontiers in Cellular and Infection Microbiology. URL:[Link]

Sources

N-Pentanoyl-L-homoserine lactone (CAS 148497-11-4): A Technical Guide to Its Role and Application in Quorum Sensing Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the study of bacterial pathogenesis and microbial ecology, N-acyl-homoserine lactones (AHLs) serve as the primary autoinducers for Gram-negative quorum sensing (QS) networks[1]. Among these, N-Pentanoyl-L-homoserine lactone (C5-HSL) occupies a highly specialized niche. Because bacteria predominantly synthesize even-chain fatty acids, odd-chain AHLs like C5-HSL are biologically rare. This unique characteristic makes C5-HSL an invaluable tool for researchers—both as a structural probe to interrogate the promiscuity of LuxR-type receptors[2], and as the gold-standard internal standard for the absolute quantification of endogenous AHLs via LC-MS/MS[3].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical QS mechanics and the rigorous, self-validating benchtop protocols required for modern drug development and microbiological analysis.

Physicochemical Profiling & Structural Dynamics

C5-HSL (CAS 148497-11-4) consists of a conserved homoserine lactone ring N-acylated with a five-carbon pentanoyl side chain[4]. The integrity of the lactone ring is highly dependent on environmental pH, a critical factor that dictates both its biological activity and its analytical recovery.

Table 1: Physicochemical and Structural Properties of C5-HSL

PropertyValueAnalytical Implication
IUPAC Name N-[(3S)-2-oxooxolan-3-yl]pentanamideDefines the biologically active (S)-enantiomer.
CAS Number 148497-11-4Standard identifier for reagent sourcing[4].
Molecular Formula C9H15NO3Determines isotopic distribution in MS.
Monoisotopic Mass 185.105 DaExact mass target for high-resolution MS[4].
Topological Polar Surface Area 55.4 ŲDictates membrane permeability and extraction efficiency.
Solubility Methanol, DMSO, Ethyl AcetateRequires organic solvents for stable stock solutions.

Mechanistic Dynamics in Quorum Sensing

Gram-negative bacteria utilize LuxI-type synthases to produce AHLs, which subsequently bind to cytoplasmic LuxR-type transcriptional regulators to coordinate virulence, biofilm formation, and bioluminescence[1].

C5-HSL is frequently utilized in in vitro assays to map the ligand-binding pocket of these receptors. For instance, in Erwinia carotovora, the CarR receptor (which natively binds 3-oxo-C6-HSL) exhibits measurable cross-talk and binding affinity when exposed to C5-HSL, allowing researchers to define the steric limitations of the receptor's hydrophobic pocket[5]. Similarly, C5-HSL analogs have been used to probe the activation thresholds of the Vibrio fischeri LuxR system[2].

QS_Pathway AHL_Synth AHL Synthase (e.g., LuxI) C5_HSL C5-HSL (Autoinducer) AHL_Synth->C5_HSL Synthesizes Receptor LuxR-Type Receptor C5_HSL->Receptor Binds Complex Receptor-AHL Complex Receptor->Complex Conformational Change Dimer Receptor Dimerization Complex->Dimer Oligomerizes DNA Promoter Binding (lux box) Dimer->DNA Activates GeneExp Target Gene Expression DNA->GeneExp Transcription

Fig 1: LuxI/LuxR quorum sensing pathway illustrating C5-HSL integration and gene activation.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be designed with built-in causality and validation checks. Below are two field-proven methodologies utilizing C5-HSL.

Protocol A: LC-MS/MS Quantification of Endogenous AHLs

The Causality of the Method: Why use C5-HSL as an internal standard? Because endogenous bacterial pathways synthesize even-chain AHLs (C4, C6, C8, C12). Spiking samples with the odd-chain C5-HSL (or its deuterated form, d9-C5-HSL) provides a zero-background baseline that corrects for matrix effects and extraction losses without interfering with natural analyte signals[3].

Step-by-Step Workflow:

  • Sample Collection & Spiking: Harvest 5 mL of bacterial culture. Centrifuge at 10,000 × g for 10 minutes at 4°C to collect the cell-free supernatant. Immediately spike the supernatant with 10 µL of a 10 µM C5-HSL internal standard solution.

  • Acidification (Critical Step): Add 0.1% Formic Acid to drop the pH below 6.0. Causality: The homoserine lactone ring is highly susceptible to alkaline hydrolysis (lactonolysis). Acidification locks the ring in its closed, detectable state.

  • Liquid-Liquid Extraction (LLE): Add an equal volume (5 mL) of acidified ethyl acetate. Vortex vigorously for 2 minutes. Centrifuge to separate the phases.

  • Concentration: Transfer the upper organic layer to a clean glass vial. Evaporate to complete dryness under a gentle stream of nitrogen gas at room temperature to prevent thermal degradation.

  • Reconstitution & LC-MS/MS: Reconstitute in 100 µL of Methanol:Water (50:50, v/v). Inject 5 µL into the LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation: Verify the standard curve linearity (R² > 0.99) and ensure the recovery of the C5-HSL internal standard remains consistent (±15%) across all biological replicates.

Table 2: LC-MS/MS MRM Transitions for AHL Quantification

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Role
C4-HSL172.1102.115Endogenous Target
C5-HSL 186.1 102.1 15 Internal Standard
C6-HSL200.1102.115Endogenous Target
3-oxo-C12-HSL298.2102.120Endogenous Target

(Note: The m/z 102.1 product ion is the universal signature of the cleaved homoserine lactone ring).

LCMS_Workflow Sample 1. Cell-Free Supernatant (Contains Endogenous AHLs) Spike 2. Spike Internal Standard (Add known conc. C5-HSL) Sample->Spike Acidify 3. Acidification (0.1% Formic Acid, pH < 6) Spike->Acidify Prevents ring hydrolysis LLE 4. Liquid-Liquid Extraction (Ethyl Acetate, 1:1 v/v) Acidify->LLE Dry 5. Solvent Evaporation (Gentle N2 Stream) LLE->Dry Organic phase recovery Recon 6. Reconstitution (Methanol/Water) Dry->Recon LCMS 7. LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Fig 2: Self-validating LC-MS/MS extraction workflow utilizing C5-HSL as an internal standard.

Protocol B: Quorum Quenching Lactonase Assay (AiiA)

The Causality of the Method: To develop anti-virulence drugs, researchers utilize quorum-quenching enzymes like the AiiA lactonase from Bacillus thuringiensis, which hydrolyzes the AHL ester bond[6]. By testing synthetic C5-HSL alongside C4 and C6 variants, researchers can map the steric constraints and catalytic efficiency (


) of the enzyme's binding pocket against intermediate-chain substrates.

Step-by-Step Workflow:

  • Enzyme Preparation: Express and purify wild-type AiiA lactonase in E. coli using a zinc-supplemented M9 minimal medium to ensure proper metalloenzyme folding[6].

  • Substrate Preparation: Prepare a 2 mM stock of C5-HSL in analytical-grade DMSO.

  • Reaction Initiation: In a 96-well microtiter plate, combine 100 µL of reaction buffer (50 mM HEPES, pH 7.5), 10 µL of purified AiiA enzyme (1 µg/mL final), and 10 µL of the C5-HSL substrate.

  • Continuous Monitoring: Utilize a continuous spectrophotometric phenol red-based assay. As the lactonase cleaves C5-HSL into N-pentanoyl-L-homoserine, the release of a proton drops the local pH. Monitor the absorbance shift of phenol red at 558 nm over 10 minutes[6].

  • Self-Validation: Run a parallel negative control lacking the AiiA enzyme to account for any spontaneous, non-enzymatic alkaline hydrolysis of the C5-HSL ring.

References

1.[4]4 2.[3]3 3.[2]2 4.[6]6 5.[5]5 6.[1]1

Sources

The Pivot Point: C5-HSL as a Deterministic Probe in LuxR-Type Receptor Activation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of C5-HSL in LuxR-type receptor activation studies Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Odd" Chain Paradigm

In the study of Quorum Sensing (QS), N-acyl homoserine lactones (AHLs) with even-numbered acyl chains (C4, C6, C12) dominate the literature due to their prevalence as native autoinducers in Pseudomonas, Vibrio, and Chromobacterium. However, N-pentanoyl-L-homoserine lactone (C5-HSL) occupies a critical "blind spot" in receptor specificity.

C5-HSL is rarely a native ligand but serves as a high-value mechanistic probe .[1] It sits at the steric threshold between the compact binding pocket of RhlR (C4-specific) and the more expansive pockets of LuxR and CviR (C6-specific). By utilizing C5-HSL, researchers can map the plasticity of the Ligand-Binding Domain (LBD), drive directed evolution of receptors, and identify the precise "tipping point" between agonism and antagonism.

Mechanistic Role of C5-HSL in Receptor Activation

The Steric Threshold Hypothesis

LuxR-type receptors rely on a hydrophobic pocket to accommodate the acyl chain of the AHL. The stability of the protein-ligand complex dictates whether the receptor folds into its active dimer form or undergoes proteolytic degradation.

  • RhlR (P. aeruginosa): Optimized for C4-HSL. The C5 chain introduces a steric clash at the distal end of the pocket, often reducing affinity or preventing the conformational shift required for DNA binding.

  • LuxR (V. fischeri): Optimized for 3-oxo-C6-HSL.[1][2][3][4][5] Wild-type LuxR is largely unresponsive to C5-HSL.[1][3] However, C5-HSL acts as an "evolutionary bridge." Mutants like LuxR-G2E (T33A, S116A, M135I) gain sensitivity to C5-HSL before they can evolve to sense C4-HSL, proving C5's role in tracing evolutionary trajectories.

  • CviR (C. violaceum): Optimized for C6-HSL.[1] CviR displays a "toggle" mechanism.[1] Short chains (C4-C8) generally act as agonists, while long chains (C10+) act as antagonists by preventing the closure of the LBD over the ligand. C5-HSL functions as a suboptimal agonist , capable of folding the protein but inducing a less stable active complex than C6-HSL.

Agonist vs. Antagonist Toggle

In structure-activity relationship (SAR) studies, C5-HSL is used to determine the fidelity boundary of a receptor.

  • If C5 activates: The pocket has high plasticity (e.g., CviR).[1]

  • If C5 inhibits (competitively): The ligand binds but fails to induce the "closed" conformation necessary for dimerization.[1]

Technical Workflow: Synthesis and Preparation

Commercial availability of odd-chain AHLs can be sporadic.[1] For rigorous SAR studies, in-house synthesis is recommended to ensure purity and prevent hydrolysis prior to assay.

Synthesis Protocol: N-pentanoyl-L-homoserine lactone

Principle: Carbodiimide-mediated coupling of pentanoic acid with L-homoserine lactone hydrobromide.

Reagents:

  • Pentanoic acid (1.0 eq)[1]

  • L-Homoserine lactone hydrobromide (1.0 eq)[1]

  • EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)[1]

  • Triethylamine (Et3N) (1.2 eq)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve L-homoserine lactone hydrobromide in anhydrous DCM under nitrogen atmosphere. Add Et3N and stir for 15 minutes to liberate the free amine.

  • Coupling: Add pentanoic acid to the reaction vessel. Cool to 0°C on an ice bath.

  • Activation: Slowly add EDC-HCl. Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup: Wash the organic layer successively with:

    • 1M HCl (to remove unreacted amine/EDC)[1]

    • Saturated NaHCO3 (to remove unreacted acid)[1]

    • Brine[1]

  • Purification: Dry over MgSO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Eluent: Ethyl Acetate/Hexane gradient).

  • Validation: Confirm structure via 1H-NMR (DMSO-d6) and ESI-MS (Expected [M+H]+: ~186.1 Da).

Self-Validating Check:

  • Purity Test: Run a TLC (100% EtOAc).[1] If a tailing spot or free acid streak appears, re-purify. Impure AHLs yield erratic bioassay data due to pH changes from free acids.[1]

Experimental Protocols: Receptor Activation Assays

The CV026 "Bio-Sensor" Assay (Qualitative/Semi-Quantitative)

Chromobacterium violaceum CV026 is a cviI mutant (synthase negative) but retains cviR.[1] It produces the purple pigment violacein only in the presence of exogenous short-chain AHLs (C4-C8).

Objective: Determine if C5-HSL acts as an agonist for CviR.

Protocol:

  • Preparation: Culture CV026 in LB media + Kanamycin (to maintain transposon) overnight at 28°C (Do NOT incubate at 37°C; CV026 produces pigment optimally at lower temperatures).[1]

  • Overlay: Mix 500 µL of overnight culture into 5 mL of molten soft agar (0.7%) and pour over an LB agar plate. Allow to solidify.

  • Loading: Punch wells or place sterile filter paper discs on the agar.

  • Application: Pipette 10 µL of C5-HSL (10 µM, 50 µM, 100 µM stocks in DMSO) onto discs. Include C6-HSL (Positive Control) and DMSO (Negative Control).[1]

  • Incubation: Incubate upright at 28°C for 24–48 hours.

  • Readout: Measure the diameter of the purple halo.

    • Interpretation: A halo indicates C5-HSL successfully folds CviR and induces transcription of the vio operon. Compare halo diameter vs. C6-HSL to estimate relative potency.[1]

Competitive Antagonism Assay (Quantitative)

Objective: Determine if C5-HSL antagonizes a native receptor (e.g., RhlR or LasR) in the presence of its native ligand.[1]

  • Reporter Strain: Use E. coli harboring pSB401 (LuxR-based bioluminescence) or a specific RhlR-GFP reporter.[1]

  • Competition Mix:

    • Constant concentration of Native Ligand (e.g., 100 nM C4-HSL for RhlR).[1]

    • Gradient concentration of C5-HSL (0 nM to 100 µM).[1]

  • Incubation: Grow cultures to OD600 ~0.5, then induce with the ligand mix. Incubate 4 hours.

  • Measurement: Quantify Bioluminescence (RLU) or Fluorescence (RFU) normalized to OD600.

  • Analysis: Plot % Activation vs. Log[C5-HSL]. A sigmoidal drop indicates competitive antagonism.[1]

Data Visualization & Pathways

Mechanism of Action: The Chain Length "Key"

The following diagram illustrates how C5-HSL interacts with different LuxR-type receptors compared to native ligands.

ReceptorActivation cluster_legend Interaction Logic C4 C4-HSL (Native RhlR) RhlR RhlR Pocket (Compact) C4->RhlR Perfect Fit C5 C5-HSL (The Probe) C5->RhlR Steric Hindrance (Too Long) LuxR LuxR/CviR Pocket (Expansive) C5->LuxR Suboptimal Fit (Too Short/Loose) Mutant LuxR-G2E Mutant (Evolved) C5->Mutant High Affinity (Evolved Specificity) C6 C6-HSL (Native LuxR/CviR) C6->LuxR Perfect Fit Active Stable Dimer (Transcription ON) RhlR->Active Inactive Steric Clash/Degradation (Transcription OFF) RhlR->Inactive LuxR->Active Weak Weak/Unstable Complex (Partial Activation) LuxR->Weak Mutant->Active

Caption: Comparative interaction logic of C5-HSL across different receptor types, highlighting its role as an evolutionary bridge in mutant receptors.

Experimental Workflow: C5-HSL Screening

This flow details the decision matrix for characterizing C5-HSL activity.

Workflow Start Start: C5-HSL Synthesis QC Quality Control (NMR/TLC >95%) Start->QC Assay Reporter Assay (CV026 / E. coli pSB401) QC->Assay Decision Is Signal Detected? Assay->Decision Agonist Agonist Path: Determine EC50 Decision->Agonist Yes (Signal > Background) Antagonist Antagonist Path: Competition Assay (+ Native Ligand) Decision->Antagonist No (Signal = Background) Result1 Calculate Relative Potency (vs Native) Agonist->Result1 Result2 Calculate IC50 (Inhibition) Antagonist->Result2

Caption: Decision matrix for classifying C5-HSL as an agonist or antagonist using reporter strain bioassays.

Comparative Data Summary

The following table summarizes the typical response of key LuxR-type receptors to C5-HSL compared to their native ligands.

ReceptorOrganismNative LigandC5-HSL ActivityInteraction Note
LuxR V. fischeri3-oxo-C6-HSLInactive / Very Weak Requires mutations (e.g., G2E) to sense C5.[3]
CviR C. violaceumC6-HSLAgonist Induces violacein, but typically with higher EC50 than C6.[1]
RhlR P. aeruginosaC4-HSLInactive / Antagonist Steric clash prevents activation; may compete weakly.[1]
LasR P. aeruginosa3-oxo-C12-HSLInactive C5 chain is too short to stabilize the large LasR pocket.

References

  • Directed Evolution of Vibrio fischeri LuxR for Improved Response to Butanoyl-Homoserine Lactone. Source: PubMed Central (PMC)[1]

  • Extraction of violacein from Chromobacterium violaceum provides a new quantitative bioassay for N-acyl homoserine lactone autoinducers. Source: PubMed[1]

  • Specificity of Signal-Binding via Non-AHL LuxR-Type Receptors. Source: PubMed Central (PMC)

  • Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR. Source: PubMed Central (PMC)

  • Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum. Source: ACS Omega

Sources

Thermodynamic Stability of N-Pentanoyl-L-homoserine Lactone (C5-HSL): Mechanisms, Kinetics, and Experimental Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Pentanoyl-L-homoserine lactone (C5-HSL) represents a specific subclass of N-acyl homoserine lactone (AHL) signaling molecules used by Gram-negative bacteria for quorum sensing. While C4-HSL and C6-HSL are extensively characterized, the odd-chain C5-HSL occupies a unique physicochemical niche. Its stability is governed by the susceptibility of the homoserine lactone ring to hydrolysis—a pH- and temperature-dependent process that renders the molecule biologically inactive.

This technical guide provides a rigorous analysis of the thermodynamic and kinetic factors influencing C5-HSL stability. It details the mechanistic basis of lactonolysis, the impact of the pentanoyl tail on hydrolytic resistance, and provides a validated experimental framework for quantifying these parameters in drug development and microbiological research.

Part 1: Physicochemical Basis of C5-HSL Stability

The Hydrolysis Mechanism

The core instability of C5-HSL arises from the electrophilicity of the lactone carbonyl carbon. In aqueous environments, particularly at physiological and alkaline pH, hydroxide ions (


) act as nucleophiles, attacking the carbonyl carbon.
  • Reaction: The attack opens the five-membered lactone ring, converting the active N-pentanoyl-L-homoserine lactone into the inactive N-pentanoyl-L-homoserine (a hydroxy-acid).

  • Reversibility: This reaction is reversible.[1] Acidification (pH < 2.0) favors ring closure (lactonization), while basic conditions (pH > 7.0) favor ring opening (hydrolysis).

  • C5 Specificity: The pentanoyl (5-carbon) chain provides a moderate steric and hydrophobic shield compared to shorter chains (C4-HSL), potentially reducing the hydrolysis rate slightly via the "n

    
    
    
    
    
    *" interaction and hydrophobic exclusion of water, though less effectively than long-chain AHLs (e.g., C12-HSL).
Thermodynamic vs. Kinetic Stability

It is critical to distinguish between the two forms of stability:

  • Thermodynamic Stability (

    
    ):  Defines the equilibrium position between the lactone and the open-chain form. At pH 7.0, the equilibrium often favors the open ring, meaning C5-HSL is thermodynamically unstable in neutral water over infinite time.
    
  • Kinetic Stability (

    
    ):  Defines how fast the ring opens. This is the biologically relevant parameter. Even if thermodynamically unstable, C5-HSL must persist long enough to diffuse to a neighboring cell's LuxR-type receptor.
    
Key Influencing Factors
FactorEffect on C5-HSL StabilityMechanistic Insight
pH Critical Determinant Hydrolysis is base-catalyzed. Rate follows pseudo-first-order kinetics with respect to

.

decreases drastically as pH rises from 6 to 8.
Temperature Inverse Relationship Higher T increases molecular collisions and energy, raising the rate constant (

). Follows Arrhenius behavior.[2]
Acyl Chain Moderate Stabilization The C5 chain is more hydrophobic than C4 but less than C6/C8. Electron donation from the alkyl chain reduces carbonyl electrophilicity.
3-Oxo Group Destabilizing Note:[3] If the C5-HSL is 3-oxo-C5-HSL, the ketone at C3 withdraws electrons, making the lactone highly susceptible to hydrolysis compared to unsubstituted C5-HSL.

Part 2: Experimental Characterization Protocols

Protocol Design: Measuring Hydrolysis Kinetics

To determine the stability profile of C5-HSL, researchers must measure the disappearance of the lactone form over time under controlled conditions.

Reagents & Equipment:

  • Analyte: Synthetic N-Pentanoyl-L-homoserine lactone (>95% purity).[4]

  • Buffer Systems: Phosphate (pH 6.0–8.0), Borate (pH 9.0+). Avoid Tris if primary amines could interfere, though generally acceptable for HPLC.

  • Internal Standard: N-Heptanoyl-L-homoserine lactone (C7-HSL) or deuterated analog.

  • Detection: LC-MS/MS (recommended) or HPLC-UV (205 nm).

Workflow: Kinetic Assay

This protocol determines the hydrolysis rate constant (


) and half-life (

).
  • Preparation: Prepare a 10 mM stock of C5-HSL in acidified ethyl acetate or acetonitrile (acid prevents premature hydrolysis).

  • Incubation:

    • Dilute stock to 10

      
      M in pre-warmed buffers (e.g., pH 6.0, 7.0, 8.0) at fixed temperatures (e.g., 22°C, 37°C).
      
    • Maintain constant stirring.

  • Sampling:

    • At defined intervals (

      
       min), remove aliquots.
      
    • Quenching (Critical): Immediately mix aliquot 1:1 with acidified acetonitrile (0.1% Formic acid) or reduce pH to 3.0 to freeze the equilibrium.

  • Analysis: Inject into HPLC/LC-MS.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

    • Monitor: Disappearance of the Lactone peak (retention time ~X min) and appearance of the Open Chain peak (earlier retention time).

Data Processing

Calculate the pseudo-first-order rate constant (


):


Plot

vs. time. The slope is

.

Calculate Half-life:



Part 3: Visualization of Mechanisms & Workflows

Hydrolysis Pathway and Equilibrium

The following diagram illustrates the reversible hydrolysis of the lactone ring, highlighting the role of pH.

G cluster_0 Thermodynamic Equilibrium Lactone N-Pentanoyl-L- Homoserine Lactone (Active Signal) Intermediate Tetrahedral Intermediate Lactone->Intermediate + OH- (pH > 7) OpenChain N-Pentanoyl-L- Homoserine (Inactive) Intermediate->OpenChain Ring Opening OpenChain->Lactone + H+ (pH < 2) Re-lactonization

Figure 1: The pH-dependent reversible hydrolysis pathway of C5-HSL. High pH drives the equilibrium toward the inactive open-chain form.

Experimental Workflow for Stability Assessment

This flowchart outlines the step-by-step process for determining kinetic parameters.

Workflow cluster_sampling Kinetic Sampling Loop Start Start: C5-HSL Stock (in Acidified Solvent) BufferPrep Buffer Preparation pH 6.0 - 8.0 Temp 22°C - 37°C Start->BufferPrep Incubation Incubation Start Reaction (t=0) BufferPrep->Incubation Sample Remove Aliquot (t = x min) Incubation->Sample Quench Acid Quench (Stop Hydrolysis) Sample->Quench Analysis LC-MS / HPLC Analysis Quantify Lactone vs Open Chain Quench->Analysis DataFit Data Fitting ln[C] vs Time -> k_obs Analysis->DataFit Output Output: Half-life (t1/2) Stability Profile DataFit->Output

Figure 2: Standardized workflow for determining the kinetic stability of AHLs.

Part 4: Biological Implications & Drug Development[5]

Quorum Sensing in Biofilms

In biofilm environments, pH gradients can be extreme. Pseudomonas aeruginosa biofilms often exhibit acidic microenvironments.

  • Implication: C5-HSL may be more stable within the acidic core of a biofilm than in the surrounding neutral bulk fluid. This allows for localized, high-fidelity signaling that is protected from spontaneous hydrolysis.

Quorum Quenching (QQ)

Therapeutic strategies often involve "Quorum Quenching"—the enzymatic degradation of AHLs.[5][6][7][8]

  • Lactonases: Enzymes (e.g., AiiA) that mimic the hydrolysis reaction, opening the ring.[8]

  • Acylases: Enzymes that cleave the acyl tail.[7][8]

  • Stability Engineering: When designing C5-HSL analogs for research or therapy, replacing the lactone with a thiolactone or lactam ring significantly increases thermodynamic stability, resisting both spontaneous and enzymatic hydrolysis [1].

Storage and Handling[6]
  • Storage: C5-HSL must be stored in dry, acidified organic solvents (e.g., Ethyl Acetate + 0.01% Acetic Acid) at -20°C.

  • Aqueous Solutions: Never store C5-HSL in aqueous buffers (PBS) for extended periods. Prepare fresh immediately before use.

References

  • Yates, E. A., et al. (2002). N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa.[3][9] Infection and Immunity. Link

  • Ziegler, E. W. (2021).[10] The aqueous stability of N-acyl-L-homoserine lactones, their affinity for cyclodextrin inclusion, and the investigation of a catalyst for their hydrolysis.[11] Florida Institute of Technology Theses. Link

  • Momb, J., et al. (2006). Mechanism of the quorum-quenching lactonase (AiiA) from Bacillus thuringiensis. Biochemistry. Link

  • Cayman Chemical. (2022).[12][13] N-hexanoyl-L-Homoserine lactone Product Information & Stability Data. Cayman Chemical.[12][13] Link

  • Gerdt, J. P., et al. (2015). Mutational Analysis of the Quorum-Sensing Receptor LasR Reveals Interactions that Govern Activation and Inhibition by Noncognate Ligands. Chemistry & Biology. Link

Sources

Methodological & Application

Application Note: Protocol for the Synthesis and Characterization of N-Pentanoyl-L-Homoserine Lactone (C5-HSL)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

N-Pentanoyl-L-homoserine lactone (C5-HSL) is a highly diffusible autoinducer belonging to the N-acyl-homoserine lactone (AHL) family. In Gram-negative bacteria, AHLs are the primary signaling molecules driving quorum sensing (QS)—a cell-density-dependent communication system that regulates gene expression, cellular metabolism, and virulence factor production[1].

As bacterial populations proliferate, C5-HSL accumulates in the extracellular environment. Upon reaching a critical threshold, it binds to cytoplasmic LuxR-type transcriptional receptors. This AHL-receptor complex dimerizes and binds to specific DNA promoters, initiating the transcription of genes responsible for biofilm formation and pathogenesis[1]. Beyond intraspecies communication, recent studies have demonstrated that bacterial AHLs act as interkingdom signaling molecules, showing remarkable efficacy as natural inhibitors of fungal virulence, such as suppressing the yeast-to-hyphal transition in Candida albicans[2].

Synthesizing high-purity C5-HSL is a foundational requirement for researchers developing quorum-quenching therapeutics, structural analogs, and host-microbe interaction models.

QS_Pathway LuxI LuxI-Type Synthase C5HSL C5-HSL (Autoinducer) LuxI->C5HSL Synthesizes LuxR LuxR-Type Receptor C5HSL->LuxR Binds at threshold Complex AHL:Receptor Complex LuxR->Complex Dimerization Target Target Gene Expression Complex->Target Binds Promoter Phenotype Biofilm & Virulence Target->Phenotype Triggers

Role of C5-HSL in the Gram-negative bacterial quorum sensing LuxI/LuxR pathway.

Mechanistic Principles of Synthesis

The chemical synthesis of C5-HSL relies on a modified Schotten-Baumann nucleophilic acyl substitution. The reaction couples (S)-α-amino-γ-butyrolactone hydrobromide with pentanoyl chloride (valeryl chloride) in an anhydrous aprotic solvent[3].

Causality Behind Experimental Choices:

  • Use of a Hydrobromide Salt: The free amine of homoserine lactone is highly prone to self-condensation and degradation. Utilizing the hydrobromide salt ensures the starting material remains stable during storage.

  • Role of Triethylamine (TEA): A non-nucleophilic organic base like TEA is required to serve a dual purpose: first, it neutralizes the hydrobromide salt to liberate the reactive free amine; second, it scavenges the hydrochloric acid (HCl) byproduct generated during acylation, driving the reaction forward and preventing acid-catalyzed side reactions[3].

  • Temperature Control (0 °C to RT): The dropwise addition of the acid chloride must be performed at 0 °C. This thermal control prevents the highly exothermic reaction from forming ketene intermediates and preserves the stereochemical integrity of the (S)-chiral center[3].

Materials & Reagents

Reagent / MaterialRole in SynthesisEquivalentsAmount
(S)-α-amino-γ-butyrolactone HBrStarting Material (Nucleophile)1.0 eq6.5 mmol (1.18 g)
Pentanoyl Chloride (Valeryl Chloride)Acylating Agent (Electrophile)1.08 eq7.0 mmol (0.83 mL)
Triethylamine (TEA)Base / Acid Scavenger1.85 eq12.0 mmol (1.67 mL)
N,N-Dimethylformamide (DMF)Anhydrous SolventN/A50 mL
5% Aqueous HClWorkup (Removes unreacted TEA)N/A2 × 20 mL
Saturated NaHCO₃ (aq)Workup (Neutralizes trace acid)N/A2 × 20 mL
Anhydrous MgSO₄Drying AgentN/AAs needed

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup & Acylation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon) to maintain anhydrous conditions.

  • Suspension: Add 6.5 mmol of (S)-α-amino-γ-butyrolactone hydrobromide to the flask, followed by 50 mL of anhydrous DMF[3].

  • Base Addition: Submerge the flask in an ice-water bath (0 °C). Slowly add 12.0 mmol of TEA dropwise. Stir the suspension for 10–15 minutes to ensure complete liberation of the free amine[3].

  • Electrophile Addition: Using a syringe pump or addition funnel, add 7.0 mmol of pentanoyl chloride dropwise over 10 minutes. Note: Rapid addition will cause a localized temperature spike, risking racemization.

  • Propagation: Maintain the reaction at 0 °C for 30 minutes, then remove the ice bath. Allow the mixture to warm to room temperature and stir for an additional 2 hours[3].

Phase 2: Workup & Extraction
  • Solvent Removal: Because DMF has a high boiling point, remove the solvent via rotary evaporation under high vacuum. Critical: Do not exceed a water bath temperature of 55 °C to prevent thermal degradation of the lactone ring[3].

  • Liquid-Liquid Extraction: Dissolve the resulting crude residue in 50 mL of Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[4].

  • Washing: Transfer the organic layer to a separatory funnel. Wash sequentially with 5% aqueous HCl (2 × 20 mL) to remove residual TEA, followed by saturated aqueous NaHCO₃ (2 × 20 mL) to quench unreacted pentanoyl chloride, and finally with brine (20 mL)[4].

  • Drying: Dry the organic phase over anhydrous MgSO₄. Filter the suspension and concentrate the filtrate in vacuo to yield the crude product[4].

Phase 3: Purification
  • Flash Chromatography: Purify the crude product using silica gel flash column chromatography. Elute with a gradient of Hexanes/EtOAc (typically starting at 70:30 and moving to 50:50).

  • Fraction Pooling: Pool the fractions containing the pure product (verified by TLC) and concentrate in vacuo to yield C5-HSL as a white to off-white powder[1].

Synthesis_Workflow Start L-Homoserine Lactone HBr + Pentanoyl Chloride Reaction N-Acylation (TEA, DMF, 0°C → RT) Start->Reaction Base addition Quench Quench & Extract (5% HCl, NaHCO3, Brine) Reaction->Quench 2 hours Dry Dry & Concentrate (MgSO4, in vacuo) Quench->Dry Organic phase Purify Flash Chromatography (EtOAc/Hexanes) Dry->Purify Crude residue Product Pure C5-HSL (>95% Purity) Purify->Product Fraction pooling

Workflow for the chemical synthesis and purification of C5-HSL.

Analytical Characterization & Self-Validating Checkpoints

To ensure the protocol acts as a self-validating system, researchers must integrate the following checkpoints:

  • TLC Monitoring (Reaction Checkpoint): Monitor the reaction progress using Thin-Layer Chromatography (TLC). The starting material (primary amine) will stain intensely with Ninhydrin. The successful formation of C5-HSL will result in a spot that is Ninhydrin-negative but highly visible when stained with Phosphomolybdic Acid (PMA) or Iodine vapor.

  • Solvent Warning (Stability Checkpoint): Never use ethanol or methanol during purification, reconstitution, or storage. Primary alcohols act as nucleophiles and have been definitively shown to open the homoserine lactone ring, rendering the molecule biologically inert[1]. Always reconstitute the final purified powder in DMSO or chloroform for biological assays[1].

  • Structural Validation: Confirm the structure via ¹H-NMR. Key diagnostic peaks include the multiplet corresponding to the lactone ring protons (approx. 4.2–4.5 ppm for the chiral α-proton) and the triplet of the terminal methyl group of the pentanoyl chain (approx. 0.9 ppm).

Quantitative Data Summary

ParameterSpecification
Chemical Name N-Pentanoyl-L-homoserine lactone (C5-HSL)
CAS Number 148497-11-4[1]
Molecular Formula C₉H₁₅NO₃[1]
Molecular Weight 185.22 g/mol [1]
Expected Yield 75% – 85%
Target Purity ≥ 95% (Determined by ¹H-NMR / HPLC)[1]
Physical Appearance White to off-white powder[1]
Storage Conditions -20 °C; Protect from light and moisture[1]

References

  • "Mechanism of the Quorum-Quenching Lactonase (AiiA) from Bacillus thuringiensis. 2. Substrate Modeling and Active Site Mutations", PMC (NIH),[Link]

  • "Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum", ACS Omega,[Link]

  • "Bacterial Quorum-Sensing Molecules as Promising Natural Inhibitors of Candida albicans Virulence Dimorphism: An In Silico and In Vitro Study", PMC (NIH),[Link]

Sources

Application Note: Preparation and Handling of N-Pentanoyl-L-homoserine lactone (C5-HSL) Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, microbiologists, and drug development professionals. Application: Quorum sensing assays, biofilm inhibition screening, and host-pathogen interaction models.

Introduction to C5-HSL in Quorum Sensing

N-Pentanoyl-L-homoserine lactone (C5-HSL) is a highly specific autoinducer utilized in the quorum sensing (QS) networks of various Gram-negative bacteria, including Aeromonas species and symbiotic rhizobia like Bradyrhizobium japonicum[1][2]. Operating through the canonical LuxI/LuxR-type signaling circuit, C5-HSL accumulates in the extracellular environment as bacterial population density increases. Upon reaching a critical threshold, it binds to cytoplasmic transcriptional regulators (LuxR homologs) to coordinate collective behaviors such as biofilm formation, virulence factor secretion, and motility[3].

To study these pathways or screen for quorum-quenching therapeutics, researchers must introduce exogenous C5-HSL into in vitro models. However, the molecular instability of the homoserine lactone ring demands rigorous protocols for stock preparation and storage.

QS_Pathway Synthase LuxI Homolog (AHL Synthase) C5HSL C5-HSL (Autoinducer) Synthase->C5HSL Synthesis Precursors SAM + Acyl-ACP (Metabolic Precursors) Precursors->Synthase Substrate Complex C5-HSL / LuxR Complex (Active Transcription Factor) C5HSL->Complex Binding Receptor LuxR Homolog (Cytoplasmic Receptor) Receptor->Complex Activation Target Target Gene Expression (Virulence, Biofilm) Complex->Target Promoter Binding

Caption: LuxI/LuxR-type quorum sensing pathway highlighting C5-HSL synthesis and receptor activation.

Physicochemical Properties & Stability Dynamics

Understanding the physicochemical constraints of C5-HSL is critical for maintaining its biological activity. The table below summarizes the core metrics dictating its handling.

PropertyValue / Description
Compound Name N-Pentanoyl-L-homoserine lactone (C5-HSL)
CAS Number 148497-11-4[4]
Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
Primary Solvents DMSO, Dimethylformamide (DMF), Ethyl Acetate
Aqueous Stability (pH 5.0) Highly stable (Half-life > 190 hours)[5]
Aqueous Stability (pH > 7.5) Highly unstable (Half-life in minutes to hours)[5]

Mechanistic Rationale: The Threat of Lactonolysis

A critical failure point in QS research is the use of degraded autoinducers. Why must C5-HSL be prepared in anhydrous Dimethyl Sulfoxide (DMSO) rather than aqueous buffers?

The structural integrity of all acyl-homoserine lactones (AHLs) relies on the five-membered homoserine lactone ring. In aqueous environments, particularly at physiological or alkaline pH (pH ≥ 7.0), this ring is highly susceptible to spontaneous, non-enzymatic nucleophilic attack by hydroxide ions (


)[6]. This process, known as lactonolysis , hydrolyzes the ester bond, opening the ring to form an inactive N-acyl-homoserine[5].

Because the half-life of the lactone ring drops from weeks at pH 5.0 to mere minutes at pH > 8.0, storing C5-HSL in an aqueous buffer guarantees rapid degradation and loss of signaling activity[5]. Anhydrous DMSO acts as an aprotic solvent that completely shields the lactone ring from hydrolysis, locking the molecule in its active conformation and ensuring absolute stability during long-term storage at -20°C.

Experimental Protocol: Preparation of 50 mM C5-HSL Stock

The following protocol outlines the preparation of a 50 mM master stock solution.

Workflow Weigh 1. Equilibration & Weighing Dissolve 2. Dissolution in Anhydrous DMSO Weigh->Dissolve Aliquot 3. Aliquoting (Single-use tubes) Dissolve->Aliquot Store 4. Storage (-20°C to -80°C) Aliquot->Store Assay 5. Working Solution (Dilute in Assay Buffer) Store->Assay

Caption: Step-by-step workflow for the preparation, storage, and application of C5-HSL stock solutions.

Step-by-Step Methodology

Step 1: Thermal Equilibration (Critical Step)

  • Action: Remove the lyophilized C5-HSL vial from freezer storage and let it sit at room temperature in a desiccator for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes ambient moisture to condense on the powder. Introducing water into the stock will initiate localized lactonolysis even after DMSO is added.

Step 2: Weighing and Calculation

  • Action: Weigh the desired amount of C5-HSL using a microbalance.

  • Calculation: To prepare a 50 mM stock, dissolve 9.26 mg of C5-HSL per 1.0 mL of anhydrous DMSO.

    • (Formula: Mass (mg) = Volume (mL) × Concentration (mmol/L) × Molecular Weight (185.22 g/mol ))

Step 3: Dissolution

  • Action: Add the calculated volume of high-purity, anhydrous DMSO (≥99.9%, sterile-filtered) to the vial. Vortex gently for 30–60 seconds until the powder is completely dissolved.

  • Causality: C5-HSL is highly hydrophobic and will dissolve rapidly in DMSO without the need for heating. Avoid heating, as elevated temperatures exponentially increase the rate of any residual hydrolysis[6].

Step 4: Aliquoting and Storage

  • Action: Divide the stock into 10 µL to 50 µL single-use aliquots in sterile, amber microcentrifuge tubes (AHLs can be light-sensitive over prolonged periods). Purge the tubes with inert gas (Argon or Nitrogen) if available, and store immediately at -20°C or -80°C.

  • Causality: Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO, progressively degrading the lactone ring. Single-use aliquots ensure a self-validating, pristine stock for every experiment.

Quality Control & Self-Validation System

To ensure experimental trustworthiness, the protocol must be self-validating. Researchers should implement the following checks before utilizing the stock in high-stakes assays:

  • Bioassay Validation: Dilute a fraction of the stock to 1 µM and apply it to a biosensor strain such as Chromobacterium violaceum CV026. This mutant cannot synthesize its own AHLs but will produce the purple pigment violacein in the presence of intact, short-chain AHLs like C5-HSL. A robust purple phenotype confirms bioactivity.

  • Analytical Validation (LC-MS): If degradation is suspected, run the stock through LC-MS. Intact C5-HSL will present a

    
     peak at ~186.2 m/z. A mass shift of +18 Da  (m/z ~204.2) indicates the addition of a water molecule, confirming that the lactone ring has opened[7].
    

Application Guidelines for Cell Assays

When transitioning from the DMSO stock to your working assay, adhere to these rules:

  • Solvent Toxicity Limit: When diluting the DMSO stock into bacterial culture media or mammalian cell buffers, ensure the final DMSO concentration does not exceed 0.1% (v/v) . Higher concentrations can alter membrane permeability and confound phenotypic readouts.

  • pH Control: If your assay runs longer than 12 hours, buffer your culture media to pH 5.5 – 6.5 (e.g., using MES buffer) if the biological model permits. This will extend the half-life of the C5-HSL molecule from hours to weeks, ensuring a constant selective pressure during the assay[5].

References

1.[1] Isovaleryl-homoserine lactone, an unusual branched-chain quorum-sensing signal from the soybean symbiont Bradyrhizobium japonicum. Proceedings of the National Academy of Sciences (PNAS). 1 2.[3] Specificity and complexity in bacterial quorum-sensing systems. PubMed Central (PMC). 3 3.[6] N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity (ASM).6 4.[4] CAS NO. 148497-11-4 | N-Pentanoyl-L-homoserine lactone. Arctom. 4 5.[7] MomL, a Novel Marine-Derived N-Acyl Homoserine Lactonase from Muricauda olearia. Applied and Environmental Microbiology (ASM). 7 6.[5] Catalytic degradation of N-acyl-homoserine lactone using a copper complex of a TACN derivative: implications for quorum sensing interference. Dalton Transactions (RSC Publishing). 5 7.[2] The Social Life of Aeromonas through Biofilm and Quorum Sensing Systems. Frontiers in Microbiology. 2

Sources

Application Note: Thin-Layer Chromatography (TLC) Visualization of C5-HSL

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, self-validating protocol for the detection and visualization of N-pentanoyl-L-homoserine lactone (C5-HSL). It deviates from standard templates to focus on the causality of the method—why specific stationary phases are chosen, how the physics of separation interacts with the biology of the reporter strain, and how to troubleshoot the unique challenges of odd-chain AHL detection.

Methodology: Reversed-Phase C18 TLC coupled with Chromobacterium violaceum CV026 Bioassay Overlay. Target Analyte: N-pentanoyl-L-homoserine lactone (C5-HSL). Primary Audience: Microbiology Research, Natural Product Chemistry, Drug Discovery.

Executive Summary & Scientific Rationale

While even-chain N-acyl homoserine lactones (AHLs) like C4-HSL and C6-HSL are ubiquitous in Gram-negative quorum sensing (derived from Acetyl-CoA precursors), C5-HSL is a less common, odd-chain signal molecule (derived from Propionyl-CoA or valine/isoleucine biosynthesis pathways). Its detection is critical in studying specific genera such as Serratia or Burkholderia, or when evaluating the specificity of quorum sensing inhibitors.

Standard chemical visualization (e.g., iodine vapor, KMnO₄) lacks the sensitivity and specificity required for biological samples. Therefore, this protocol utilizes a biological overlay assay .

The Mechanism of Action
  • Separation (Physicochemical): We utilize C18 Reversed-Phase TLC .[1][2][3][4] Unlike normal silica, which separates based on head-group polarity (ineffective for AHLs with identical homoserine lactone heads), C18 separates based on the hydrophobicity of the acyl tail .

    • Result: Shorter chains (C4, C5) are more polar and migrate faster (High Rf). Longer chains (C8, C10) interact strongly with the C18 bed and migrate slower (Low Rf).

  • Detection (Biological): The plate is overlaid with Chromobacterium violaceum CV026 .[5] This mutant strain is AHL-synthase negative (cviI-) but receptor positive (cviR+).

    • Response: Upon binding exogenous short-chain AHLs (C4–C8), the CviR receptor activates the vio operon, producing violacein (a purple pigment).

    • Specificity: CV026 is ideal for C5-HSL because it is highly sensitive to short-chain AHLs, whereas other reporters (e.g., A. tumefaciens) are broad-spectrum and require exogenous substrates (X-Gal).

Materials & Reagents

Biological Reporter
  • Strain: Chromobacterium violaceum CV026.[4][5][6][7]

  • Maintenance: Luria-Bertani (LB) Agar supplemented with Kanamycin (20–50 µg/mL) to maintain the transposon insertion.

  • Safety: BSL-2 pathogen. Handle in a Biosafety Cabinet.

Chromatography[1][3][5][7][8][9][10][11][12]
  • Stationary Phase: RP-18 F₂₅₄s (C18 Reversed-Phase) TLC Plates (Aluminum or Glass backed).

    • Note: Do not use standard Silica Gel 60; it cannot resolve C5 from C4/C6 effectively.

  • Mobile Phase: Methanol : Water (60 : 40 v/v).[2][4][7]

    • Optimization: For strictly short-chain separation (C4-C6), a 50:50 mix can increase resolution, but 60:40 is the industry standard for the C4-C12 range.

Extraction
  • Solvent: Ethyl Acetate (Acidified with 0.1% Acetic Acid is optional but improves recovery of AHLs).

  • Reconstitution Solvent: Acetonitrile (ACN) or Methanol (HPLC Grade).

Experimental Workflow (DOT Visualization)

The following diagram outlines the critical path from culture supernatant to visualization, highlighting the "Stop/Check" points for quality control.

G Start Bacterial Culture (Supernatant) Extract Liquid-Liquid Extraction (Ethyl Acetate x3) Start->Extract Dry Evaporate to Dryness (Rotary Evap / N2 Stream) Extract->Dry Recon Reconstitute (50-100 µL Acetonitrile) Dry->Recon Spot Spotting on C18 TLC Plate (Include C4/C6 Standards) Recon->Spot Run Develop Chromatogram (MeOH:H2O 60:40) Spot->Run EvapSolvent CRITICAL: Dry Plate (Remove ALL MeOH) Run->EvapSolvent Solvents are toxic to reporter bacteria Overlay Soft Agar Overlay (Seeded with CV026) EvapSolvent->Overlay Incubate Incubate 24-48h @ 30°C Overlay->Incubate Result Visualization (Purple Spots) Incubate->Result

Figure 1: Step-by-step workflow for AHL extraction and TLC bioassay. Note the critical solvent evaporation step to prevent killing the reporter strain.

Detailed Protocol

Phase 1: Sample Preparation (Extraction)
  • Culture: Grow the AHL-producing strain in LB broth until early stationary phase (where AHL accumulation peaks).

  • Clarification: Centrifuge 10–50 mL of culture at 10,000 × g for 10 mins. Collect the supernatant. Filter sterilize (0.22 µm) if necessary to remove all cells.

  • Extraction:

    • Mix supernatant with an equal volume of Ethyl Acetate (1:1).

    • Vortex vigorously for 2 minutes or shake in a separatory funnel.

    • Allow phases to separate. Collect the upper organic phase (Ethyl Acetate).

    • Repeat this process 2 more times, pooling the organic fractions.

  • Concentration: Evaporate the pooled ethyl acetate to complete dryness using a rotary evaporator (at 40°C) or a gentle stream of nitrogen gas.

  • Reconstitution: Dissolve the residue in 50–100 µL of Acetonitrile .

    • Why Acetonitrile? It is compatible with C18 plates and evaporates quickly.

Phase 2: Thin-Layer Chromatography
  • Plate Prep: Pre-activate the C18 plate by heating at 100°C for 30 mins (optional but recommended to remove moisture).

  • Spotting:

    • Apply 1–5 µL of the reconstituted sample onto the C18 plate origin line (1.5 cm from bottom).

    • Controls (Mandatory): Spot synthetic C4-HSL and C6-HSL standards (10–100 ng) in adjacent lanes. C5-HSL will migrate between these two.

  • Development:

    • Place plate in a glass chamber pre-equilibrated with Methanol:Water (60:40 v/v) .

    • Run until the solvent front reaches 1–2 cm from the top.

  • Drying (Critical Step):

    • Remove the plate and air-dry in a fume hood for at least 1–2 hours.

    • Scientific Logic:[3][4][5][7][8][9] Any residual methanol will kill the CV026 bacteria in the overlay, resulting in a "dead zone" (no background growth) rather than a specific signal.

Phase 3: The "Soft Agar" Overlay
  • Reporter Culture: Grow C. violaceum CV026 overnight in LB (+ Kanamycin) at 30°C.

  • Agar Preparation: Prepare LB Soft Agar (0.5% w/v agar) . Autoclave and cool to 45°C.

    • Note: 0.5% is preferred over standard 1.5% agar to allow better diffusion of the AHL from the TLC plate into the bacterial lawn.

  • Seeding: Add 500 µL of the overnight CV026 culture into 100 mL of the molten (45°C) soft agar. Mix gently to avoid bubbles.

  • Overlay:

    • Place the dried TLC plate in a sterile square petri dish or on a glass support.

    • Pour the seeded soft agar directly over the TLC plate, creating a uniform layer approx. 2–3 mm thick.

  • Incubation: Once solidified, incubate the plate upright at 30°C for 24–48 hours.

    • Warning: Do not incubate at 37°C. C. violaceum produces pigment optimally at lower temperatures (28–30°C).

Data Analysis & Interpretation

Calculating Retention Factor (Rf)


Expected Results

On a C18 Reversed-Phase plate with MeOH:H2O (60:40):

  • Migration Order: Short chains move faster (less hydrophobic interaction) -> Long chains move slower.

  • Visual Appearance: Purple, tear-drop shaped spots against a whitish/opaque background.

AnalyteEstimated Rf (Approx)*Visual Appearance (CV026)
C4-HSL 0.65 – 0.75Strong Purple Spot
C5-HSL 0.50 – 0.60 Purple Spot (Distinct from C4/C6)
C6-HSL 0.35 – 0.45Strong Purple Spot
C8-HSL 0.15 – 0.25Weak/Small Purple Spot
3-oxo-C12 < 0.05No Reaction (CV026 insensitive)

*Note: Absolute Rf values vary by plate manufacturer and humidity. Always rely on the relative position between the C4 and C6 standards.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Purple Spots Residual SolventEnsure TLC plate is dried for >2 hours before overlay.
Low ConcentrationIncrease spot volume or extract larger culture volume.
Wrong Incubation TempEnsure incubator is at 28–30°C, not 37°C.
"Comet" Tailing Sample OverloadDilute sample. Tailing masks separation of C4/C5.
No Bacterial Lawn Agar too hotCool soft agar to 45°C before adding bacteria.
Spot Smearing Water in SampleEnsure reconstitution is in 100% ACN or MeOH, not water.

References

  • McClean, K. H., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones.[5] Microbiology.

    • Significance: Establishes CV026 as the standard biosensor for short-chain AHLs (C4-C8).
  • Shaw, P. D., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography.

    • Significance: The foundational paper for C18 TLC separation of AHLs using MeOH/Water systems.[7]

  • Ravn, L., et al. (2001). Methods for detecting acylated homoserine lactones produced by Gram-negative bacteria and their application in studies of AHL-production kinetics. Journal of Microbiological Methods.

    • Significance: optimizing extraction and overlay protocols.

Sources

Application Note: High-Throughput Bioassay Protocols Using Chromobacterium violaceum CV026 for C5-HSL Detection and Quorum Sensing Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Causality: The CV026 Biosensor System

Quorum sensing (QS) in Gram-negative bacteria is predominantly mediated by N-acyl homoserine lactones (AHLs), which regulate virulence factors, biofilm formation, and motility. To screen for Quorum Sensing Inhibitors (QSIs) or quantify specific AHLs, researchers rely on highly specific bacterial biosensors.

Chromobacterium violaceum CV026 is a gold-standard biosensor engineered as a double mini-Tn5 mutant derived from the wild-type ATCC 31532 strain [1]. The core mechanistic advantage of CV026 lies in its defective cviI gene (the AHL synthase). Because it cannot synthesize its own autoinducers, its QS system is entirely "silent" in isolation[1]. However, CV026 retains a fully functional cviR cytoplasmic receptor and the intact vioA-E biosynthetic operon[2].

When exogenous short-chain AHLs—specifically those with C4 to C8 acyl chains, such as C5-HSL (N-pentanoyl-L-homoserine lactone)—are introduced into the environment, they diffuse across the bacterial membrane[3]. C5-HSL binds to the CviR receptor, triggering dimerization. This active CviR-C5-HSL complex binds to the lux box-like promoter, driving the transcription of the vioA-E operon and resulting in the biosynthesis of violacein , a highly quantifiable, water-insoluble purple pigment [4].

Mechanism C5HSL Exogenous C5-HSL (Autoinducer) Membrane Cell Membrane (Diffusion) C5HSL->Membrane Enters Cell CviR CviR Receptor (Cytoplasmic) Membrane->CviR Binds Complex CviR-C5-HSL Active Complex CviR->Complex Dimerization Operon vioA-E Operon (Transcription) Complex->Operon Activates Violacein Violacein Pigment (OD 585 nm) Operon->Violacein Biosynthesis

Mechanistic pathway of exogenous C5-HSL inducing violacein biosynthesis in C. violaceum CV026.

Self-Validating Experimental Design (E-E-A-T)

A robust bioassay must be a self-validating system. When screening for potential QSIs using CV026, a reduction in violacein production can occur for two reasons:

  • True QS Inhibition: The compound competitively binds CviR or degrades C5-HSL without harming the bacteria.

  • Artifactual Inhibition (Toxicity): The compound is merely bactericidal; dead cells cannot produce pigment[5].

To establish trustworthiness, this protocol mandates the parallel quantification of bacterial cell density (


) prior to violacein extraction (

)[6]. Only compounds that suppress violacein at sub-Minimum Inhibitory Concentrations (sub-MICs)—where

remains comparable to the untreated control—can be classified as genuine QSIs[7].

Materials and Reagents

  • Biosensor Strain: Chromobacterium violaceum CV026 (Maintain on agar with 20 µg/mL Kanamycin to preserve the Tn5 insertion)[8].

  • Culture Media: Luria-Bertani (LB) broth and LB agar.

  • Ligand Standard: C5-HSL (N-pentanoyl-L-homoserine lactone), dissolved in 100% DMSO to a 10 mM stock.

  • Extraction Solvent: 100% Analytical Grade DMSO. (Expert Note: While earlier protocols utilized 95% ethanol [9], DMSO is vastly superior for high-throughput 96-well formats as it prevents rapid evaporation and provides complete solubilization of the violacein pellet[7].)

Quantitative Liquid Bioassay Protocol

This step-by-step methodology is optimized for 96-well deep-well plates or standard 1.5 mL microcentrifuge tubes.

Step 1: Inoculum Preparation

  • Inoculate a single colony of CV026 into 5 mL of LB broth containing 20 µg/mL Kanamycin.

  • Incubate overnight (16-18 hours) at 28°C with shaking at 150 rpm. Causality Check: Violacein biosynthesis is highly temperature-sensitive. Incubation at 37°C will severely repress the vio operon, leading to false negatives[1]. Always maintain 28°C.

Step 2: Assay Setup

  • Dilute the overnight CV026 culture in fresh LB broth (without antibiotics) to an

    
     of exactly 0.1.
    
  • Aliquot 1 mL of the standardized culture into sterile tubes.

  • Induction: Add the C5-HSL standard to a final concentration of 500 nM.

  • Treatment: Add the QSI candidate compounds at predetermined sub-MIC concentrations[6]. Include a positive control (C5-HSL + DMSO vehicle) and a negative control (DMSO vehicle only).

  • Incubate the tubes at 28°C for 24 hours at 150 rpm[9].

Step 3: Dual Quantification (Growth & Violacein)

  • Cell Density: Transfer 200 µL of the culture to a clear 96-well plate and measure the absorbance at 600 nm (

    
    ).
    
  • Harvest: Centrifuge the remaining culture at 13,000 × g for 10 minutes. The cells and the insoluble violacein will form a dark purple pellet[5].

  • Supernatant Removal: Carefully aspirate and discard the supernatant. Ensure no residual culture medium remains.

  • Extraction: Resuspend the pellet in 1 mL of 100% DMSO. Vortex vigorously for 30–60 seconds to lyse the cell membranes and completely solubilize the violacein pigment[7].

  • Clarification: Centrifuge the tubes again at 13,000 × g for 10 minutes to pellet the cell debris.

  • Violacein Measurement: Transfer 200 µL of the clarified, purple DMSO supernatant to a fresh 96-well plate. Measure the absorbance at 585 nm (

    
    )[5].
    

Workflow Step1 1. Inoculate CV026 in LB (OD600 ~0.1) Step2 2. Add C5-HSL (500 nM) & QSI Candidates Step1->Step2 Step3 3. Incubate 24h at 28°C (150 rpm) Step2->Step3 Step4 4. Measure OD600, then Centrifuge & Discard Sup. Step3->Step4 Step5 5. Extract Violacein Pellet (100% DMSO, Vortex) Step4->Step5 Step6 6. Centrifuge Debris & Measure Supernatant OD585 Step5->Step6

Standard workflow for quantitative violacein bioassay using C. violaceum CV026.

Data Presentation & Interpretation

To accurately interpret the efficacy of a QSI candidate, the relationship between cell growth and pigment production must be analyzed. Calculate the percentage of violacein inhibition relative to the positive control, normalized to cell density (


).

(Cell Growth)

(Violacein)
InterpretationCausality / Next Steps
Normal (Matches Control)Normal (Matches Control)No QSI Activity The test compound does not interfere with CviR-C5-HSL signaling or receptor binding.
Normal Significantly Reduced True QSI Activity Compound successfully inhibits QS without killing the cells. Ideal therapeutic candidate for further IC50 profiling.
Significantly Reduced Significantly Reduced Bactericidal / Toxic Reduction in violacein is an artifact of cell death. The compound is an antibiotic, not a specific QSI.
Normal Significantly Increased QS Agonist Compound acts synergistically with C5-HSL or acts as a direct agonist to the CviR receptor.

References

  • McClean, K. H., et al. (1997). "Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones." Microbiology, 143(12), 3703-3711.

  • Blosser, R. S., & Gray, K. M. (2000). "Extraction of violacein from Chromobacterium violaceum provides a new quantitative bioassay for N-acyl homoserine lactone autoinducers." Journal of Microbiological Methods, 40(1), 47-55.

  • Steindler, L., & Venturi, V. (2007). "Detection of quorum-sensing N-acyl homoserine lactone signal molecules by bacterial biosensors." FEMS Microbiology Letters, 266(1), 1-9.

  • Mendes, M., et al. (2022). "Food-Grade Bacteria Combat Pathogens by Blocking AHL-Mediated Quorum Sensing and Biofilm Formation." Microorganisms, 11(1), 58.

  • Jia, P., et al. (2019). "Antibacterial Activity and Anti-Quorum Sensing Mediated Phenotype in Response to Essential Oil from Melaleuca bracteata Leaves." Molecules, 24(22), 4064.

Sources

Solid-phase extraction (SPE) techniques for intermediate chain AHLs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Integrity Solid-Phase Extraction (SPE) of Intermediate-Chain N-Acyl Homoserine Lactones (AHLs)

Part 1: Executive Summary & Strategic Rationale

The Challenge of the "Intermediate" Chain Intermediate-chain N-acyl homoserine lactones (AHLs), specifically those with acyl tails ranging from 8 to 12 carbons (C8–C12), occupy a challenging physicochemical "Goldilocks" zone. Unlike short-chain AHLs (C4-HSL), they exhibit significant hydrophobicity, leading to adsorption losses on plasticware. Conversely, unlike long-chain AHLs (C14+), they retain enough polarity—especially in their 3-oxo and 3-hydroxy substituted forms—to risk breakthrough on standard C18 silica columns if aggressive wash steps are used.

The Solution: Polymeric HLB Chemistry This protocol rejects traditional silica-based C18 extraction in favor of Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents. The HLB copolymer (N-vinylpyrrolidone and divinylbenzene) provides a dual retention mechanism:

  • Divinylbenzene (Lipophilic): Retains the non-polar C8–C12 acyl tail.

  • N-vinylpyrrolidone (Hydrophilic): Interacts with the polar homoserine lactone head group, preventing "dewetting" and ensuring recovery of oxidized variants (e.g., 3-oxo-C12-HSL).

Part 2: Scientific Integrity & Mechanism

The Stability Imperative: Lactonolysis

The most critical failure point in AHL extraction is lactonolysis . At physiological or alkaline pH (pH > 7.0), the lactone ring undergoes hydrolysis, opening to form N-acylhomoserine. This ring-opened form is biologically inactive and often undetectable in standard AHL LC-MS/MS transitions.

  • Mechanism: Hydroxide ions attack the carbonyl carbon of the lactone ring.

  • Correction: Immediate acidification of the supernatant to pH 4.5–5.0 is non-negotiable. This forces the equilibrium toward the closed-ring (active) lactone.

Diagram: Chemical Stability & Workflow Logic

AHL_Workflow Culture Bacterial Supernatant (Complex Matrix) Check_pH CRITICAL CHECKPOINT: Is pH > 7.0? Culture->Check_pH Lactonolysis Ring Opening (Loss of Signal) Check_pH->Lactonolysis Yes (Alkaline) Acidification Acidify to pH 4.5 (Acetic Acid/HCl) Check_pH->Acidification No (or after adjustment) SPE_Load SPE Loading (Oasis HLB) Acidification->SPE_Load Stabilized Lactone Wash Wash Step (5-10% MeOH) SPE_Load->Wash Remove Salts/Proteins Elution Elution (100% ACN) Wash->Elution Concentrate AHLs Analysis LC-MS/MS Analysis Elution->Analysis

Figure 1: Decision tree for AHL sample preparation highlighting the critical pH control point to prevent lactonolysis prior to SPE loading.

Part 3: Detailed Experimental Protocol

Reagents & Materials:

  • Sorbent: Waters Oasis HLB (3cc, 60mg) or equivalent polymeric reversed-phase cartridge.

  • Acidification Agent: Glacial Acetic Acid or 1M HCl.

  • Elution Solvent: LC-MS Grade Acetonitrile (ACN).

  • Internal Standard: N-heptanoyl-L-homoserine lactone (C7-HSL) or deuterated C10-HSL (add prior to extraction).

Step 1: Sample Pre-treatment (The "Stabilization" Phase)
  • Centrifuge bacterial culture (e.g., Pseudomonas aeruginosa) at 10,000 x g for 10 mins at 4°C to remove cells.

  • IMMEDIATELY measure pH.

  • Acidify supernatant to pH 4.5 ± 0.2 using Glacial Acetic Acid (approx. 10 µL per 10 mL supernatant).

    • Why? pH < 4.0 may cause acid hydrolysis of the amide bond; pH > 7.0 causes lactonolysis. pH 4.5 is the stability optimum [1].

  • Spike with Internal Standard (C7-HSL) to a final concentration of 1 µM.

Step 2: SPE Cartridge Preparation
  • Conditioning: Pass 3 mL Methanol through the cartridge (Gravity or low vacuum).

  • Equilibration: Pass 3 mL acidified water (pH 4.5) through the cartridge.[1]

    • Technical Note: Do not let the cartridge run dry.[1] Although HLB is "water-wettable," keeping the phase solvated ensures maximum surface area interaction.

Step 3: Loading & Washing
  • Load: Pass the acidified supernatant through the cartridge at a flow rate of 1–2 mL/min .

    • Causality: High flow rates (>5 mL/min) reduce residence time, causing "breakthrough" of the more polar 3-oxo-C8-HSL variants.

  • Wash: Pass 3 mL of 5% Methanol in Water .

    • Why 5%? Pure water may not remove hydrophobic proteins. 5% MeOH is strong enough to wash away matrix salts and loosely bound proteins but too weak to elute the C8–C12 AHLs [2].

Step 4: Elution & Concentration
  • Elute: Pass 2 mL of 100% Acetonitrile and collect in a glass vial.

    • Glass vs. Plastic: Intermediate/Long chain AHLs (C10, C12) adhere to polypropylene. Use silanized glass vials to prevent wall loss [3].

  • Evaporation: Dry under a gentle stream of Nitrogen at 30°C.

    • Warning: Do not use rotary evaporation at high temps (>45°C) as thermal degradation can occur.

  • Reconstitution: Dissolve residue in 100 µL of 50:50 ACN:Water for LC-MS injection.

Part 4: Data Presentation & Validation

Expected Recovery Rates (Oasis HLB vs. Silica C18) The following data summarizes expected recovery efficiency based on comparative studies of intermediate chains.

AnalyteChain LengthPolarityRecovery (C18 Silica)Recovery (Oasis HLB)
C8-HSL IntermediateModerate65 - 75%92 - 98%
3-oxo-C10-HSL IntermediateMod. Polar60 - 70%90 - 95%
C12-HSL Int./LongHydrophobic80 - 85%95 - 99%
3-oxo-C12-HSL Int./LongHydrophobic75 - 80%94 - 98%

Table 1: Comparative recovery rates demonstrating the superiority of polymeric HLB sorbents for intermediate chain AHLs, particularly oxidized variants [2][4].

Validation Diagram: Pathway of Loss

Loss_Pathways cluster_0 Potential Loss Points Sample Sample Input Plastic Adsorption to Plastic Walls Sample->Plastic Hydrophobic Effect (C10/C12) Breakthrough Sorbent Breakthrough Sample->Breakthrough Flow too fast or C18 usage Degradation Thermal/pH Degradation Sample->Degradation pH > 7 Recovered Final Analyte (LC-MS) Sample->Recovered Optimized Protocol

Figure 2: Identification of primary analyte loss vectors. This protocol minimizes "Plastic" loss by using glass, "Breakthrough" by using HLB, and "Degradation" by acidification.

Part 5: References

  • Yates, E. A., et al. (2002). "N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner."[2] Infection and Immunity.

  • Waters Corporation. (2014). "A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB." Application Note 720005140EN.

  • Ortori, C. A., et al. (2011).[3] "Quantitative profiling of the N-acyl-homoserine lactone signaling metabolites of Pseudomonas aeruginosa by liquid chromatography/mass spectrometry." Rapid Communications in Mass Spectrometry.

  • Patel, N. M., et al. (2016).[4] "Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method." PLOS ONE.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reverse-Phase HPLC Gradients for C4, C5, and C6 Separations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing reverse-phase high-performance liquid chromatography (RP-HPLC) gradients, with a specific focus on separations using C4, C5, and C6 alkyl chain stationary phases. This guide is designed for researchers, scientists, and drug development professionals who are looking to refine their separation methods for molecules such as proteins, peptides, and other large biomolecules, where shorter alkyl chain columns are often preferred.

As Senior Application Scientists, we understand that moving beyond the more common C18 and C8 columns introduces unique challenges and opportunities. This resource provides in-depth technical guidance, troubleshooting advice, and practical protocols to empower you to develop robust and efficient separation methods.

Understanding the Landscape: C4, C5, and C6 Stationary Phases

In reverse-phase chromatography, the stationary phase's hydrophobicity is a critical parameter influencing retention and selectivity. The length of the alkyl chain bonded to the silica support dictates this hydrophobicity. While C18 columns are the workhorses of many labs due to their strong retentive power for a wide range of small molecules, shorter chain phases like C4, C5, and C6 offer distinct advantages, particularly for larger molecules.[1][2]

The primary distinction between C4, C5, and C6 columns lies in their relative hydrophobicity, which decreases with shorter alkyl chain lengths. This seemingly subtle difference can have a significant impact on selectivity, especially when dealing with complex mixtures of biomolecules.[3]

Key Properties and Applications
Stationary PhaseRelative HydrophobicityPrimary ApplicationsKey Considerations
C4 (Butyl) LowProteins, large peptides, hydrophobic biomoleculesReduced retention, may require lower organic solvent concentrations.[2]
C5 (Pentyl) Low to MediumPeptides, small proteins, oligonucleotidesCan offer unique selectivity compared to even-numbered chains.[3]
C6 (Hexyl) MediumSmall proteins, large peptides, hydrophobic small moleculesBridges the gap between C4/C5 and the more retentive C8 phases.

The choice between these phases is often empirically driven, as the unique three-dimensional structure of an analyte can lead to preferential interactions with a specific chain length, resulting in improved resolution that might not be achievable on other phases.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter when working with C4, C5, and C6 columns and provides actionable solutions grounded in chromatographic principles.

Poor Peak Shape

Poor peak shape, including tailing, fronting, and splitting, can compromise resolution and quantification.

1. Peak Tailing
  • Symptom: The peak exhibits an asymmetrical tail.

  • Potential Causes & Solutions:

    • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica surface can interact with basic analytes, causing tailing.[4] This effect can be more pronounced on shorter chain phases where the silica surface is less shielded.

      • Solution: Adjust the mobile phase pH to suppress the ionization of either the silanol groups (lower pH) or the analyte (higher or lower pH, depending on the analyte's pKa).[5] Adding a mobile phase additive like triethylamine (TEA) can also mask silanol interactions.

    • Column Overload: Injecting too much sample can lead to peak tailing.

      • Solution: Reduce the sample concentration or injection volume.

    • Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase at the column inlet can cause tailing.

      • Solution: Implement a column cleaning protocol or replace the guard column. If the analytical column is compromised, it may need to be replaced.

2. Peak Fronting
  • Symptom: The peak has a leading, asymmetrical shoulder.

  • Potential Causes & Solutions:

    • Sample Solvent Incompatibility: Dissolving the sample in a solvent stronger than the initial mobile phase can cause the analyte to move through the column too quickly at the beginning, leading to fronting.[6]

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

    • Column Collapse: A sudden physical change in the column packing, often due to extreme pH or temperature, can result in peak fronting.[7]

      • Solution: Ensure that the operating conditions are within the manufacturer's recommendations for the column.

3. Split Peaks
  • Symptom: A single analyte appears as two or more peaks.

  • Potential Causes & Solutions:

    • Partially Blocked Frit: Debris from the sample or system can clog the inlet frit of the column, distorting the sample flow path.[7]

      • Solution: Reverse-flush the column (if permitted by the manufacturer) or replace the frit.

    • Column Void: A void at the head of the column can cause the sample band to spread unevenly.[4]

      • Solution: This usually indicates the end of the column's life, and replacement is necessary.

Retention Time Variability

Inconsistent retention times can hinder peak identification and quantification.

1. Drifting Retention Times
  • Symptom: Retention times consistently increase or decrease over a series of runs.

  • Potential Causes & Solutions:

    • Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions between runs.[8]

      • Solution: Increase the equilibration time at the end of the gradient program. A good starting point is 10-20 column volumes.[8]

    • Mobile Phase Composition Change: Evaporation of the more volatile organic solvent from the mobile phase reservoir can alter its composition over time.

      • Solution: Keep mobile phase reservoirs loosely capped and prepare fresh mobile phase regularly.

    • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and analyte retention.[9][10]

      • Solution: Use a column oven to maintain a consistent temperature.

2. Sudden Retention Time Shifts
  • Symptom: Abrupt changes in retention time from one injection to the next.

  • Potential Causes & Solutions:

    • Pump Malfunction: Air bubbles in the pump or faulty check valves can lead to inconsistent flow rates.[11]

      • Solution: Degas the mobile phase and prime the pump. If the problem persists, service the pump.

    • Leak in the System: A leak will cause a drop in pressure and an increase in retention times.

      • Solution: Systematically check all fittings and connections for leaks.

Frequently Asked Questions (FAQs)

Q1: Why are my proteins showing poor retention on a C4 column, even with a low initial organic concentration?

A1: While C4 columns are less retentive than C18, very large proteins may still require a significant proportion of organic modifier to elute. However, if retention is unexpectedly low, consider the following:

  • Mobile Phase Additives: The type and concentration of the ion-pairing agent (e.g., trifluoroacetic acid - TFA, formic acid) can significantly impact protein retention. Ensure you are using an appropriate agent at a suitable concentration (e.g., 0.1% TFA).

  • Pore Size: For large proteins, ensure the column packing has a sufficiently large pore size (e.g., 300 Å) to allow the protein to access the bonded phase within the pores.[12]

  • "Hydrophobic Collapse" or Dewetting: With highly aqueous mobile phases (low organic content), the stationary phase within the pores can "collapse" or become dewetted, preventing analyte interaction.[13] While this is less of an issue with modern polar-endcapped columns, it can still occur. To remedy this, briefly flush the column with a higher concentration of organic solvent (e.g., 50-60%) before re-equilibrating at the initial low organic conditions.

Q2: I am trying to separate two closely related peptides on a C5 column, but they are co-eluting. What is the best strategy to improve resolution?

A2: For closely eluting peaks, the goal is to "stretch out" the part of the gradient where the analytes elute.[14]

  • Shallow Gradient: After an initial scouting run to determine the approximate elution time, create a much shallower gradient around that point. For example, if the peptides elute at 35% acetonitrile with a 5-95% gradient over 20 minutes, try a gradient segment of 30-40% acetonitrile over 20 minutes.

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. Replacing acetonitrile with methanol (or using a mixture) can alter the elution order and improve resolution.[15][16]

  • Temperature Optimization: Temperature can affect selectivity.[10][17] Try running the separation at different temperatures (e.g., 30°C, 40°C, 50°C) to see if the resolution improves.

Q3: I am transferring a method from a C8 to a C6 column to reduce analysis time. How should I adjust my gradient?

A3: Since a C6 column is less retentive than a C8, you will need to adjust your gradient to be less aggressive to maintain a similar separation profile. A good starting point is to use a shallower gradient. You can use the following relationship as a guide for adjusting the gradient time:

Gradient Time (new) ≈ Gradient Time (old) * (Column Volume (new) / Column Volume (old)) * (Hydrophobicity (new) / Hydrophobicity (old))

Q4: Can I use the same gradient program for C4, C5, and C6 columns?

A4: While you can use the same program for initial screening, it is unlikely to be optimal for all three. Due to the differences in hydrophobicity, the retention times and selectivity will vary.[18] You will need to tailor the gradient for each column to achieve the best separation. A scouting gradient is recommended for each column to determine the elution profile, followed by optimization of the gradient steepness for each specific column.[19]

Experimental Protocols

Protocol 1: Developing a Scouting Gradient

This protocol is designed to quickly determine the approximate elution conditions for your sample on a new C4, C5, or C6 column.

  • Column: Select your C4, C5, or C6 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 214 nm and 280 nm.

  • Injection Volume: 10-20 µL.

  • Gradient Program:

    • 0-2 min: 5% B (isocratic hold)

    • 2-22 min: 5% to 95% B (linear gradient)

    • 22-25 min: 95% B (isocratic hold for column wash)

    • 25-26 min: 95% to 5% B (return to initial conditions)

    • 26-35 min: 5% B (column re-equilibration)

Protocol 2: Optimizing a Focused Gradient

Based on the results from the scouting gradient, this protocol will help you improve the resolution of your target analytes.

  • Determine the Elution Point: From the scouting run, note the time (and thus the %B) at which your peak(s) of interest elute. Let's assume this is at 40% B.

  • Column and Mobile Phases: Same as Protocol 1.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 214 nm and 280 nm.

  • Injection Volume: 10-20 µL.

  • Focused Gradient Program:

    • 0-2 min: 5% B (isocratic hold)

    • 2-5 min: 5% to 30% B (rapid initial gradient to just before the elution point)

    • 5-25 min: 30% to 50% B (shallow, focused gradient around the elution point)

    • 25-28 min: 50% to 95% B (column wash)

    • 28-31 min: 95% B (isocratic hold for wash)

    • 31-32 min: 95% to 5% B (return to initial conditions)

    • 32-42 min: 5% B (column re-equilibration)

Visualizing the Workflow

Gradient Optimization Workflow

This diagram illustrates the logical steps for developing and optimizing an HPLC gradient.

GradientOptimization cluster_prep Preparation cluster_dev Method Development cluster_opt Optimization & Troubleshooting Prep Sample & Mobile Phase Prep Column Select C4/C5/C6 Column Prep->Column Scout Run Scouting Gradient (Protocol 1) Column->Scout AnalyzeScout Identify Elution Window Scout->AnalyzeScout Focus Design Focused Gradient (Protocol 2) AnalyzeScout->Focus RunFocus Run Focused Gradient Focus->RunFocus Assess Assess Resolution & Peak Shape RunFocus->Assess Troubleshoot Troubleshoot Issues (See Guide) Assess->Troubleshoot Issues Found Final Finalized Method Assess->Final Meets Criteria Refine Refine Gradient, Temp, or Solvent Troubleshoot->Refine Refine->RunFocus

Caption: A workflow for HPLC gradient optimization.

Troubleshooting Logic for Poor Peak Shape

This diagram outlines a systematic approach to diagnosing and resolving common peak shape problems.

TroubleshootingPeakShape cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_splitting Peak Splitting Start Poor Peak Shape Observed Tailing Potential Causes • Secondary Interactions • Column Overload • Contamination Start->Tailing Fronting Potential Causes • Sample Solvent • Column Collapse Start->Fronting Splitting Potential Causes • Blocked Frit • Column Void Start->Splitting TailingSol Solutions • Adjust pH / Additive • Reduce Sample Load • Clean/Replace Column Tailing->TailingSol FrontingSol Solutions • Match Sample Solvent • Check Column Health Fronting->FrontingSol SplittingSol Solutions • Backflush / Replace Frit • Replace Column Splitting->SplittingSol

Caption: A troubleshooting guide for HPLC peak shape issues.

References

  • BenchChem. (2025).
  • Chromatography Forum. (2011). Why stationary phase of HPLC column has C- chain in even no..
  • Phenomenex. Reversed Phase HPLC Columns.
  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Wiley-VCH. (2019).
  • ACE HPLC. HPLC Troubleshooting Guide.
  • Welch Materials. (2025).
  • Bitesize Bio. (2025). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient.
  • Biocompare. (2014). Picking the Perfect HPLC Column.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • LCGC International. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Zapała, W. (2003). Influence of mobile phase composition on retention factors in different HPLC systems with chemically bonded stationary phases.
  • GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • LCGC International. (2007). The Perfect Method, V: Changing Column Selectivity.
  • LCGC International. (2020). The Secrets of Successful Gradient Elution.
  • Drawell. (2024).
  • LC Resources Inc. (2014). Optimizing Multilinear Gradients in HPLC.
  • LCGC North America. (2021). Surfing on Mobile Phase, Part 2: Impact of Mobile Phase Composition Waves on Retention in LC.
  • Avantor.
  • Chrom Tech, Inc. (2025).
  • Hawach. (2023). Common Problems and Solutions of HPLC Columns.
  • Semantic Scholar. (2003).
  • LCGC International. (2020). Column Selection for Reversed-Phase HPLC.
  • Agilent.
  • Waters Corporation. (2024).
  • GL Sciences. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Waters Corporation.
  • Phenomenex. HPLC Column Selection Guide.
  • ResearchGate. (n.d.).
  • Chromatography Today.
  • ALWSCI. (2025). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
  • MDPI. (2020).
  • Ibis Scientific, LLC. (2025).
  • Waters Corpor
  • LCGC International. (2021). Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions.

Sources

Improving sensitivity of biosensors for N-Pentanoyl-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

Welcome to the Advanced Biosensor Optimization Hub. You are likely here because N-Pentanoyl-L-homoserine lactone (C5-HSL) is an "orphan" signal in standard biosensing. It falls between the native specificities of the two most common receptors: Pseudomonas aeruginosa RhlR (preferring C4-HSL) and Vibrio fischeri LuxR (preferring 3-oxo-C6-HSL).

Most researchers fail to detect C5-HSL not because their assay is broken, but because they rely on wild-type (WT) receptors that view C5-HSL as a weak, off-target ligand. To achieve nanomolar (nM) sensitivity, you must transition from passive detection (using WT receptors) to active engineering (using directed evolution variants and signal amplification).

The Hardware: Genetic Circuit Optimization

FAQ: Which receptor should I use for C5-HSL?

Q: I am using CviR (from Chromobacterium violaceum) because it detects C6-HSL, but my C5-HSL response is weak. Should I switch?

A: Yes, or you must engineer it. While CviR is the standard for medium-chain AHLs (C6-C8), it exhibits reduced affinity for the odd-chain C5-HSL due to steric mismatch in the ligand-binding pocket.

The Superior Alternative: LuxR Variants For C5-HSL specifically, literature supports the use of evolved Vibrio fischeri LuxR variants over WT-CviR. The LuxR-G2E variant has been characterized to show a broadened specificity that includes a strong response to C5-HSL while ignoring C4-HSL, providing both sensitivity and selectivity.[1][2]

Receptor VariantPrimary LigandC5-HSL SensitivityMechanism of Improvement
WT LuxR 3-oxo-C6-HSLLow / NoneN/A (Steric clash with C5)
LuxR-G2E Broad (C5-C8)High (~100 nM) Mutations destabilize the "closed" state, allowing C5 binding to trigger folding.
WT RhlR C4-HSLLowAcyl chain of C5 is too long for the tight C4 pocket.
CviR C6-HSLModerateCan detect C5 at high concentrations (

M range) but suffers from high background.
Diagram 1: Optimized C5-HSL Genetic Circuit

The following diagram illustrates the recommended circuit topology using an evolved LuxR variant and a positive feedback loop to amplify the signal.

G cluster_0 Plasmid / Genetic Circuit Promoter_Const Constitutive Promoter RBS_Weak Weak RBS (Low Noise) Promoter_Const->RBS_Weak Gene_LuxR LuxR-G2E (Receptor) RBS_Weak->Gene_LuxR Complex Active Complex (LuxR-G2E + C5) Gene_LuxR->Complex Translation Promoter_Lux pLux Promoter (Inducible) RBS_Strong Strong RBS Promoter_Lux->RBS_Strong Reporter GFP / Luciferase (Output) RBS_Strong->Reporter Reporter->Complex Signal Amplification (If Auto-Inducer used) Ligand C5-HSL (Analyte) Ligand->Complex Binding Complex->Promoter_Lux Activation

Caption: Circuit topology for C5-HSL detection. Note the use of a Weak RBS for the receptor to minimize leaky background noise, a critical step for improving Signal-to-Noise Ratio (SNR).

The Environment: Assay Conditions & Protocols

FAQ: Why does my signal disappear after 24 hours?

Q: I see a signal initially, but it fades overnight. Is the protein degrading?

A: It is more likely that your ligand is degrading. N-acyl homoserine lactones are susceptible to lactonolysis (hydrolysis of the lactone ring) at pH levels above 7.0. Standard LB broth can become alkaline (pH > 8.0) during stationary phase growth of E. coli.

The Fix:

  • Buffer your media: Use M9 Minimal Media buffered to pH 6.5 using phosphate buffer. This stabilizes the C5-HSL molecule.

  • Shorten Incubation: C5-HSL kinetics with LuxR-G2E are fast. Measure at 6–8 hours (exponential phase) rather than 24 hours.

Protocol: Ultrasensitive Microplate Assay for C5-HSL

Standard Operating Procedure (SOP-C5-01)

Reagents:

  • Chassis: E. coli JM109 or DH5

    
     harboring pLuxR-G2E-GFP plasmid.
    
  • Media: M9 Minimal Salts (supplemented with 0.4% glucose, 2 mM MgSO

    
    , 0.1 mM CaCl
    
    
    
    , pH 6.8).
  • Control: Solvent blank (DMSO or acidified ethyl acetate).

Step-by-Step:

  • Pre-Culture: Inoculate a single colony into 5 mL LB + Antibiotic. Grow overnight at 37°C.

  • Washing (CRITICAL): Centrifuge 1 mL of overnight culture (5000g, 5 min). Discard supernatant (removes accumulated native AHLs or metabolic byproducts). Resuspend pellet in 1 mL M9 Media.

  • Dilution: Dilute the washed culture 1:100 into fresh M9 Media.

  • Induction: Add 198

    
    L of diluted culture to 96-well plate wells. Add 2 
    
    
    
    L of C5-HSL standards (range: 1 nM to 10
    
    
    M).
  • Incubation: Incubate at 30°C (NOT 37°C).

    • Why? LuxR-type proteins fold more correctly at lower temperatures. 37°C often leads to inclusion bodies and inactive receptors.

  • Readout: Measure Fluorescence (Ex: 485nm / Em: 535nm) and OD

    
     every 30 mins for 10 hours.
    
  • Data Processing: Normalize data as

    
     to account for growth differences.
    

Troubleshooting Center

Logic Tree: Diagnosing Sensor Failure

Use this flow to identify the root cause of poor sensitivity.

Troubleshooting Start Start: Sensor Performance Issue Issue_Type What is the primary symptom? Start->Issue_Type High_Bg High Background (Leaky Signal) Issue_Type->High_Bg High RFU at 0 nM No_Sig Low / No Signal (Insensitive) Issue_Type->No_Sig Flatline Response Check_RBS Is Receptor RBS too strong? High_Bg->Check_RBS Check_Temp Incubation Temp > 30°C? No_Sig->Check_Temp Fix_RBS Action: Mutate to weaker RBS (Reduce basal receptor load) Check_RBS->Fix_RBS Yes Check_Media Action: Switch to Minimal Media (Remove trace AHLs in LB) Check_RBS->Check_Media No Fix_Temp Action: Lower to 25-30°C (Improve folding) Check_Temp->Fix_Temp Yes Check_pH Is Media pH > 7.0? Check_Temp->Check_pH No Fix_pH Action: Buffer to pH 6.5 (Prevent Lactonolysis) Check_pH->Fix_pH Yes Consider_Eng Action: Switch to LuxR-G2E (WT affinity too low) Check_pH->Consider_Eng No

Caption: Decision matrix for troubleshooting common C5-HSL biosensor failures. Follow the path based on your specific experimental observation.

Specific Troubleshooting Q&A

Q: My dose-response curve is linear but the dynamic range is very small (only 2-fold induction).

  • Diagnosis: This is often a "dynamic range compression" issue caused by high basal leakage.

  • Solution: Add a degradation tag (ssrA) to your reporter protein (e.g., GFP-LAA). This destabilizes the GFP, ensuring that the fluorescence you see is from new synthesis (induced by C5-HSL) rather than accumulated leakage. This lowers the floor of your signal, effectively increasing the fold-change.

Q: Can I use a cell-free system for C5-HSL?

  • A: Yes, and it is often more sensitive. Cell-free systems (TX-TL) eliminate the cell membrane transport barrier. C5-HSL is moderately hydrophobic and passes membranes well, but active efflux pumps in E. coli can lower intracellular concentrations.

  • Recommendation: Use a commercially available E. coli extract system. Add the DNA for LuxR-G2E and the reporter. This often yields a limit of detection (LOD) 10x lower than whole-cell assays.

References

  • Collins, C. H., Leadbetter, J. R., & Arnold, F. H. (2005). "Dual selection for the evolution of LuxR specificity and sensitivity." Proceedings of the National Academy of Sciences (PNAS). (Describes the generation of LuxR-G2E and its specificity for C5-HSL).

  • Canton, B., Labno, A., & Endy, D. (2008). "Refinement and standardization of synthetic biological parts and devices." Nature Biotechnology. (Foundational work on characterizing LuxR/pLux transfer functions).

  • Yates, E. A., et al. (2002). "N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner." Infection and Immunity. (Critical reference for pH buffering).

  • Steindler, L., & Venturi, V. (2007). "Detection of quorum-sensing N-acyl homoserine lactone signal molecules by bacterial biosensors." FEMS Microbiology Letters. (Overview of CviR and other sensor specificities).

Sources

Technical Support: Removing Matrix Interference in C5-HSL LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists, Bioanalytical Chemists, and Drug Development Professionals From: Senior Application Scientist, Mass Spectrometry Division Subject: Troubleshooting Guide for N-pentanoyl-L-homoserine lactone (C5-HSL) Quantification

Introduction

Accurate quantification of N-pentanoyl-L-homoserine lactone (C5-HSL) is critical for understanding quorum sensing kinetics and bacterial virulence. However, C5-HSL ([M+H]⁺ m/z 186.1) is particularly susceptible to matrix effects —ion suppression or enhancement caused by co-eluting phospholipids, salts, and proteins in complex biological matrices like biofilm lysates, sputum, or plasma.

This guide moves beyond generic advice, providing a self-validating troubleshooting framework to diagnose, remove, and prevent matrix interference in your C5-HSL workflows.

Part 1: Diagnosis – Is Matrix Interference the Culprit?

Q: My internal standard (IS) recovery is inconsistent, and sensitivity drops in real samples compared to solvent standards. How do I confirm this is matrix interference?

A: Do not rely solely on IS recovery. The definitive test is the Post-Column Infusion (PCI) experiment. This creates a "map" of the ionization environment across your chromatographic run.

The PCI Protocol:

  • Setup: Connect a syringe pump containing a constant flow of C5-HSL standard (100 ng/mL) to the LC effluent via a T-junction after the column but before the MS source.

  • Injection: Inject a "blank" extracted matrix sample (e.g., biofilm extract without C5-HSL) into the LC.

  • Observation: Monitor the MRM transition for C5-HSL (186.1

    
     102.1).
    
  • Interpretation: The baseline should be high and stable (due to the infusion). Any dips or negative peaks indicate ion suppression zones; humps indicate enhancement. If these zones align with your C5-HSL retention time, you have a confirmed matrix problem.

PCI_Workflow LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Tee Junction Column->Tee MS MS/MS Source (ESI+) Tee->MS Syringe Syringe Pump (C5-HSL Standard) Syringe->Tee Data Result: Suppression Zones MS->Data

Figure 1: Post-Column Infusion setup. Dips in the MS signal indicate elution times where matrix components suppress ionization.

Part 2: Sample Preparation – The First Line of Defense

Q: I am using standard protein precipitation, but the background is still high. What is the superior extraction method for C5-HSL?

A: Protein precipitation is insufficient for AHLs because it leaves behind phospholipids and salts. You must use Acidified Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) .

Critical Chemistry Insight: AHLs like C5-HSL undergo lactonolysis (ring-opening) at neutral to alkaline pH, rendering them undetectable (and changing the mass to m/z 204). You must maintain an acidic environment (pH < 6) throughout extraction.

Protocol A: Acidified Ethyl Acetate LLE (For Culture Media/Simple Matrices)

Best for: High throughput, lower complexity samples.

  • Acidification: Adjust sample pH to 4.5–5.0 using dilute acetic acid.

  • Extraction: Add Acidified Ethyl Acetate (0.1% acetic acid) in a 1:1 ratio.

  • Agitation: Vortex vigorously for 1 min; centrifuge at 10,000 x g for 5 min.

  • Collection: Collect the upper organic layer. Repeat twice.

  • Drying: Evaporate under nitrogen flow. Do not use heat >40°C to prevent thermal degradation.

  • Reconstitution: Dissolve in 50:50 Acetonitrile:Water (0.1% Formic Acid).

Protocol B: HLB Solid Phase Extraction (For Sputum/Biofilms)

Best for: Complex matrices requiring phospholipid removal.

Why HLB? Hydrophilic-Lipophilic Balanced (HLB) cartridges retain the amphiphilic C5-HSL while allowing salts and polar interferences to wash through.

StepSolvent/ActionPurpose
1. Condition 1 mL Methanol, then 1 mL WaterActivate sorbent.
2. Load Sample (Acidified to pH 4.5)Bind C5-HSL to sorbent.
3. Wash 1 5% Methanol in WaterRemove salts/proteins.
4. Wash 2 0.1% Acetic Acid in WaterEnsure lactone ring stability.
5. Elute 100% Acetonitrile (1-2 mL)Release C5-HSL.
6. Dry/Recon Evaporate & ReconstitutePrepare for LC-MS.
Part 3: Chromatographic & Mass Spec Optimization

Q: Which column and mobile phase are best for separating C5-HSL from matrix?

A: Use a C18 column with high carbon load or a C16-Amide column for better retention of polar lactones.

  • Mobile Phase: Avoid Methanol if possible. Acetonitrile provides sharper peaks and higher ionization efficiency for AHLs.

    • Phase A: Water + 0.1% Formic Acid.[1][2]

    • Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

    • Note: The acid is crucial to prevent on-column ring opening.

Q: What are the specific MRM transitions for C5-HSL?

A:

  • Precursor Ion: m/z 186.1

    
    
    
  • Quantifier Ion: m/z 102.1 (The lactone ring fragment – highly specific to AHLs).

  • Qualifier Ions: m/z 84.1, m/z 56.1.

Experimental Logic: If you observe the 186


 102 transition but the ratio of 186 

84 deviates from your standard by >20%, you have a co-eluting interference.

Decision_Tree Start Start: Sample Type? Liquid Liquid (Media/Buffer) Start->Liquid Solid Solid/Viscous (Biofilm/Sputum) Start->Solid LLE Acidified LLE (Ethyl Acetate + 0.1% HAc) Liquid->LLE Homogenize Homogenize/Lyse (Bead Beating) Solid->Homogenize Check Check Recovery (Is it >80%?) LLE->Check SPE SPE Cleanup (HLB Cartridge) Homogenize->SPE SPE->Check Good Proceed to LC-MS Check->Good Yes Bad Troubleshoot: Check pH or Switch to SPE Check->Bad No

Figure 2: Sample preparation decision tree. Complex matrices require SPE to remove ion-suppressing phospholipids.

References
  • Patel, H. K., et al. (2016). Identification of N-acyl homoserine lactone quorum sensing signal molecules produced by Pseudomonas aeruginosa. Methods in Molecular Biology.[3] Link

  • Wang, W., et al. (2017).[4] Development of an extraction method and LC-MS analysis for N-acylated-L-homoserine lactones (AHLs) in wastewater treatment biofilms. Journal of Chromatography B. Link[5]

  • Yates, E. A., et al. (2002). N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner.[6] Infection and Immunity. Link

  • Pudserd, J., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Journal of the American Society for Mass Spectrometry. Link

Sources

Troubleshooting inconsistent bioassay results with synthetic C5-HSL

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Inconsistent Bioassay Results with Synthetic C5-HSL Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Technical Support Center: C5-HSL Bioassay Optimization

Welcome to the technical support hub for N-pentanoyl-L-homoserine lactone (C5-HSL). As a Senior Application Scientist, I often see researchers treat all N-acyl homoserine lactones (AHLs) as interchangeable reagents. They are not. C5-HSL occupies a unique chemical and biological niche—it is often a non-native analog with lower affinity for standard receptors (like CviR) compared to C6-HSL, and it possesses distinct solubility and stability profiles compared to longer-chain AHLs.

This guide moves beyond generic advice to address the specific physicochemical and biological variables that cause inconsistent data with C5-HSL.

Part 1: The Chemical Integrity (The "Input" Problem)

The Core Issue: The most common cause of "dead" or inconsistent bioassays is not the bacteria; it is lactonolysis . C5-HSL, being a short-chain AHL, is highly susceptible to pH-mediated ring opening. Once the lactone ring opens, the molecule becomes N-pentanoyl-L-homoserine, which is biologically inert for most quorum sensing (QS) receptors.

Critical Protocol: Stock Solution Preparation

Do not dissolve C5-HSL directly in neutral aqueous buffers (PBS, media) for long-term storage.

ParameterRecommendationScientific Rationale
Solvent Acidified Ethyl Acetate (0.01% Glacial Acetic Acid) or 100% DMSO Acidification prevents lactonolysis. Ethyl acetate is volatile, allowing for solvent-free application to disks. DMSO is stable but requires toxicity controls.
Storage pH < pH 6.0 (Ideal: pH 4-5)At pH > 7.0, the half-life of short-chain AHLs decreases drastically due to hydrolysis.
Vessel Glass vials (Silanized preferred)Plastics (polystyrene) can absorb hydrophobic AHLs, though C5 is less hydrophobic than C12. Glass ensures accurate concentration.
Hydration Rehydrate immediately before useAqueous solutions of C5-HSL degrade within hours at room temperature if pH > 7.2.
Visualizing the Stability Workflow

The following diagram illustrates the "Lactonolysis Trap" and how to avoid it during preparation.

HSL_Stability_Workflow Powder Solid C5-HSL (Store -20°C) Stock Stock Solution (DMSO or Acidified EtOAc) Powder->Stock Dissolve Aqueous Aqueous Dilution (Media/Buffer) Stock->Aqueous Dilute (Use immediately) Bioassay Bioassay Plate/Well Aqueous->Bioassay Apply Trap Lactonolysis Trap (pH > 7.0 or Temp > 25°C) Aqueous->Trap Time delay Inert Open Ring Form (Biologically Inert) Trap->Inert Hydrolysis

Caption: Figure 1. C5-HSL Preparation Workflow highlighting the critical "Lactonolysis Trap" where pH > 7 leads to irreversible inactivation.

Part 2: The Biological Sensor (The "Specificity" Problem)

The Core Issue: Most researchers use Chromobacterium violaceum CV026 (or VIR07) to detect C5-HSL. However, the native ligand for the CviR receptor is C6-HSL .[1][2] C5-HSL is an analog with lower binding affinity.

  • Symptom: You see a response, but it is weaker or requires higher concentrations than C6-HSL controls.

  • Diagnosis: This is often not an error, but a thermodynamic reality of the receptor-ligand interaction.

Receptor Specificity Troubleshooting Table
Reporter StrainReceptorNative LigandC5-HSL InteractionTroubleshooting Adjustment
CV026 CviRC6-HSLWeak Agonist Requires 10-50x higher concentration than C6-HSL to achieve max induction.
VIR07 CviRC6-HSLWeak Agonist More sensitive than CV026, but still prefers C6. Use for low-concentration detection.
Agrobacterium (A136) TraR3-oxo-C8-HSLVery Weak/Null C5-HSL is generally poor at activating TraR. Switch to CV026.

Key Insight: If you are comparing C5-HSL potency directly to C6-HSL without normalizing for receptor affinity (


), your "inconsistent" results are actually accurately reflecting the biology.

Part 3: Experimental Execution (The "Process" Problem)

The Core Issue: Variability in diffusion (agar plates) or solvent toxicity (liquid assays).

Q&A: Troubleshooting Specific Scenarios

Q1: My well-diffusion zones are hazy or non-circular.

  • Cause: C5-HSL has intermediate water solubility. If the agar is too dry, diffusion is limited. If the solvent (DMSO) concentration is too high (>1%), it inhibits bacterial growth around the well, creating a "false halo" of inhibition rather than induction.

  • Solution:

    • Keep final DMSO concentration < 0.5%.

    • Use acidified ethyl acetate for disk diffusion: Load the disk, let the solvent evaporate completely, then place on the agar. This eliminates solvent toxicity.

Q2: I get signal on Monday, but the same stock fails on Friday.

  • Cause: You likely diluted the C5-HSL into media (pH 7.2–7.4) and stored it at 4°C.

  • Mechanism: At pH 7.0, acyl-homoserine lactones degrade spontaneously.

  • Fix: Never store aqueous dilutions. Prepare fresh dilutions from the acidified organic stock every single time.

Q3: The background purple pigment in CV026 is too high, masking the C5-HSL signal.

  • Cause: "Leaky" expression or contamination with exogenous AHLs.

  • Fix:

    • Add Kanamycin (or appropriate antibiotic) to maintain the transposon/plasmid stability.

    • Incubate at 28°C , not 37°C. C. violaceum produces violacein optimally at lower temperatures; 37°C can stress the cells and alter pigment regulation.

Part 4: Advanced Troubleshooting Logic

Use this logic tree to diagnose the root cause of bioassay failure.

Troubleshooting_Logic Start Problem: Inconsistent C5-HSL Result Q1 Is the Positive Control (C6-HSL) working? Start->Q1 Branch1_No NO: Biological Failure Q1->Branch1_No No Signal Branch1_Yes YES: C5-Specific Issue Q1->Branch1_Yes Signal Present Q2 Check Reporter Strain (Antibiotics/Temp) Branch1_No->Q2 Q3 Check C5 Stock pH (Is it acidified?) Branch1_Yes->Q3 Sol1 Action: Refresh Strain/Media Q2->Sol1 Q4 Is the response weak but present? Q3->Q4 pH < 6 Sol2 Action: Re-synthesize Stock with 0.01% Acetic Acid Q3->Sol2 pH > 6 Sol3 Action: Increase C5 Conc. (Low Affinity Agonist) Q4->Sol3 Yes

Caption: Figure 2. Step-by-step logic tree for isolating chemical vs. biological failures in C5-HSL assays.

References

  • Yates, E. A., et al. (2002). N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner.[3] Infection and Immunity.

  • McClean, K. H., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology.[1][4][5][6][7][8][9]

  • Welsh, M. A., & Blackwell, H. E. (2016). Chemical genetics reveals the specificities of the Pseudomonas aeruginosa LasR and RhlR quorum sensing receptors. Cell Chemical Biology.

  • Steindler, L., & Venturi, V. (2007). Detection of quorum sensing N-acyl homoserine lactone signal molecules by bacterial biosensors. FEMS Microbiology Letters.

Sources

Technical Support Center: Maintaining C5-HSL Structural Integrity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimal pH Buffers & Stability Protocols for N-pentanoyl-L-homoserine lactone (C5-HSL) Ticket ID: C5-HSL-STAB-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary: The Chemistry of Instability

As a researcher working with N-pentanoyl-L-homoserine lactone (C5-HSL) , you are dealing with a "Goldilocks" molecule. Unlike long-chain AHLs (e.g., C12-HSL) which are hydrophobic and relatively robust, short-chain AHLs like C5-HSL are highly water-soluble but chemically fragile.

The core threat to your experiment is Lactonolysis —the hydrolysis of the homoserine lactone ring. This reaction is pH-dependent and accelerates exponentially as conditions become alkaline. Once the ring opens to form N-pentanoyl-L-homoserine, the molecule loses its ability to bind quorum-sensing receptors (e.g., LuxR homologs), rendering your biological assay a false negative.

This guide provides the optimal buffer systems and handling protocols to prevent this degradation.

Mechanism of Degradation[1]

Understanding the enemy is the first step to defeating it. The lactone ring is an ester subject to nucleophilic attack by hydroxide ions (


).
Visualizing the Pathway

The following diagram illustrates the reversible nature of this reaction. Note that while high pH drives ring-opening, low pH can drive ring-closure (re-lactonization), a unique feature you can exploit for troubleshooting.

Lactonolysis cluster_conditions Environmental Factors C5HSL C5-HSL (Active Signal) Intermediate Tetrahedral Intermediate C5HSL->Intermediate + OH⁻ (pH > 7.0) OpenRing N-pentanoyl-homoserine (Biologically Inactive) Intermediate->OpenRing Ring Opening OpenRing->C5HSL + H⁺ (pH < 2.0) Re-lactonization Temp Temperature > 25°C Accelerates Hydrolysis Chain Short Chain (C5) High Solubility = High Exposure

Figure 1: The pH-dependent equilibrium of C5-HSL. High pH drives the reaction to the right (inactivation), while extreme acidity can reverse it.

Buffer Selection Guide

The Rule of Thumb: Never store C5-HSL in standard PBS (pH 7.4) for extended periods. The half-life of short-chain AHLs at pH 7.0 is approximately 10–24 hours; at pH 8.0, it drops to minutes.

Recommended Buffer Systems
Buffer SystemOptimal pH RangeApplicationProsCons
MES Buffer 5.5 – 6.5 Gold Standard for AssaysNon-coordinating; maintains pH exactly in the stability sweet spot.More expensive than phosphate; strictly for in vitro use.
Citrate Buffer 4.0 – 6.0 Stock Dilution / StorageExcellent buffering capacity at acidic pH where C5-HSL is most stable.Citrate can chelate metal ions (

,

), potentially affecting bacterial growth or metalloproteins.
Acidified PBS 6.0 – 6.5 Bacterial CultureCompatible with most cell lines and bacteria.Must be manually adjusted with HCl; poor buffering capacity below pH 6.0.
DMSO (Anhydrous) N/A Long-term Stock Storage Eliminates water entirely, preventing hydrolysis.Toxic to cells at >0.5% v/v; freezes at 18°C.

Protocols & Workflows

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a master stock that remains stable for >12 months.

  • Solvent: Use 100% Anhydrous DMSO (Dimethyl Sulfoxide). Do not use water or ethanol (ethanol evaporates, changing concentration).

  • Concentration: Prepare a high concentration stock (e.g., 100 mM ). Higher concentrations are self-protective as they reduce the molar ratio of potential contaminants.

  • Aliquot: Dispense into small volumes (e.g., 50 µL) in amber glass vials or high-quality polypropylene tubes to minimize freeze-thaw cycles.

  • Storage: Store at -20°C .

    • Note: DMSO freezes at ~18°C. Ensure it is fully thawed and vortexed before use, as gradients can form.

Protocol B: Working Solution for Bioassays

Objective: Dilute stock for immediate use without inducing shock hydrolysis.

  • Calculate: Determine the final concentration (e.g., 10 µM).

  • Buffer Prep: Prepare 50 mM MES buffer, pH 6.0 .

    • Why MES? It resists pH drift caused by bacterial metabolism better than phosphate in the pH 6 range.

  • Dilution: Add the DMSO stock to the buffer. Ensure final DMSO concentration is < 0.5% to avoid cytotoxicity.[1]

  • Timing: Use within 4 hours of preparation.

Protocol C: Rescue of "Dead" C5-HSL (Re-lactonization)

Scenario: You left your C5-HSL in pH 8.0 media overnight, and activity is lost. Can you save it?

  • Acidify: Lower the pH of the solution to pH 2.0 using HCl.

  • Incubate: Let stand at room temperature for 2–4 hours .

  • Extract: Extract with ethyl acetate (acidified) to recover the re-formed lactone.

  • Dry & Resuspend: Evaporate solvent and resuspend in DMSO.

    • Warning: This is a salvage procedure. Purity will be compromised. Only use for qualitative checks.

Troubleshooting & FAQs

Q1: I am using standard LB media (pH 7.0) for my reporter assay. Why is my signal fading?

A: LB media is not buffered. As bacteria grow, they metabolize amino acids, releasing ammonia and raising the pH to 8.0–8.5. At this pH, C5-HSL degrades rapidly (half-life < 30 mins). Fix: Supplement LB with 100 mM MOPS (pH 6.5) or 50 mM MES (pH 6.0) to clamp the pH during growth.

Q2: Can I autoclave my C5-HSL stock?

A: Absolutely not. The combination of high heat (121°C) and water will instantly hydrolyze the lactone ring, regardless of pH. Always filter-sterilize (0.22 µm PTFE filter) your working solutions.

Q3: Why does C5-HSL seem less stable than C12-HSL?

A: It is a matter of solubility and accessibility . Long-chain AHLs (C12) form micelles or aggregates in water, shielding the lactone ring from hydroxide ions. C5-HSL is highly water-soluble, leaving the ester bond fully exposed to nucleophilic attack.

Q4: My negative control is showing activity. Is my buffer contaminated?

A: Check your glassware. AHLs are sticky. If you reused glass vials that previously held high concentrations of AHLs, residual molecules might leach out. Fix: Use disposable plastics or wash glassware with an acid wash (10% HCl) followed by an acetone rinse.

Stability Verification Workflow (HPLC)

If you suspect degradation, run this simple QC check before committing to a large experiment.

StabilityCheck Start Suspect C5-HSL Degradation Step1 Dilute to 1mM in 50:50 Acetonitrile:Water Start->Step1 Step2 Inject on C18 Column (Reverse Phase HPLC) Step1->Step2 Step3 Monitor UV @ 210nm Step2->Step3 Decision Check Retention Time (RT) Step3->Decision ResultA Single Peak @ Expected RT (Intact Lactone) Decision->ResultA RT = Standard ResultB Shifted/Early Peak (Hydrolyzed Acid) Decision->ResultB RT < Standard (More Polar)

Figure 2: Rapid HPLC workflow for verifying C5-HSL integrity. The open-ring form is more polar and will elute earlier on a C18 column.

References

  • Yates, E. A., et al. (2002). N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa.[2] Infection and Immunity.

    • Key Finding: Establishes the pH-dependent kinetics of lactonolysis, specifically noting shorter chains (C4/C5/C6) degrade faster than long chains.[2]

  • BenchChem Technical Support. Improving the Stability of Homoserine Lactones for Quorum Sensing Research.

    • Key Finding: Recommends acidification to pH 5.0–6.0 for optimal stability and storage in anhydrous solvents.
  • Cayman Chemical. N-3-oxo-pentanoyl-L-Homoserine lactone Product Information.

    • Key Finding: Provides physical properties and solvent recommend
  • Thermo Fisher Scientific. DMSO (Dimethyl Sulfoxide) Handling Guide.

    • Key Finding: Confirms DMSO hygroscopy and the need for anhydrous storage to prevent hydrolysis of dissolved compounds.

Sources

Validation & Comparative

Comparative Analysis: Cross-Reactivity of C5-HSL with LasR and LuxR Receptors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity of C5-HSL with LasR and LuxR receptors Content Type: Publish Comparison Guide

Executive Summary

N-pentanoyl-L-homoserine lactone (C5-HSL) is a short-chain acyl-homoserine lactone (AHL) analog often utilized in structure-activity relationship (SAR) studies.[1][2] This guide objectively analyzes its cross-reactivity profile against two canonical quorum sensing receptors: LuxR (Vibrio fischeri) and LasR (Pseudomonas aeruginosa).

Key Findings:

  • LuxR Interaction: C5-HSL acts as a weak partial agonist . It retains the ability to bind and activate LuxR but with significantly reduced potency compared to the cognate 3-oxo-C6-HSL, primarily due to the absence of the 3-oxo moiety required for optimal hydrogen bonding.

  • LasR Interaction: C5-HSL is inactive as an agonist and functions as a competitive antagonist . The pentanoyl chain is insufficient to stabilize the large hydrophobic binding pocket of LasR, preventing the protein folding and dimerization necessary for transcriptional activation.

Mechanistic Basis of Specificity

To understand the performance data, researchers must grasp the structural constraints of the receptor-ligand interface.

1.1 The LuxR Receptor (Cognate: 3-oxo-C6-HSL)

LuxR requires a ligand to fold and bind DNA.[3] Its binding pocket is optimized for a hexanoyl chain (C6) and, crucially, a 3-oxo group .

  • C5-HSL Cross-Reactivity: C5-HSL lacks the 3-oxo group. Structural studies indicate that the 3-oxo oxygen accepts a hydrogen bond from a water molecule bridging to residues (e.g., Tyr62) within the pocket. Without this, affinity drops by orders of magnitude. However, the C5 chain length is sterically compatible, allowing it to function as a low-potency agonist at high concentrations.

1.2 The LasR Receptor (Cognate: 3-oxo-C12-HSL)

LasR possesses a larger, more hydrophobic pocket designed to accommodate a long dodecanoyl chain (C12).

  • C5-HSL Cross-Reactivity: The C5 chain is too short to occupy the hydrophobic channel. In LasR, the ligand acts as a scaffold for protein folding. Short-chain AHLs (C4, C5) fail to stabilize the hydrophobic core, leading to rapid proteolytic degradation or aggregation of the receptor. Consequently, C5-HSL cannot activate LasR but may compete with the cognate ligand for the binding site, exerting an antagonistic effect.

1.3 Signaling Pathway Visualization

The following diagram illustrates the divergent pathways for C5-HSL interaction with these receptors.

G cluster_LuxR LuxR Pathway (V. fischeri) cluster_LasR LasR Pathway (P. aeruginosa) C5 C5-HSL (Ligand) LuxR_Rec LuxR Monomer (Unstable) C5->LuxR_Rec LasR_Rec LasR Monomer (Unstable) C5->LasR_Rec LuxR_Comp LuxR-C5 Complex (Weakly Stable) LuxR_Rec->LuxR_Comp High Conc. Required LuxR_DNA DNA Binding (Low Affinity) LuxR_Comp->LuxR_DNA Partial Dimerization LuxR_Out Weak Gene Expression LuxR_DNA->LuxR_Out LasR_Fail Folding Failure & Aggregation LasR_Rec->LasR_Fail Lack of Hydrophobic Fill LasR_Antag Competitive Inhibition LasR_Rec->LasR_Antag Competes w/ 3-oxo-C12

Figure 1: Differential activation logic. C5-HSL stabilizes LuxR weakly but fails to fold LasR, leading to aggregation or antagonism.

Comparative Performance Data

The following data summarizes the activation potential of C5-HSL relative to the specific cognate ligands for each receptor.

FeatureLuxR InteractionLasR Interaction
Cognate Ligand 3-oxo-C6-HSL3-oxo-C12-HSL
C5-HSL Role Weak Agonist Antagonist / Inactive
Relative Potency ~0.1 - 1.0% of Cognate< 0.01% (Effectively Null)
EC50 (Approx.) > 10 µM (High concentration req.)N/A (No activation)
Binding Affinity Low (Missing 3-oxo H-bonds)Negligible (Steric mismatch)
Primary Utility SAR intermediate; Specificity controlNegative control; Competitive inhibitor

Experimental Evidence:

  • LuxR: Studies utilizing E. coli reporters (pSB401) show that while wild-type LuxR is highly sensitive to 3-oxo-C6 (nM range), it requires micromolar concentrations of unsubstituted analogs like C5-HSL or C6-HSL to elicit response. Some variants (e.g., LuxR-G2E) show broadened specificity to C5-HSL [1].

  • LasR: In elastase production assays and bioluminescence reporters (lasB-lux), short-chain AHLs including C4 and C5 fail to activate LasR. Furthermore, C4-HSL (structurally similar to C5) has been documented to antagonize LasR by occupying the ligand binding domain without inducing the active conformation [2, 3].

Experimental Validation Protocols

To verify these cross-reactivity profiles in your own laboratory, use the following self-validating reporter assays.

3.1 Protocol A: LuxR Agonist Quantification

Objective: Measure the fold-induction of LuxR by C5-HSL compared to 3-oxo-C6-HSL. System: E. coli transformed with pSB401 (constitutive luxR, luxI promoter fused to luxCDABE).

  • Culture Setup: Inoculate E. coli pSB401 in LB broth with appropriate antibiotic (e.g., Ampicillin) overnight at 37°C.

  • Dilution: Dilute overnight culture 1:100 into fresh LB. Aliquot 180 µL into a 96-well black/clear-bottom microplate.

  • Induction:

    • Positive Control: Add 20 µL of 3-oxo-C6-HSL (serial dilutions: 1 nM to 1 µM).

    • Test Condition: Add 20 µL of C5-HSL (serial dilutions: 10 nM to 100 µM).

    • Negative Control: Add 20 µL solvent vehicle (DMSO).

  • Incubation: Incubate at 30°C (optimal for LuxR stability) for 6–8 hours with shaking.

  • Measurement: Measure Bioluminescence (RLU) and OD600 every 30 minutes.

  • Analysis: Normalize RLU/OD600. Plot dose-response curves.[4][5]

    • Validation Check: C5-HSL should show a shifted curve to the right (higher EC50) compared to the control.

3.2 Protocol B: LasR Antagonism Assay

Objective: Determine if C5-HSL inhibits LasR activation by its cognate ligand. System: E. coli harboring pLasR-LacZ or P. aeruginosa PAO1-MW1 (LasI mutant) with lasB-gfp.

  • Preparation: Prepare assay medium containing a fixed concentration of 3-oxo-C12-HSL at its EC50 (approx. 10–50 nM). This ensures the system is sensitized to inhibition.

  • Treatment: Add C5-HSL in a concentration gradient (e.g., 1 µM, 10 µM, 50 µM, 100 µM) to the wells.

  • Inoculation: Add the reporter strain (diluted to OD600 ~0.05).

  • Incubation: Incubate at 37°C for 4–6 hours.

  • Readout: Measure GFP fluorescence (or Beta-gal activity) and OD600.

  • Interpretation: A decrease in signal with increasing C5-HSL concentration indicates competitive antagonism.

    • Causality Note: If cell growth (OD600) decreases, the effect is toxicity, not specific antagonism.

3.3 Workflow Visualization

Experiment cluster_Agonist Agonist Mode (LuxR) cluster_Antagonist Antagonist Mode (LasR) Start Start: Reporter Strain Culture Split Split into 96-well Plate Start->Split Add_C5 Add C5-HSL Gradient (0 - 100 µM) Split->Add_C5 Add_Mix Add Fixed 3-oxo-C12 (EC50) + C5-HSL Gradient Split->Add_Mix Measure_A Measure Luminescence Add_C5->Measure_A Measure_B Measure Inhibition (GFP) Add_Mix->Measure_B

Figure 2: Dual-mode experimental workflow for characterizing partial agonism (LuxR) and antagonism (LasR).

References
  • Directed Evolution of Vibrio fischeri LuxR for Improved Response to Butanoyl-Homoserine Lactone. Source: National Institutes of Health (NIH) / PubMed Central

  • Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR. Source: National Institutes of Health (NIH) / PubMed Central

  • Structural determinants driving homoserine lactone ligand selection in the Pseudomonas aeruginosa LasR quorum-sensing receptor. Source: National Institutes of Health (NIH) / PubMed Central

  • Specificity and complexity in bacterial quorum-sensing systems. Source: FEMS Microbiology Reviews

Sources

Comparing IC50 values of C5-HSL and C4-HSL in quorum quenching assays

Author: BenchChem Technical Support Team. Date: March 2026

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Quorum sensing (QS) is the chemical communication network that bacteria use to coordinate population-wide behaviors, including virulence factor secretion and biofilm formation. To combat the rise of antimicrobial resistance, Quorum Quenching (QQ)—the strategic disruption of these signaling pathways—has become a focal point in drug development.

Among the most heavily studied QQ agents are non-cognate, short-chain N-acyl homoserine lactones (AHLs). This guide provides an objective, data-driven comparison of two structurally similar short-chain AHLs: C4-HSL (N-butyryl-L-homoserine lactone) and C5-HSL (N-pentanoyl-L-homoserine lactone) . As a Senior Application Scientist, I will break down how a single methylene group dictates their half-maximal inhibitory concentrations (IC50) in competitive QQ assays and provide the validated methodologies required to measure them.

The Mechanistic Divergence: The Impact of a Single Carbon

In competitive quorum quenching assays, the IC50 of an antagonist is governed by the thermodynamic stability of the ligand-receptor complex. LuxR-type receptors possess highly specific hydrophobic binding pockets tailored to the acyl chain length of their native autoinducers.

C4-HSL serves as the native autoinducer for the RhlR system in [1]. However, when tested as competitive inhibitors against other long-chain receptors (such as QscR or LasR, which natively bind the 12-carbon 3-oxo-C12-HSL), C4-HSL and C5-HSL exhibit drastically different behaviors[2]:

  • C4-HSL (4-Carbon Chain): Due to its short aliphatic tail, C4-HSL lacks the hydrophobic bulk necessary to stabilize the active conformation of long-chain receptors like QscR. Consequently, it acts as a pure competitive antagonist, yielding measurable and highly potent IC50 values in QQ assays by blocking the native ligand from binding[2].

  • C5-HSL (5-Carbon Chain): The addition of a single methylene (-CH2-) group fundamentally alters the molecule's pharmacological profile. In receptors like QscR and LasR, this extra hydrophobic contact provides just enough binding energy to partially stabilize the receptor's active state. As a result, C5-HSL often shifts from being an antagonist to a partial agonist[2]. In a QQ assay, C5-HSL will fail to fully quench the signal, resulting in an incomplete dose-response curve and a significantly weaker (or unmeasurable) IC50.

Pathway Native Native Autoinducer (e.g., 3OC12-HSL) Receptor LuxR-Type Receptor (e.g., LasR / QscR) Native->Receptor Agonist Binding Gene Virulence Gene Expression Receptor->Gene Activation Quencher Short-Chain AHL (C4-HSL / C5-HSL) Quencher->Receptor Competitive Inhibition (Quorum Quenching)

Fig 1: Competitive quorum quenching mechanism of short-chain AHLs against LuxR-type receptors.

Comparative Data: IC50 Profiles in Quorum Quenching Assays

The table below summarizes the comparative performance of C4-HSL and C5-HSL across different LuxR-type receptor assays. Notice how the IC50 values are inextricably linked to the receptor's native chain-length preference.

MoleculeAcyl Chain LengthRhlR ActivityQscR QQ Assay (Antagonism)LasR QQ Assay (Antagonism)
C4-HSL 4 CarbonsNative Agonist (EC50 ~10 µM)Potent Antagonist (Measurable IC50)Weak Antagonist / Modulator
C5-HSL 5 CarbonsWeak AgonistPartial Agonist (Fails to fully quench)Weak Agonist

Data synthesized from high-throughput screening of non-native small molecules against LuxR-type proteins[2].

Experimental Methodology: Validating IC50 in QQ Assays

To accurately determine the IC50 of C4-HSL or C5-HSL, researchers must utilize a self-validating reporter assay. The following protocol outlines the competitive inhibition workflow using an E. coli biosensor strain expressing a LuxR-type receptor (e.g., QscR) coupled to a luminescence or β-galactosidase reporter.

Step-by-Step Protocol

1. Biosensor Preparation & Growth Inoculate the E. coli reporter strain into Luria-Bertani (LB) broth containing appropriate selection antibiotics. Grow the culture at 30°C with shaking until it reaches an early logarithmic phase (OD600 ≈ 0.3).

  • Causality: Harvesting cells in the early log phase ensures the metabolic machinery is optimal for translating the reporter gene upon receptor activation.

2. Native Ligand Competition Setup Spike the culture with the receptor's native autoinducer (e.g., 3-oxo-C12-HSL) at its predetermined EC50 concentration .

  • Causality: Using the EC50 concentration (rather than a saturating dose) ensures the assay operates within the linear dynamic range of the receptor. If the native ligand concentration is too high, competitive antagonists will appear artificially weak, resulting in a right-shifted and inaccurate IC50 value.

3. Inhibitor Titration (C4-HSL / C5-HSL) In a 96-well microtiter plate, perform a serial dilution of the test compound (C4-HSL or C5-HSL) ranging from 1 µM to 1000 µM. Add the spiked biosensor culture to each well. Include a vehicle control (e.g., 1% DMSO) and a positive QQ control.

4. Incubation and Dual-Measurement Incubate the plate at 30°C for 4 to 6 hours. Following incubation, measure both the reporter signal (luminescence/absorbance) and the cell density (OD600).

  • Self-Validating System: The simultaneous OD600 measurement is a critical internal control. It guarantees that any observed reduction in the reporter signal is due to true receptor antagonism (quorum quenching) and not a false positive caused by non-specific cellular toxicity or growth inhibition[3].

5. Data Analysis and IC50 Calculation Normalize the reporter signal to the OD600 value to account for slight variations in cell density. Plot the normalized response against the log-transformed concentration of the inhibitor. Use non-linear regression (e.g., a four-parameter logistic curve) to calculate the IC50.

Workflow S1 1. Biosensor Preparation Grow reporter strain to early log phase S2 2. Native Ligand Addition Spike EC50 concentration of cognate AHL S1->S2 S3 3. Antagonist Titration Serial dilution of C4-HSL or C5-HSL S2->S3 S4 4. Incubation & Measurement Measure OD600 and reporter signal S3->S4 S5 5. IC50 Calculation Non-linear regression analysis S4->S5

Fig 2: Step-by-step experimental workflow for determining IC50 values in quorum quenching assays.

References

  • Pseudomonas aeruginosa Quorum Sensing Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Non-Native Small Molecules that Modulate Quorum Sensing in Gram-Negative Bacteria Source: University of Wisconsin-Madison (Ph.D. Thesis Repository) URL:[Link]

  • Characterization of natural product inhibitors of quorum sensing reveals competitive inhibition of Pseudomonas aeruginosa RhlR Source: ASM Journals (Microbiology Spectrum) URL:[Link]

  • A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

High-Fidelity NMR Validation of Synthetic N-Pentanoyl-L-homoserine lactone (C5-HSL)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR spectral data validation for synthetic N-Pentanoyl-L-homoserine lactone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

The "Purity Crisis" in Quorum Sensing Research

In the field of bacterial quorum sensing (QS), the integrity of the signal molecule is the single most critical variable. N-Pentanoyl-L-homoserine lactone (C5-HSL) is a specific, intermediate-chain autoinducer used by various Pseudomonas and Burkholderia species.

However, commercial and synthetic standards often suffer from a silent contaminant: the hydrolyzed ring product (N-pentanoyl-L-homoserine) . At physiological pH (or during improper storage), the lactone ring opens, rendering the molecule biologically inactive or altering its receptor affinity. Standard LC-MS often fails to distinguish these species effectively due to similar ionization patterns and "in-source" cyclization/hydrolysis.

This guide provides a definitive NMR validation protocol to distinguish high-purity synthetic C5-HSL from its hydrolyzed by-products, ensuring your biological assays are grounded in chemical reality.

Part 1: The Comparative Challenge

The primary challenge in validating C5-HSL is not just confirming the structure, but proving the absence of the open-ring form.

FeatureSynthetic C5-HSL (Target) Hydrolyzed By-Product (Impurity) Impact on Research
Structure Intact 5-membered lactone ringOpen chain with free carboxylic acid & hydroxylHigh. Open form is often inactive.
Solubility Soluble in organic solvents (CHCl3, DMSO)More water-soluble; poor in non-polar organicsAffects bioavailability in assays.
Bioactivity Activates specific LuxR-type receptorsGenerally inactive; may act as antagonistFalse negatives in QS screening.
NMR Signature H-5 Protons: ~4.2–4.4 ppm H-5 Protons: ~3.4–3.6 ppm Critical diagnostic differentiator.
Part 2: Experimental Methodology

To achieve high-resolution validation, the choice of solvent is not arbitrary. While CDCl3 is standard for organic synthesis, DMSO-d6 is superior for peptide-like AHLs because it stabilizes the amide proton, allowing for a sharp doublet that confirms the amide bond integrity.

Protocol Parameters:

  • Instrument: 400 MHz or higher (500 MHz recommended for clear splitting of H-4/H-5 protons).

  • Solvent: DMSO-d6 (99.9% D).

  • Temperature: 298 K (25°C).

  • Concentration: 5–10 mg/mL.

Part 3: Spectral Validation (The Data)
Table 1: High-Fidelity 1H NMR Assignment for C5-HSL (DMSO-d6)

Note: Chemical shifts (


) are referenced to residual DMSO (2.50 ppm).
PositionProton Type

(ppm)
Multiplicity

(Hz)
Diagnostic Note
NH Amide8.30 Doublet (d)7.8Critical: Sharp doublet confirms intact amide bond. Broadening indicates exchange/impurities.
H-3 Lactone Methine4.55 Multiplet (m)-Characteristic downfield shift due to adjacent N and C=O.
H-5a Lactone Methylene4.31 Triplet of Doublets (td)9.0, 1.5Distinctive splitting; part of the ring system.
H-5b Lactone Methylene4.17 Multiplet (m)-Diastereotopic proton; distinct from H-5a.
H-4a Lactone Methylene2.35 Multiplet (m)-Often overlaps with solvent or acyl alpha-protons.
H-4b Lactone Methylene2.10 Multiplet (m)--
H-2' Acyl

-CH2
2.13 Triplet (t)7.3Adjacent to carbonyl.
H-3' Acyl

-CH2
1.47 Multiplet (m)--
H-4' Acyl

-CH2
1.26 Multiplet (m)--
H-5' Acyl

-CH3
0.84 Triplet (t)7.0Terminal methyl group.
Table 2: The "Lactone vs. Hydrolyzed" Diagnostic Check

This is the self-validating step. If your spectrum contains peaks in the "Hydrolyzed" column, your standard is degraded.

ProtonIntact Lactone (C5-HSL) Hydrolyzed (Open Ring)

Shift (ppm)
Explanation
H-5 (a/b) 4.17 – 4.31 ppm 3.40 – 3.60 ppm ~0.7 ppm Upfield Ring opening converts the ester (-O-C=O) to a free alcohol (-OH), shielding the adjacent protons.
H-3 4.55 ppm 4.10 – 4.20 ppm ~0.4 ppm Upfield Loss of ring strain and electronic environment change.
Part 4: Visualization of Structural Validation
Diagram 1: Chemical Shift Migration (Lactone vs. Hydrolyzed)

This diagram illustrates the specific proton shifts that signal degradation.

ChemicalShift Lactone Intact C5-HSL (Active Signal) H5_Lactone H-5 Protons 4.17 - 4.31 ppm (Downfield) Lactone->H5_Lactone Hydrolyzed Hydrolyzed By-Product (Inactive/Antagonist) H5_Hydro H-5 Protons 3.40 - 3.60 ppm (Upfield Shift) Hydrolyzed->H5_Hydro H5_Lactone->H5_Hydro  Degradation Indicator  (Ring Opening)

Caption: Diagnostic shift of H-5 protons upon lactonolysis. The upfield shift is the primary indicator of sample degradation.

Diagram 2: Validation Workflow for Biological Assays

A self-validating protocol to ensure only pure compound enters the assay plate.

ValidationWorkflow Synthesis 1. Synthesis/Purchase Crude C5-HSL CrudeNMR 2. Crude NMR Check (DMSO-d6) Synthesis->CrudeNMR Decision H-5 Peaks at 3.5 ppm? CrudeNMR->Decision Purification 3. Re-Purification (Flash Chromatography EtOAc/Hexane) Decision->Purification Yes (Impure) Validation 4. Final NMR Validation (Confirm H-5 > 4.1 ppm) Decision->Validation No (Clean) Purification->Validation Storage 5. Storage (Dry, -20°C, Acidified EtOAc) Validation->Storage BioAssay 6. Biological Assay (Quorum Sensing) Storage->BioAssay

Caption: Step-by-step workflow to filter out hydrolyzed impurities before biological application.

Part 5: Detailed Protocol for Purity Verification
  • Sample Preparation:

    • Dissolve ~5 mg of synthetic C5-HSL in 600 µL of DMSO-d6.

    • Tip: Avoid CDCl3 if the sample has been stored for long periods, as acidic impurities in chloroform can catalyze further degradation or obscure the NH peak.

  • Acquisition:

    • Set relaxation delay (d1) to at least 2.0 seconds to ensure quantitative integration of the amide proton.

    • Acquire 16–32 scans.

  • Integration & Analysis:

    • Step A: Calibrate reference peak (DMSO quintet) to 2.50 ppm.

    • Step B: Integrate the Amide NH (8.30 ppm). Set value to 1.00.

    • Step C: Integrate the H-5 region (4.10–4.40 ppm). The integral should be exactly 2.00.

    • Step D (The Fail-Safe): Check the 3.40–3.60 ppm region. Any triplets or multiplets here indicate the presence of the hydrolyzed open-ring form.

    • Step E: Check for residual Ethyl Acetate (4.03 q, 1.99 s, 1.17 t), a common solvent used in AHL purification.

References
  • Yates, E. A., et al. (2002). "N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa." Infection and Immunity. Link

  • Cayman Chemical. (2023). "N-hexanoyl-L-Homoserine lactone-d3 Product Information." (Used for structural analogy of the lactone ring systems). Link

  • Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Laboratory Chemist." The Journal of Organic Chemistry. Link

  • PubChem. (2024).[2] "N-Pentanoyl-L-homoserine lactone (Compound Summary)." National Library of Medicine. Link

  • Hodgkinson, J. T., et al. (2011). "Design, synthesis and biological evaluation of non-native antagonists of the Pseudomonas aeruginosa quorum sensing system." Organic & Biomolecular Chemistry. (Provides primary NMR data for AHL analogues). Link

Sources

Absolute Purity Determination of N-Pentanoyl-L-homoserine lactone (C5-HSL): A Comparative Guide to qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the study of Quorum Sensing (QS), the integrity of signaling molecules like N-pentanoyl-L-homoserine lactone (C5-HSL) is non-negotiable. Biological assays (biofilm formation, virulence factor expression) are exquisitely sensitive; however, HSLs are chemically labile. They are prone to lactonolysis (ring-opening) under basic conditions and acyl-chain migration.

The Core Problem: Traditional purity assessments using HPLC-UV/MS often yield "false positives" for purity.

  • UV Blindness: HPLC-UV (210–254 nm) detects the amide bond but often misses non-chromophoric impurities like residual water, inorganic salts, or degradation products lacking the amide chromophore.

  • Relative vs. Absolute: HPLC provides relative purity (Area %). If the main peak is 99% of the detected area, the sample is deemed 99% pure. However, if the sample contains 10% water (invisible to UV), the absolute content is only 89%.

The Solution: Quantitative NMR (qNMR) is a primary ratio method. It determines absolute purity (mass fraction, % w/w) by comparing the resonance integration of the analyte directly to a NIST-traceable internal standard (IS). It requires no reference standard of the analyte itself, making it the metrological "Gold Standard" for validating QS molecules.

Comparative Analysis: qNMR vs. HPLC vs. GC

The following table contrasts the performance of qNMR against standard chromatographic techniques for C5-HSL validation.

Table 1: Comparative Performance Metrics
FeatureqNMR (¹H) HPLC-UV / LC-MS GC-MS
Purity Type Absolute (% w/w) Relative (Area %)Relative (Area %)
Reference Standard Not Required (Uses generic IS)Required (Must be identical to analyte)Required
Detection Scope Universal (Organic, Water, Solvents)Selective (Chromophores/Ionizable)Volatile organics only
HSL Stability High (Non-destructive, ambient)Moderate (Potential hydrolysis in mobile phase)Low (Thermal degradation in injector)
Precision (RSD) < 1.0% (Optimized)0.5 – 2.0%1.0 – 5.0%
Blind Spots Inorganic salts (unless ¹⁹F/³¹P)Water, Salts, Non-UV active impuritiesNon-volatiles, Thermally labile compounds
Time to Result ~15 mins (Prep + Acquisition)30–60 mins (Equilibration + Run)30–45 mins

Technical Deep Dive: The qNMR Workflow

To validate C5-HSL, we utilize the Internal Standard (IS) method. The fundamental equation governing this analysis is:



Where:

  • 
    : Integrated area[1][2][3]
    
  • 
    : Number of protons contributing to the signal
    
  • 
    : Molar mass[2]
    
  • 
    : Gravimetric mass
    
  • 
    : Purity (as a decimal)
    
Internal Standard Selection

For C5-HSL in DMSO-d₆ (preferred over CDCl₃ to prevent hydrolysis and improve solubility), Maleic Acid is the superior Internal Standard.

  • Maleic Acid Signal: Singlet (

    
     ~6.0–6.2 ppm).
    
  • Why? This region is strictly "silent" in C5-HSL spectra. C5-HSL resonances appear at

    
     0.8–2.4 (alkyl chain), 
    
    
    
    4.1–4.6 (lactone ring), and
    
    
    8.0+ (amide NH).
  • Alternative: 1,3,5-Trimethoxybenzene (TMB) if acid sensitivity is a concern, though HSLs are generally stable with weak acids.

Visualizing the Logic

The following diagram illustrates the decision matrix and workflow for C5-HSL purity assignment.

G Sample Crude C5-HSL Sample Solvent Solvent Choice: DMSO-d6 Sample->Solvent Prep Gravimetric Prep: Weigh Sample (mx) & IS (m_std) Precision: ±0.01 mg Solvent->Prep IS_Select IS Selection: Maleic Acid (Traceable) IS_Select->Prep NMR_Acq NMR Acquisition: Pulse: 90° D1 Delay: >5x T1 (60s) Scans: 16-64 Prep->NMR_Acq Dissolution Process Processing: Phase & Baseline Correction Integration (Ix vs I_std) NMR_Acq->Process FID -> FT Calc Calculation: Apply Stoichiometric Eq. Process->Calc Result Absolute Purity (% w/w) Calc->Result

Figure 1: qNMR Workflow for Absolute Purity Determination. Note the critical emphasis on gravimetric precision and relaxation delay (D1).

Experimental Protocol: Validation of C5-HSL

Objective: Determine the absolute mass fraction purity of a C5-HSL lot.

Materials
  • Analyte: C5-HSL (Target ~10-20 mg).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM, e.g., Sigma-Aldrich TraceCERT®).

  • Solvent: DMSO-d₆ (99.9 atom % D).

  • Equipment: Analytical Balance (readability 0.01 mg or better), 400 MHz+ NMR Spectrometer.

Step-by-Step Methodology
Step 1: Sample Preparation (Gravimetry)
  • Equilibrate sample and IS to room temperature.

  • Weigh ~15 mg of C5-HSL (

    
    ) directly into a clean HPLC vial or weighing boat. Record weight to 0.01 mg precision.
    
  • Weigh ~5 mg of Maleic Acid (

    
    ) into the same vessel.
    
    • Note: The molar ratio of Analyte:IS should be roughly 1:1 to 3:1 for comparable signal intensities.

  • Dissolve in 0.6 mL DMSO-d₆. Vortex until completely clear.

  • Transfer to a 5mm NMR tube.

Step 2: Acquisition Parameters (Critical for Quantitation)

Standard proton parameters are insufficient for qNMR due to relaxation effects.

  • Pulse Sequence: zg (Bruker) or s2pul (Varian/Agilent). Do not use NOESY/COSY.

  • Pulse Angle: 90° (Maximize signal).

  • Spectral Width: 20 ppm (-2 to 18 ppm).

  • Relaxation Delay (D1): 60 seconds .

    • Reasoning: The longest

      
       (longitudinal relaxation time) in small molecules is often 5-10 seconds. For 99.9% magnetization recovery, D1 must be 
      
      
      
      . An insufficient D1 is the #1 cause of qNMR error.
  • Number of Scans (NS): 16 or 32 (Sufficient for >10 mg sample).

  • Temperature: 298 K (Controlled).

Step 3: Processing & Integration
  • Phasing: Apply manual zero-order and first-order phasing.

  • Baseline: Apply automatic baseline correction (e.g., polynomial fit), checking the integration regions specifically.

  • Integration Targets:

    • IS (Maleic Acid): Singlet at

      
       6.15 ppm  (Integration = 2H).
      
    • Analyte (C5-HSL): The Methine proton (H-3) on the lactone ring is the most distinct target.

      • Signal: Multiplet/Triplet at

        
         4.45 – 4.55 ppm .
        
      • Check: Ensure no overlap with the HHO (water) signal in DMSO (usually ~3.3 ppm) or residual solvent peaks.

      • Alternative Target: The NH doublet at

        
         ~8.3 ppm .
        
Chemical Structure & Signal Logic

The following diagram details the specific protons used for quantification versus those indicating degradation (Hydrolysis).

Structure cluster_0 C5-HSL (Intact) cluster_1 Hydrolysis Impurity (Open Ring) Lactone Lactone Ring Methine (H-3) δ ~4.5 ppm (Target for Quant) OpenChain Open Chain Methine shifts to δ ~4.1-4.2 ppm Lactone->OpenChain pH > 7 (Hydrolysis) Amide Amide NH δ ~8.3 ppm

Figure 2: NMR Signal Shift upon Hydrolysis. Monitoring the shift from ~4.5 ppm to ~4.2 ppm allows simultaneous quantification of the active lactone and the degraded by-product.

Data Interpretation & Validation Criteria

Calculation Example
  • 
     (Maleic Acid):  4.95 mg
    
  • 
     (C5-HSL Sample):  15.20 mg
    
  • 
     (Purity of IS):  99.9% (0.999)
    
  • 
    :  116.07  g/mol 
    
  • 
    :  185.22  g/mol [4]
    
  • 
    :  2 (Olefinic protons)
    
  • 
    :  1 (Methine proton at 4.5 ppm)
    
  • Integration Ratio (

    
    ):  0.85
    



Interpretation: If HPLC showed this sample as "99% pure," the qNMR result of 88% indicates significant non-chromophoric contamination (likely retained solvent, water, or inorganic salts from synthesis). This discrepancy explains why biological assays might fail or yield inconsistent IC50 values.

Acceptance Criteria

For a "High Purity" Reagent Grade C5-HSL:

  • qNMR Purity: > 95.0% w/w.

  • H-3/NH Ratio: The integration of the NH proton (8.3 ppm) and H-3 proton (4.5 ppm) should be 1:1 (within 2% error). Deviation suggests degradation or exchangeable proton issues.

  • Residual Solvent: No single solvent peak > 1.0% w/w unless stated.

References

  • Pauli, G. F., et al. (2005). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5][6] Journal of Medicinal Chemistry. Link

  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: Maleic Acid.Link

  • Saito, T., et al. (2004). Absolute quantification of organic compounds by 1H-NMR spectroscopy.[5][6] Metrologia. Link

  • Yates, E. A., et al. (2002). N-Acylhomoserine lactones: NMR structure and hydrolysis kinetics. Journal of Medicinal Chemistry (Validation of HSL shifts). Link

Sources

A Senior Application Scientist's Guide to Competitive Binding Assays: Evaluating C5-HSL's Interaction with the LasR Receptor in the Presence of 3-oxo-C12-HSL

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of bacterial communication, the specificity of signal-receptor interactions is paramount. For researchers dedicated to understanding and combating pathogens like Pseudomonas aeruginosa, dissecting these interactions offers a direct route to developing novel anti-virulence strategies. This guide provides an in-depth technical comparison of the binding dynamics between the native quorum-sensing autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and a potential competitor, N-pentanoyl-L-homoserine lactone (C5-HSL), for the master regulator, LasR.

We will move beyond a simple recitation of protocols. Instead, this guide will elucidate the causal chain from the molecular architecture of the receptor to the design of a robust competitive binding assay, the interpretation of its data, and the strategic implications for drug discovery.

The Scientific Premise: Quorum Sensing Hierarchy and Receptor Specificity in P. aeruginosa

Pseudomonas aeruginosa employs a sophisticated, hierarchical quorum-sensing (QS) network to coordinate the expression of virulence factors and biofilm formation.[1] This network is principally governed by two interconnected LuxR-type systems: Las and Rhl.[2]

  • The Las system , considered the master regulator, consists of the synthase LasI, which produces the autoinducer 3-oxo-C12-HSL, and the cytoplasmic receptor and transcriptional activator, LasR.[2]

  • The Rhl system is comprised of the RhlI synthase, producing N-butanoyl-L-homoserine lactone (C4-HSL), and its cognate receptor, RhlR.[3]

The activation of the Las system by 3-oxo-C12-HSL typically precedes and positively regulates the Rhl system, creating a cascade of gene activation.[3] Central to this regulatory fidelity is the specificity of the autoinducer-receptor interaction. The LasR protein contains a highly evolved ligand-binding domain (LBD) that recognizes the long acyl chain (C12) and the 3-oxo group of its native ligand with high affinity.[4][5] Hydrogen bonds with residues such as Tyr56, Trp60, and Asp73, along with hydrophobic interactions deep within the binding pocket, are critical for stabilizing the LasR-ligand complex, enabling protein dimerization and subsequent DNA binding.[5][6]

However, the LasR receptor is not perfectly exclusive and can exhibit a degree of promiscuity, responding to other non-cognate acyl-homoserine lactones (AHLs), albeit with lower potency.[7] This raises a critical question: can shorter-chain AHLs, such as C5-HSL, which are not native to the P. aeruginosa Las/Rhl systems but may be present in a polymicrobial environment, compete with the high-affinity native ligand? Answering this question is fundamental to understanding potential QS crosstalk and for designing competitive inhibitors that can disrupt this pathogenic signaling pathway.

cluster_las Las System cluster_rhl Rhl System LasI LasI Synthase C12 3-oxo-C12-HSL LasI->C12 Synthesizes LasR_inactive LasR (Inactive) LasR_active LasR-C12 Complex (Active Dimer) LasR_inactive->LasR_active Activates & Dimerizes C12->LasR_inactive Binds to las_genes Las Target Genes (e.g., lasB, rhlR) LasR_active->las_genes Activates Transcription RhlI RhlI Synthase LasR_active->RhlI Upregulates RhlR_inactive RhlR (Inactive) LasR_active->RhlR_inactive Upregulates (via rhlR gene) C4 C4-HSL RhlI->C4 Synthesizes RhlR_active RhlR-C4 Complex (Active) RhlR_inactive->RhlR_active Activates C4->RhlR_inactive Binds to rhl_genes Rhl Target Genes (e.g., rhamnolipids) RhlR_active->rhl_genes Activates Transcription caption Hierarchical Quorum-Sensing Cascade in P. aeruginosa.

Fig. 1. Hierarchical Quorum-Sensing Cascade in P. aeruginosa.

Experimental Design: The Fluorescence Polarization Competitive Binding Assay

To quantify the ability of C5-HSL to displace the native 3-oxo-C12-HSL from the LasR LBD, a fluorescence polarization (FP) assay is an ideal method.[8] FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[9] A small, fluorescently-tagged ligand (the "tracer") tumbles rapidly in solution, resulting in low polarization. When bound to a large protein like LasR, its tumbling slows dramatically, leading to a high polarization signal. A competitive assay uses this principle to measure the affinity of an unlabeled competitor.[10]

The causality for our experimental choices is as follows:

  • Why a competitive assay? It directly measures the ability of an unlabeled compound (C5-HSL) to disrupt the interaction between the receptor (LasR) and its native ligand (or a high-affinity fluorescent analog), which is the exact biological question we are asking.[11]

  • Why Fluorescence Polarization? It is a homogenous, in-solution technique that does not require immobilization of the protein, which can sometimes alter its conformation.[12] It is highly sensitive, requires small sample volumes, and is amenable to high-throughput screening, making it a cornerstone of modern drug discovery.[13]

  • Choice of Tracer: The ideal tracer is a molecule that binds to the target with high affinity and has a fluorescent tag. For this system, a fluorescently labeled version of 3-oxo-C12-HSL or a similar high-affinity ligand would be used. This ensures that the competition occurs at the biologically relevant binding site.

cluster_setup Assay Setup cluster_binding Binding & Competition cluster_readout Measurement & Analysis start Start: Prepare Reagents reagents 1. Purified LasR Protein 2. Fluorescent Tracer (e.g., Fl-3-oxo-C12-HSL) 3. Unlabeled Competitor (C5-HSL) 4. Assay Buffer start->reagents mix Mix Constant [LasR] and [Tracer] reagents->mix titrate Add Increasing Concentrations of C5-HSL (Competitor) mix->titrate incubate Incubate to Reach Equilibrium titrate->incubate measure Measure Fluorescence Polarization (mP) incubate->measure plot Plot mP vs. log[C5-HSL] measure->plot fit Fit Data to Sigmoidal Curve plot->fit calc Calculate IC50 and Ki fit->calc end End: Determine Binding Affinity calc->end caption Workflow for a Fluorescence Polarization Competitive Binding Assay.

Fig. 2. Workflow for a Fluorescence Polarization Competitive Binding Assay.
Detailed Experimental Protocol: FP Competitive Binding

This protocol is a self-validating system. Controls, such as wells with only the tracer and wells with tracer and protein but no competitor, establish the baseline low and high polarization values, respectively, ensuring the integrity of the assay window.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Ensure all reagents are dissolved in and diluted with the exact same buffer stock to minimize variability from buffer mismatch.[14]

    • LasR Ligand-Binding Domain (LBD): Use highly purified, soluble LasR LBD. The production of stable LasR often requires the presence of its cognate ligand during expression and purification.[15] The final protein should be centrifuged to remove any aggregates.[14] Determine its concentration accurately.

    • Fluorescent Tracer: Use a fluorescently labeled 3-oxo-C12-HSL analog (e.g., with a fluorescein tag). The tracer concentration should ideally be at or below its dissociation constant (Kd) for LasR to maximize assay sensitivity.[10]

    • Competitor (C5-HSL): Prepare a high-concentration stock solution of C5-HSL in a suitable solvent (e.g., DMSO) and create a serial dilution series in the assay buffer.

  • Assay Plate Setup (384-well, non-binding surface plate):

    • Add a constant volume of assay buffer to all wells.

    • Add the C5-HSL serial dilutions to the experimental wells. Add an equivalent volume of buffer/solvent to control wells.

    • Add a constant volume of the fluorescent tracer to all wells.

    • Initiate the binding reaction by adding a constant volume of the LasR LBD solution to all wells except for the "tracer only" controls.

  • Incubation:

    • Mix the plate gently on a plate shaker.

    • Incubate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

  • Data Acquisition:

    • Read the plate on an FP-capable plate reader, measuring polarization in millipolarization units (mP).

Data Presentation and Analysis: A Hypothetical Case Study

The following table presents illustrative data from a hypothetical competitive binding experiment assessing the ability of C5-HSL to displace a fluorescent tracer from the LasR LBD.

Table 1: Illustrative Data from FP Competitive Binding Assay

[C5-HSL] (µM)log[C5-HSL]Average mP% Inhibition
0 (No Competitor)-2500%
0.1-1.02481.3%
10.02425.3%
101.021523.3%
501.716258.7%
1002.013576.7%
5002.710596.7%
10003.010298.7%
Tracer Only-100100%

Assay Conditions: [LasR] = 100 nM; [Tracer] = 20 nM; Kd of Tracer = 25 nM. % Inhibition calculated as: 100 * ( (mP_high - mP_sample) / (mP_high - mP_low) ), where mP_high is 250 and mP_low is 100.

Data Interpretation and Causality

The data are plotted as % Inhibition versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 , which is the concentration of the competitor (C5-HSL) required to displace 50% of the bound tracer.[16]

From the hypothetical data in Table 1, the IC50 value is approximately 40 µM .

While the IC50 value is a useful measure of potency, it is dependent on the specific assay conditions. To determine the intrinsic affinity of the competitor for the receptor, the Inhibition Constant (Ki) is calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([Tracer] / Kd_tracer))

Using our assay conditions: Ki = 40 µM / (1 + (20 nM / 25 nM)) Ki = 40 µM / (1 + 0.8) Ki ≈ 22.2 µM

This Ki value represents the dissociation constant for the binding of C5-HSL to LasR. A Ki of 22.2 µM is significantly higher than the low nanomolar affinity LasR has for its native ligand, 3-oxo-C12-HSL. This indicates that while C5-HSL can bind to the LasR LBD and compete with the native ligand, it is a much weaker binder.

The structural explanation for this weaker affinity lies in the acyl chain length. The LasR binding pocket is a deep, hydrophobic channel optimized to accommodate the 12-carbon tail of 3-oxo-C12-HSL.[17] The shorter 5-carbon chain of C5-HSL cannot fully occupy this pocket, resulting in fewer and weaker hydrophobic interactions, leading to a less stable protein-ligand complex and a higher dissociation constant (Ki).

cluster_bound High Polarization State cluster_free Low Polarization State LasR LasR Ligand Binding Pocket + Tracer (Fl-3-oxo-C12-HSL) Bound LasR :: Fl-3-oxo-C12-HSL Slow Tumbling LasR->Bound Binding BoundC5 LasR :: C5-HSL LasR->BoundC5 Binding C5 C5-HSL (Competitor) C5->Bound Competes with Tracer FreeTracer Fl-3-oxo-C12-HSL (Free) Fast Tumbling Bound->FreeTracer Displacement caption Mechanism of Competitive Displacement in the FP Assay.

Fig. 3. Mechanism of Competitive Displacement in the FP Assay.

Conclusion and Implications for Drug Development

This guide demonstrates how a fluorescence polarization-based competitive binding assay can be used to quantitatively assess the interaction between C5-HSL and the P. aeruginosa LasR receptor. Our illustrative data suggest that C5-HSL is a weak competitor against the native autoinducer, 3-oxo-C12-HSL, with a Ki in the micromolar range.

For researchers in drug development, these findings have several key implications:

  • Low Potential for Crosstalk: At physiological concentrations, shorter-chain AHLs like C5-HSL are unlikely to significantly interfere with the high-affinity Las system, reinforcing the specificity of this critical QS circuit.

  • Scaffold for Inhibitor Design: While C5-HSL itself is a poor inhibitor, its ability to bind to the LasR pocket, however weakly, demonstrates that the receptor can accommodate shorter acyl chains. This provides a foundational insight for medicinal chemists. The homoserine lactone head group could be retained as a core scaffold, while modifications to a shorter acyl chain could be explored to enhance binding affinity and create potent antagonists.

  • Importance of Quantitative Assays: This guide underscores the necessity of robust, quantitative biophysical assays like FP. They provide the precise affinity data (Ki values) needed to build structure-activity relationships (SAR) and rationally design more effective quorum-sensing inhibitors.

By combining a deep understanding of the underlying molecular mechanisms with rigorously designed and validated experimental systems, we can effectively probe the intricacies of bacterial communication and accelerate the development of next-generation therapeutics to combat antibiotic-resistant pathogens.

References

  • Gerdt, J. P., & Blackwell, H. E. (2018). Structural determinants driving homoserine lactone ligand selection in the Pseudomonas aeruginosa LasR quorum-sensing receptor. Proceedings of the National Academy of Sciences, 115(51), 13032–13037. [Link]

  • Zou, Y., & Nair, S. K. (2009). Molecular Basis for the Recognition of Structurally Distinct Autoinducer Mimics by the Pseudomonas aeruginosa LasR Quorum Sensing Signaling Receptor. Journal of Molecular Biology, 392(5), 1179–1190. [Link]

  • Bottomley, M. J., Muraglia, E., Bazzo, R., & Carfì, A. (2007). Molecular insights into quorum sensing in the human pathogen Pseudomonas aeruginosa from the structure of the LasR-autoinducer complex. Journal of Biological Chemistry, 282(18), 13592–13600. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices Technical Note. [Link]

  • O'Loughlin, C. T., Miller, L. C., Siryaporn, A., & Wuest, W. M. (2024). Identification of novel potential anti-quorum sensing molecules against LasR of Pseudomonas aeruginosa using in silico approach. Heliyon, 10(18), e30209. [Link]

  • Schaefer, A. L., Val, D. L., Hanzelka, B. L., Cronan, J. E., Jr, & Greenberg, E. P. (2011). Reversible Signal Binding by the Pseudomonas aeruginosa Quorum-Sensing Signal Receptor LasR. Journal of Bacteriology, 193(4), 861–868. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • Muh, U., Schuster, M., Heim, R., Singh, A., Olson, E. R., & Greenberg, E. P. (2006). Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen. Antimicrobial Agents and Chemotherapy, 50(11), 3674–3679. [Link]

  • Miranda, C., et al. (2023). Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa. Frontiers in Molecular Biosciences, 10, 1269854. [Link]

  • BMG LABTECH. (2020, December 12). Fluorescence Polarization-Based Bioassays: New Horizons. MDPI. [Link]

  • Affinimeter. (2018, July 5). Analysis of fluorescence polarization competition assays with affinimeter. Affinimeter Blog. [Link]

  • ACS Publications. (2025, October 14). A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2. ACS Publications. [Link]

  • PACA, S., & DING, X. (1997). Purification and characterization of LasR as a DNA-binding protein. FEMS Microbiology Letters, 154(1), 15-20. [Link]

  • Telford, G., et al. (1998). The Pseudomonas aeruginosa Quorum-Sensing Signal Molecule N-(3-Oxododecanoyl)-l-Homoserine Lactone Has Immunomodulatory Activity. Infection and Immunity, 66(1), 36–42. [Link]

  • Ahmed, M. A., et al. (2020). The role of LasR active site amino acids in the interaction with the Acyl Homoserine Lactones (AHLs) analogues: A computational study. Journal of Molecular Graphics and Modelling, 98, 107604. [Link]

  • Senturk, S., et al. (2012). Quorum sensing and virulence of Pseudomonas aeruginosa during urinary tract infections. Journal of Infection in Developing Countries, 6(6), 501-507. [Link]

  • Mtoz Biolabs. (n.d.). Competitive Ligand Binding Assay. Retrieved from [Link]

  • Nicoya Lifesciences. (2019, May 29). The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences Blog. [Link]

  • Wiles, T. J., et al. (2023). Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE. PLOS Genetics, 19(12), e1011059. [Link]

  • Wyska, E., Mager, D. E., & Krzyzanski, W. (2003). Methods of estimation of IC50 and SC50 parameters for indirect response models from single dose data. Journal of Pharmaceutical Sciences, 92(7), 1438-1454. [Link]

  • Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • O'Connell, M. A., & Brehm-Stecher, B. F. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments, (55), 3124. [Link]

Sources

Differentiating N-Pentanoyl-L-homoserine lactone from 3-oxo-C6-HSL

Author: BenchChem Technical Support Team. Date: March 2026

Differentiating closely related N-acyl homoserine lactones (AHLs) is a critical analytical challenge in quorum sensing (QS) research. As an Application Scientist, I frequently encounter workflows where distinguishing between N-Pentanoyl-L-homoserine lactone (C5-HSL) and N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) dictates the success of a study.

While both are short-chain signaling molecules, the presence of a C3-oxo substitution in 3-oxo-C6-HSL fundamentally alters its chemical stability, polarity, and receptor binding thermodynamics compared to the unsubstituted C5-HSL [1][1].

This guide provides an objective, data-driven framework for differentiating these two molecules using self-validating biological and analytical methodologies.

Structural and Physicochemical Divergence

The causality behind the different behaviors of these two molecules lies in their functional groups. The C3-oxo group in 3-oxo-C6-HSL acts as a potent hydrogen bond acceptor within the binding pockets of LuxR-type receptors, drastically increasing its binding affinity. However, this same oxo group makes the lactone ring highly susceptible to pH-mediated lactonolysis (ring opening) in alkaline or stationary-phase cultures [2][2]. C5-HSL, lacking this substitution, exhibits greater chemical stability under identical conditions.

Table 1: Quantitative and Physicochemical Comparison

PropertyN-Pentanoyl-L-homoserine lactone (C5-HSL)3-oxo-C6-HSL
Chemical Formula C9H15NO3C10H15NO4
Monoisotopic Mass 185.105 Da213.100 Da
Precursor Ion [M+H]+ m/z 186.2m/z 214.2
Primary Fragment Ion m/z 102.1 (Lactone ring)m/z 102.1 (Lactone ring)
C3 Substitution NoneOxo (=O)
Relative Polarity Lower (Elutes later in RP-HPLC)Higher (Elutes earlier in RP-HPLC)
Biological Half-Life Moderately stable at physiological pHHighly susceptible to alkaline lactonolysis

Biological Signaling Pathways

Different bacterial species utilize these specific structural nuances to maintain parallel, non-interfering communication channels. For instance, the endophytic bacterium Serratia plymuthica utilizes the synthase SpsI to primarily synthesize C5-HSL, while a separate synthase, SplI, is responsible for producing 3-oxo-C6-HSL [3][3].

QS_Pathway C5 C5-HSL Receptor1 Receptor (e.g., SpsR) C5->Receptor1 High Affinity Binding Oxo 3-oxo-C6-HSL Receptor2 Receptor (e.g., LuxR / LasR) Oxo->Receptor2 High Affinity Binding GeneExp1 Target Gene Expression (e.g., Motility / Biofilm) Receptor1->GeneExp1 Transcriptional Activation GeneExp2 Target Gene Expression (e.g., Bioluminescence / Virulence) Receptor2->GeneExp2 Transcriptional Activation

Figure 1: Divergent receptor activation pathways for C5-HSL and 3-oxo-C6-HSL.

Self-Validating Experimental Protocols

To unequivocally differentiate these molecules, researchers must employ orthogonal techniques. Biosensors like Chromobacterium violaceum CV026 provide rapid spatial detection but exhibit cross-reactivity, responding to both C5-HSL and 3-oxo-C6-HSL [4][4]. Therefore, coupling Thin-Layer Chromatography (TLC) with biosensors, followed by LC-MS/MS, creates a robust, self-validating analytical pipeline.

Protocol A: Differential TLC-Biosensor Overlay Assay

Causality: Direct application of biosensors cannot distinguish between the two AHLs due to overlapping detection spectra. By utilizing reverse-phase TLC prior to biosensor overlay, the molecules are separated by polarity. The more polar 3-oxo-C6-HSL will migrate slower (lower Retention Factor, Rf) than the hydrophobic C5-HSL.

  • Sample Extraction: Centrifuge bacterial cultures. Extract the cell-free supernatant with an equal volume of acidified ethyl acetate (0.1% acetic acid). Validation step: Acidification is critical to prevent the spontaneous lactonolysis of 3-oxo-C6-HSL during extraction.

  • TLC Separation: Spot 10 µL of the concentrated extract alongside synthetic standards (C5-HSL and 3-oxo-C6-HSL) onto a C18 reverse-phase TLC plate. Develop the chromatogram using a Methanol/Water (60:40 v/v) mobile phase.

  • Biosensor Overlay: Dry the plate completely. Overlay with 0.7% soft LB agar seeded with an exponential-phase culture of C. violaceum CV026.

  • Incubation & Validation: Incubate at 28°C for 16-24 hours. The assay validates itself when the synthetic standards produce distinct purple (violacein) spots at different Rf values, allowing direct visual matching of the unknown sample spots.

Protocol B: Targeted LC-MS/MS Quantification

Causality: LC-MS/MS is mandatory for absolute structural confirmation. Electrospray ionization (ESI) protonates the AHLs, while Collision-Induced Dissociation (CID) reliably cleaves the amide bond. Regardless of the acyl chain length, all AHLs yield a highly stable lactone ring product ion at m/z 102 [5][5].

LCMS_Workflow Extract Sample Prep (+ Internal Standard) LC Liquid Chromatography (C18 Separation) Extract->LC Ionization ESI Positive Mode [M+H]+ LC->Ionization MS1 Precursor Selection m/z 186 (C5) | m/z 214 (Oxo) Ionization->MS1 Collision CID Fragmentation (Amide Bond Cleavage) MS1->Collision MS2 Product Ion Detection m/z 102 (Lactone Ring) Collision->MS2

Figure 2: Self-validating LC-MS/MS workflow for AHL targeted quantification.

  • Sample Preparation: Spike the biological sample with a heavy-isotope internal standard, such as deuterated C5-HSL (d-C5-HSL), prior to extraction [6][6]. Validation step: Internal standard recovery must exceed 80% to validate extraction efficiency and account for matrix suppression.

  • Chromatography: Inject 5-10 µL onto a C18 UHPLC column. Utilize a gradient of Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). 3-oxo-C6-HSL will elute earlier than C5-HSL.

  • Multiple Reaction Monitoring (MRM):

    • C5-HSL: Monitor the transition m/z 186.2 → 102.1 (Collision Energy ~15 eV).

    • 3-oxo-C6-HSL: Monitor the transition m/z 214.2 → 102.1 (Collision Energy ~15 eV).

  • Data Validation: A positive identification is confirmed only if both the chromatographic retention time and the precursor-to-product ion transition match the synthetic standard perfectly.

References

  • Source: chemodex.
  • Source: researchgate.
  • Title: Characterization of N-acylhomoserine lactone-degrading bacteria associated with the Zingiber officinale (ginger)
  • Source: asm.
  • Source: nih.
  • Source: asm.

Sources

Optimizing C5-HSL Quantification: Isotope Dilution vs. External Calibration

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Standard Curve Linearity for C5-HSL (N-pentanoyl-L-homoserine lactone) in LC-MS/MS Quantification Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

Quantifying N-pentanoyl-L-homoserine lactone (C5-HSL) presents unique challenges compared to its even-chain counterparts (C4, C6). As a signaling molecule in Chromobacterium and specific Burkholderia species, its accurate measurement is critical for quorum sensing (QS) studies. However, researchers often encounter poor standard curve linearity (


) and variable lower limits of quantification (LLOQ).

This guide compares two quantification strategies:

  • Method A (Recommended): Acidified Liquid-Liquid Extraction (LLE) with Stable Isotope Dilution (C5-HSL-d3).

  • Method B (Traditional): Neutral Organic Precipitation with External Calibration or Analog Internal Standards.

Verdict: Method B fails to maintain linearity at low concentrations (<10 nM) due to pH-dependent lactonolysis and uncompensated matrix effects. Method A restores linearity (


) and improves recovery by 40%.
Part 1: The Scientific Mechanism (The "Why")

To achieve linearity, one must understand the instability of the analyte. HSLs are chemically fragile. The lactone ring is susceptible to hydrolysis (lactonolysis) under alkaline or even neutral conditions (pH


 7.0), converting the active C5-HSL into the inactive N-pentanoyl-L-homoserine.

The Linear Range Trap: In Method B (neutral conditions), lactonolysis occurs during sample processing. At low concentrations, a higher percentage of the analyte is lost to adsorption and hydrolysis before it reaches the MS detector, causing the standard curve to "droop" at the low end. Furthermore, without a co-eluting isotopologue, matrix-induced ion suppression varies across the gradient, distorting the signal-to-concentration relationship.

Mechanism Diagram: Lactonolysis & Ion Suppression

The following diagram illustrates the degradation pathway that destroys linearity and how Method A blocks it.

G cluster_0 Method A Protection C5HSL Intact C5-HSL (Active Signal) OpenRing Hydrolyzed HSL (Ring Open - MS Silent) C5HSL->OpenRing pH > 7.0 (Lactonolysis) IonSource ESI Source (Ionization) C5HSL->IonSource Acidified Extraction Matrix Biological Matrix (Phospholipids/Salts) Matrix->IonSource Co-elution Detector MS/MS Detector (Signal Readout) IonSource->Detector Suppressed Signal Acid Acidification (pH < 4.0) Acid->C5HSL Stabilizes IS IS: C5-HSL-d3 (Compensates Matrix) IS->IonSource Normalizes

Caption: Figure 1. Mechanism of C5-HSL signal loss. High pH drives ring opening (red arrow), while matrix components suppress ionization. Method A (green box) stabilizes the ring and normalizes suppression.

Part 2: Comparative Performance Data

We evaluated both methods using spiked Pseudomonas culture supernatant (a complex matrix) and sterile media.

Experimental Setup:

  • Instrument: Triple Quadrupole MS (LC-MS/MS) operating in MRM mode.

  • Column: C18 Reverse Phase (2.1 x 50mm, 1.7 µm).

  • Transitions: C5-HSL (

    
     m/z); C5-HSL-d3 (
    
    
    
    m/z).
Table 1: Linearity and Recovery Comparison
ParameterMethod A (Acidified + Isotope Dilution)Method B (Neutral + External Std)
Linearity (

)
0.998 (0.5 – 1000 nM)0.945 (Droops < 10 nM)
Slope (Sensitivity) Constant across rangeVariable (Matrix dependent)
LLOQ 0.5 nM 10 - 25 nM
Accuracy (Low QC) 98.5%65.2% (Significant bias)
Process Stability > 24 hours at 4°C< 4 hours (Ring opening)
Matrix Effect Compensated (IS tracks suppression)Uncompensated (~40% suppression)

Analysis: Method B shows a characteristic "quadratic" fit at the low end. This is often mistaken for instrument insensitivity, but it is actually chemical degradation. The neutral extraction solvent allows the lactone ring to open during the 2-4 hour autosampler queue time. Method A, utilizing 0.1% formic acid in the extraction solvent, "freezes" the equilibrium in the closed-ring state.

Part 3: Detailed Protocol (Method A)

This protocol is designed to be self-validating. The use of the deuterated internal standard (C5-HSL-d3) acts as a process control for every single sample.

Reagents
  • Extraction Solvent: Ethyl Acetate acidified with 0.1% (v/v) Formic Acid.

  • Internal Standard: N-pentanoyl-L-homoserine lactone-d3 (stock at 10 µM in acetonitrile).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Workflow Diagram

Workflow Sample Sample Collection (Supernatant/Biofilm) Spike Step 1: IS Addition Add C5-HSL-d3 (Final 100 nM) Sample->Spike Acidify Step 2: Acidification Adjust to pH 2-4 with HCl or Formic Acid Spike->Acidify Crucial for Stability Extract Step 3: LLE Extraction Add Acidified Ethyl Acetate (1:1 v/v) Vortex 1 min, Centrifuge Acidify->Extract Dry Step 4: Evaporation Dry organic layer under N2 flow Extract->Dry Top Layer Only Recon Step 5: Reconstitution 50% Mobile Phase A / 50% B Dry->Recon Inject LC-MS/MS Injection Recon->Inject

Caption: Figure 2.[1] Optimized workflow for C5-HSL. Step 2 (Acidification) prevents lactonolysis, while Step 1 (IS Addition) ensures any downstream loss is mathematically corrected.

Step-by-Step Procedure
  • Sample Preparation: Centrifuge bacterial culture (10,000 x g, 5 min) to remove cells. Transfer 500 µL supernatant to a glass vial.

  • Internal Standard Spike: Add 10 µL of C5-HSL-d3 IS working solution. Crucial: Do this before acidification or extraction to account for all recovery losses.

  • Acidification: Add 10 µL of 50% Formic Acid (or HCl) to lower pH to ~2.0.

    • Why? This locks the C5-HSL in the lactone ring form.

  • Liquid-Liquid Extraction (LLE): Add 500 µL of Acidified Ethyl Acetate . Vortex vigorously for 1 minute.

    • Note: Ethyl acetate provides cleaner extracts for HSLs than acetonitrile precipitation, reducing background noise.

  • Phase Separation: Centrifuge at 12,000 x g for 5 minutes. Transfer the top organic layer to a fresh tube.

  • Dry Down: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Dissolve residue in 100 µL of 1:1 Mobile Phase A:B. Vortex and transfer to autosampler vials.

Discussion & Troubleshooting

Why not use C4-HSL as an Internal Standard? Many researchers use C4-HSL (N-butyryl) as an IS for C5-HSL because it is cheaper than deuterated standards. This is a critical error. C4-HSL elutes earlier than C5-HSL. In complex matrices, the ion suppression zone often shifts during the gradient. If C4-HSL elutes in a "clean" region and C5-HSL elutes in a "suppressed" region (e.g., co-eluting with phospholipids), your calculated concentration will be falsely low. Only a deuterated isotopologue (C5-HSL-d3) co-elutes perfectly, experiencing the exact same matrix effects.

Linearity Check: If your standard curve is still non-linear after switching to Method A, check your dimer formation . High concentrations of HSLs can form dimers in the source. Reduce the ULOQ (Upper Limit of Quantification) or adjust the Declustering Potential (DP).

References
  • Ortori, C. A., et al. (2011). Quantitative profiling of the N-acyl-homoserine lactone signaling metabolites of bacteria by liquid chromatography-electrospray ionization-tandem mass spectrometry. Nature Protocols, 6, 1535-1550.

  • Yates, E. A., et al. (2002). N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635-5646.

  • Patel, P., et al. (2016). Matrix effects in LC-MS/MS quantification of quorum sensing molecules. Analytical Chemistry, 88(2), 1123-1129.
  • Churchill, M. E., & Chen, L. (2011). Structural basis of acyl-homoserine lactone-dependent signaling. Chemical Reviews, 111(1), 68-85.

Sources

The Definitive Guide to Receptor Binding Affinity (Kd) Measurement for C5-HSL Ligands

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in biophysical characterization, I frequently encounter the challenge of quantifying weak or transient interactions between small-molecule autoinducers and bacterial receptors. C5-HSL (N-pentanoyl-L-homoserine lactone) is a short-chain quorum-sensing (QS) signal molecule. While it is not the canonical ligand for most well-studied LuxR-type receptors (such as LasR, which prefers 3-oxo-C12-HSL), C5-HSL exhibits promiscuous binding capabilities that can partially activate or antagonize these receptors [1].

Accurately measuring the dissociation constant (


) of C5-HSL is critical for mapping interspecies bacterial cross-talk and designing quorum-quenching therapeutics. This guide objectively compares the three leading biophysical platforms—Microscale Thermophoresis (MST), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC)—and provides self-validating experimental workflows for C5-HSL analysis.

The Molecular Mechanics of C5-HSL Binding

Before selecting a measurement platform, we must understand the causality of the binding event. LuxR-type receptors are highly dynamic. Upon binding an acyl-homoserine lactone (AHL) like C5-HSL, the receptor undergoes a massive conformational shift that stabilizes its dimerization interface, allowing it to bind specific DNA sequences (lux boxes) and initiate transcription [2].

Because C5-HSL lacks the 3-oxo substitution and has a relatively short acyl chain, its binding affinity (


) to non-cognate receptors (e.g., CarR or LasR) is typically in the high nanomolar to low micromolar range [3]. This weak affinity dictates our choice of biophysical assay, as the technique must be sensitive enough to detect low-affinity, fast-exchange interactions without artificial stabilization.

G C5 C5-HSL Ligand Receptor LuxR-Type Receptor (e.g., LasR, RhlR) C5->Receptor Binding (Kd) Complex Receptor-Ligand Complex Receptor->Complex Conformational Shift Dimerization Receptor Dimerization Complex->Dimerization Activation DNA DNA Binding (lux box) Dimerization->DNA Affinity Increase Gene Target Gene Expression DNA->Gene Transcription

C5-HSL binding cascade to LuxR-type receptors leading to gene expression.

Comparative Analysis of Kd Measurement Platforms

To objectively evaluate the best approach for C5-HSL, we must compare the physical principles, sample requirements, and data outputs of MST, SPR, and ITC [4].

Table 1: Quantitative Comparison of Biophysical Platforms for C5-HSL Binding Analysis

ParameterMicroscale Thermophoresis (MST)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Physical Principle Thermophoretic mobility in a T-gradientSurface mass change (Refractive index)Heat released/absorbed (Thermodynamics)

Dynamic Range
pM to mMpM to mMnM to mM
Sample Volume < 0.5 µL / capillary~200 µL0.3 - 1.4 mL
Throughput Medium-High (15 mins/run)Medium-HighLow (1-2 hours/run)
Immobilization? No (In-solution)Yes (Sensor chip)No (In-solution)
Output Parameters

,


,

,


,

,

, Stoichiometry (n)
C5-HSL Challenge Hydrophobic adsorption to glassSteric hindrance from immobilizationLow heat of binding for weak affinities

Verdict: For C5-HSL, MST is generally the superior first-line choice. The hydrophobic nature of the pentanoyl tail makes C5-HSL prone to non-specific binding on SPR sensor chips, and its potentially weak affinity for non-cognate receptors can result in heat signatures too low for reliable ITC integration [5]. MST circumvents these issues by operating entirely in-solution with minimal sample consumption.

Workflow Start Purified Receptor & C5-HSL MST Microscale Thermophoresis (MST) Start->MST SPR Surface Plasmon Resonance (SPR) Start->SPR ITC Isothermal Titration Calorimetry (ITC) Start->ITC MST_Prep Fluorescent Labeling MST->MST_Prep SPR_Prep Surface Immobilization SPR->SPR_Prep ITC_Prep Dialysis (Buffer Matching) ITC->ITC_Prep MST_Out Thermophoretic Mobility (Kd) MST_Prep->MST_Out SPR_Out Real-Time Kinetics (kon, koff, Kd) SPR_Prep->SPR_Out ITC_Out Thermodynamics (ΔH, ΔS, Kd) ITC_Prep->ITC_Out

Comparative workflow for MST, SPR, and ITC in measuring C5-HSL binding affinity.

Experimental Methodologies & Causality

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal check to prevent false positives caused by aggregation or buffer mismatch.

Protocol A: MST Measurement of C5-HSL Binding (In-Solution)

MST quantifies the directed movement of molecules along a microscopic temperature gradient. Binding of C5-HSL alters the receptor's size, charge, and hydration shell, fundamentally changing its thermophoretic mobility [5].

  • Target Labeling: Label the purified LuxR-type receptor using an NHS-ester fluorophore (e.g., Cy5) targeting primary amines.

    • Causality: NHS-ester chemistry provides stable covalent linkages. A strict dye-to-protein ratio of 0.5–1.0 must be maintained to ensure the fluorophore does not sterically occlude the ligand-binding pocket.

  • Ligand Titration: Prepare a 16-point 1:1 serial dilution of C5-HSL in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.05% Tween-20, pH 7.4).

    • Causality: The addition of 0.05% Tween-20 is non-negotiable. C5-HSL is highly hydrophobic; without a surfactant, it will adsorb to the walls of the plastic tubes and glass capillaries, artificially depleting the available ligand concentration and skewing the

      
      .
      
  • Complex Formation: Mix equal volumes of the labeled receptor (final concentration ~10 nM) with the C5-HSL dilution series. Incubate for 15 minutes at room temperature.

  • Self-Validation (The Capillary Scan): Load samples into standard treated glass capillaries and perform an initial fluorescence scan before applying the IR laser.

    • Validation Logic: This scan confirms uniform fluorescence across all 16 capillaries. A variation of >10% indicates that C5-HSL is inducing receptor aggregation or directly quenching the fluorophore. If this occurs, the thermophoretic readout is invalid, and an orthogonal labeling strategy (e.g., His-tag specific labeling) must be used.

  • Thermophoresis Measurement: Apply the IR laser to induce a temperature jump (T-jump). Record the normalized fluorescence (

    
    ) and fit the data to the law of mass action to extract the 
    
    
    
    .
Protocol B: ITC Thermodynamic Profiling (Orthogonal Validation)

While MST is ideal for rapid


 determination, ITC is the gold standard for validating the thermodynamic drivers (Enthalpy, 

; Entropy,

) of the interaction [4].
  • Strict Buffer Matching: Dialyze the purified receptor extensively (3x volume changes) against the assay buffer. Dissolve the lyophilized C5-HSL directly into the exact same post-dialysis buffer.

    • Causality: ITC measures minute heat changes (microcalories). Even a 1 mM difference in buffer salts or pH between the syringe and the cell will generate massive heats of dilution, completely masking the weak heat signature of C5-HSL binding.

  • Cell and Syringe Loading: Load the receptor (e.g., 30 µM) into the sample cell. Load C5-HSL (e.g., 300 µM) into the injection syringe.

    • Causality: The ligand concentration in the syringe must be roughly 10x the receptor concentration to ensure the receptor reaches full saturation by the end of the titration, which is required to accurately calculate reaction stoichiometry (n).

  • Titration Parameters: Set the instrument to perform 20 injections of 2 µL each, with a 150-second spacing between injections and a stirring speed of 750 rpm.

  • Self-Validation (Baseline Return): Monitor the real-time thermogram.

    • Validation Logic: The 150-second interval ensures the heat signal returns completely to baseline. Failure to return to baseline indicates that the binding reaction has not reached equilibrium, or that the C5-HSL is causing continuous, slow-phase protein aggregation. If the baseline drifts, the injection spacing must be increased.

Conclusion

For researchers investigating C5-HSL and its interactions with LuxR-type receptors, selecting the right biophysical tool is paramount. Microscale Thermophoresis (MST) offers the most reliable, low-volume, in-solution method for determining the


 of hydrophobic autoinducers, overcoming the steric limitations of SPR. However, any robust drug discovery or synthetic biology pipeline should employ Isothermal Titration Calorimetry (ITC)  as an orthogonal validation step to confirm the thermodynamic architecture of the binding event.

References

  • "Non-Native Small Molecules that Modulate Quorum Sensing in Gram-Negative Bacteria." University of Wisconsin-Madison (WISC). URL:[Link]

  • "N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia." National Center for Biotechnology Information (PMC). URL:[Link]

  • "Characterization of N-acylhomoserine lactone-degrading bacteria associated with the Zingiber officinale (ginger) rhizosphere." ResearchGate. URL:[Link]

  • "Biophysical Assays: SPR, ITC, and MST." Reaction Biology. URL:[Link]

  • "Molecular Interaction Studies Using Microscale Thermophoresis." National Center for Biotechnology Information (PMC). URL:[Link]

Technical Guide: Verification of C5-HSL Biological Activity Using Agrobacterium Reporters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verifying the biological activity of N-pentanoyl-L-homoserine lactone (C5-HSL) presents a specific challenge in quorum sensing (QS) research. Unlike the canonical C4-HSL (Pseudomonas aeruginosa) or 3-oxo-C6-HSL (Vibrio fischeri), C5-HSL is an odd-chain, unsubstituted homoserine lactone.

While Chromobacterium violaceum (CV026) is often the default for qualitative screening of short-chain AHLs, it lacks the dynamic range required for pharmacological dose-response curves. This guide details the use of Agrobacterium tumefaciens NTL4(pZLR4) for the quantitative verification of C5-HSL.

Critical Insight: The TraR receptor in A. tumefaciens is optimized for 3-oxo-C8-HSL. It exhibits broad promiscuity but reduced affinity for unsubstituted short-chain AHLs like C5-HSL. Therefore, this protocol utilizes a high-sensitivity liquid


-galactosidase assay  rather than a standard agar overlay to ensure accurate detection and EC50 calculation.

Mechanistic Basis: The TraR-LacZ System

The A. tumefaciens reporter system relies on the TraR transcriptional activator.[1][2] Understanding the stoichiometry of this interaction is vital for interpreting data regarding "weak" inducers like C5-HSL.

Signaling Pathway

TraR is unstable in the absence of its ligand. Upon binding an AHL (like C5-HSL), the protein folds, dimerizes, and binds to tra box DNA sequences, driving the expression of the reporter.

TraR_Pathway AHL C5-HSL (Ligand) TraR_M TraR (Monomer/Unstable) AHL->TraR_M Binding Complex TraR:AHL Dimer TraR_M->Complex Stabilization & Dimerization Promoter PtraI Promoter (tra Box) Complex->Promoter High Affinity Binding LacZ lacZ Gene Transcription Promoter->LacZ Activation Enzyme β-Galactosidase LacZ->Enzyme Translation Readout ONPG Hydrolysis (420nm Absorbance) Enzyme->Readout Catalysis

Figure 1: Signal transduction pathway of the TraR-based reporter system. Note that C5-HSL acts as a structural analog to the native ligand, requiring higher concentrations to achieve the same stabilization effect as 3-oxo-C8-HSL.

Comparative Analysis: Selecting the Right Reporter

Why use Agrobacterium (NTL4) when Chromobacterium (CV026) is known for short-chain detection?

Table 1: Reporter Strain Performance Matrix for C5-HSL

FeatureA. tumefaciens NTL4(pZLR4)C. violaceum CV026E. coli (LuxR/pSB401)
Primary Ligand 3-oxo-C8-HSLC6-HSL3-oxo-C6-HSL
C5-HSL Sensitivity Moderate (Requires nM-µM range)High (Sensitive to C4-C8)Variable (Engineered dependent)
Readout Type Quantitative (Enzymatic)Qualitative (Pigment)Quantitative (Luminescence)
Dynamic Range 3-4 logs (Linear)Binary (On/Off)2-3 logs
Mechanism TraR (Promiscuous)CviR (Antagonist sensitive)LuxR (Specific)
Best Use Case Dose-Response / EC50 Rapid Plate ScreeningHigh-Throughput Screening

Verdict: Use CV026 for initial Yes/No screening to confirm the presence of C5-HSL. Use NTL4(pZLR4) to determine biological activity (potency) and to generate publication-quality dose-response curves.

Experimental Protocol: Quantitative Liquid Assay

This protocol is optimized for C5-HSL , accounting for its lower affinity to TraR compared to the native ligand.

Materials & Reagents[1][3]
  • Strain: A. tumefaciens NTL4(pZLR4) (Genotype:

    
    Ti, traR+, traG::lacZ).
    
  • Media: AT Minimal Media (Preferred for lower background) or LB broth buffered to pH 7.0.

  • Substrate: ONPG (o-nitrophenyl-

    
    -D-galactoside), 4 mg/mL in Z-buffer.
    
  • Lysis Buffer: Z-Buffer with

    
    -mercaptoethanol + 0.1% SDS + Chloroform.
    
  • C5-HSL Stock: Dissolved in acidified ethyl acetate or DMSO (keep DMSO <0.5% final vol).

Workflow Diagram

Protocol_Flow Start Overnight Culture NTL4(pZLR4) + Gentamicin 28°C (Strict) Dilute Dilute 1:100 into Fresh AT Media Start->Dilute Induce Add C5-HSL Gradient (0, 10nM, 100nM, 1µM, 10µM) Dilute->Induce Incubate Incubate 12-16h 28°C @ 200rpm Induce->Incubate Measure_OD Measure OD600 (Cell Density) Incubate->Measure_OD Permeabilize Lysis: Add CHCl3 / SDS Vortex 10s Measure_OD->Permeabilize Assay Add ONPG Substrate Incubate 28°C Permeabilize->Assay Stop Stop with Na2CO3 (Yellow Color Developed) Assay->Stop Read Measure A420 (Enzyme Activity) Stop->Read

Figure 2: Step-by-step workflow for the quantitative Miller assay.[2] Temperature control at 28°C is critical to prevent TraR degradation.

Detailed Methodology
  • Preparation: Inoculate NTL4(pZLR4) in 5 mL LB + Gentamicin (30 µg/mL). Grow overnight at 28°C .[1][2][3]

    • Note: Never grow Agrobacterium reporters at 37°C; TraR misfolds and aggregates.

  • Induction: Dilute the overnight culture 1:100 into fresh AT minimal media. Aliquot 1 mL into culture tubes.

  • Dosing: Add C5-HSL to create a concentration gradient (e.g., 10 nM to 50 µM). Include a solvent control (DMSO) and a positive control (100 nM 3-oxo-C8-HSL).

  • Incubation: Incubate for 12–16 hours at 28°C with shaking (200 rpm).

  • Lysis:

    • Measure

      
       of the cultures.
      
    • Add 20 µL Chloroform and 10 µL 0.1% SDS to 1 mL culture. Vortex vigorously for 10 seconds to permeabilize cells.

  • Enzymatic Reaction:

    • Add 200 µL of ONPG (4 mg/mL) to the lysed cells. Start timer.

    • Incubate at 28°C until a yellow color develops (approx. 10–30 mins).

    • Stop reaction with 500 µL of 1M

      
      .[3]
      
  • Quantification: Spin down cell debris (5 min, 12,000 x g). Measure absorbance of the supernatant at 420 nm (

    
    ) and 550 nm (
    
    
    
    ).

Data Analysis & Interpretation

Calculate the specific activity in Miller Units using the standard formula:



  • 
     = reaction time in minutes[4]
    
  • 
     = volume of culture used in assay (mL)
    
  • 
     = correction for light scattering by cell debris
    
Expected Results for C5-HSL
  • Sensitivity Threshold: You should observe induction starting around 50–100 nM for C5-HSL.

  • Comparison: 3-oxo-C8-HSL (Native) will induce at 0.1–1 nM .

  • Interpretation: A shift in the EC50 curve to the right (higher concentration) compared to the native ligand confirms that C5-HSL is a partial agonist or has lower affinity for TraR, but is biologically active.

Troubleshooting:

  • High Background: Ensure cultures were not overgrown (stay in mid-log to early stationary).

  • No Activity: If C5-HSL fails to induce NTL4 at 10 µM, the compound may be degraded (lactonolysis). Check pH of media (must be < 7.5).[3]

References

  • Farrand, S. K., Qin, Y., & Oger, P. (2002). Quorum-sensing system of Agrobacterium tumefaciens: Applications to identify and analyze N-acylhomoserine lactone autoinducers. Methods in Enzymology, 358, 452-484.

  • Zhu, J., et al. (2003).[5] Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules.[2][4][6][7] Applied and Environmental Microbiology, 69(11), 6949–6953.

  • McClean, K. H., et al. (1997).[5][8] Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology, 143(12), 3703-3711.

  • Cayman Chemical. (n.d.). N-pentanoyl-L-homoserine lactone Product Information. Cayman Chemical Product Guide.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling N-Pentanoyl-L-homoserine Lactone: From Personal Protective Equipment to Disposal

Author: BenchChem Technical Support Team. Date: March 2026

N-Pentanoyl-L-homoserine lactone is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules.[1][2] These molecules are crucial in the study of quorum sensing, a process of bacterial cell-to-cell communication that regulates gene expression, including virulence factor production and biofilm formation.[1][3][4] As research into quorum sensing inhibitors as potential antimicrobial therapies expands, the handling of these signaling molecules in the laboratory becomes more frequent.[1][5]

Risk Assessment: Understanding the Hazards

Before handling any chemical, a thorough risk assessment is paramount. N-Pentanoyl-L-homoserine lactone is a white to off-white powder.[1][3] The primary routes of potential exposure are inhalation of the powder, direct contact with the skin and eyes, and accidental ingestion.[7] While specific toxicity data is limited, good laboratory practice dictates treating all research chemicals with a high degree of caution.[8][9]

Key Considerations for Your Risk Assessment:

  • Quantity: The risks associated with handling milligram-scale quantities differ significantly from those involving gram-scale amounts.[6]

  • Frequency of Use: Daily handling requires more stringent and consistent controls than occasional use.

  • Procedure: Weighing the solid powder poses a higher risk of aerosolization and inhalation compared to working with a prepared solution.[6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE are critical for minimizing exposure. The following table outlines the recommended PPE for handling N-Pentanoyl-L-homoserine lactone in various laboratory scenarios.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Handling Small Quantities (e.g., <100 mg) Safety glasses with side shields or safety goggles.[6][8]Nitrile or latex gloves.[6]Standard laboratory coat.[6][8]Recommended, especially when weighing powder. An N95 respirator or equivalent is suitable.[6]
Handling Large Quantities (e.g., >100 mg) Chemical safety goggles or a face shield.[6]Chemical-resistant gloves (e.g., nitrile), consider double-gloving.[6]Chemical-resistant lab coat or apron over a standard lab coat.[6]Required. A properly fitted respirator with an organic vapor cartridge should be used.[6]
Emergency (Spill or Exposure) Chemical safety goggles and a face shield.[6]Heavy-duty, chemical-resistant gloves.[6]Chemical-resistant suit or coveralls.[6]Self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[6]
The Rationale Behind PPE Choices
  • Eye and Face Protection: Safety glasses with side shields offer baseline protection from splashes.[10] Goggles provide a more complete seal around the eyes, which is crucial when handling powders or larger volumes of liquids.[11][12] A face shield protects the entire face from splashes and should be used in conjunction with goggles when handling larger quantities.[6][13]

  • Hand Protection: Nitrile gloves are generally recommended for their chemical resistance.[12] It is crucial to inspect gloves for any signs of damage before use and to remove them correctly to avoid contaminating your skin.[8][14] Always wash your hands thoroughly with soap and water after removing gloves.[6][8][9]

  • Body Protection: A lab coat protects your skin and personal clothing from contamination.[8][11] For larger quantities, a chemical-resistant apron or coat provides an additional impermeable barrier.[6][10]

  • Respiratory Protection: Fine powders can easily become airborne and inhaled.[11] Working in a certified chemical fume hood is the primary engineering control to prevent this.[6][12][15] When weighing the solid, an N95 respirator provides an additional layer of protection. For larger quantities, a respirator with an organic vapor cartridge is recommended.[6]

Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off your PPE is vital to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Lab Coat Don2 Respirator Don1->Don2 Don3 Goggles / Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles / Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator Doff3->Doff4 Wash2 Wash Hands Doff4->Wash2 Wash1 Wash Hands

Caption: The correct sequence for donning and doffing Personal Protective Equipment.

Operational Plan: A Step-by-Step Guide to Safe Handling

Following a standardized operational plan minimizes risks and ensures the integrity of your experiment.

Preparation
  • Designate a Work Area: All work with N-Pentanoyl-L-homoserine lactone, especially the handling of the solid powder, should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[6][15]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, solvents, and containers, before you begin.

  • Don PPE: Put on the appropriate PPE as determined by your risk assessment and the table above.

  • Prepare for Spills: Ensure a chemical spill kit is readily accessible.[6]

Handling Procedure
  • Weighing: When weighing the solid compound, do so within the fume hood to prevent the inhalation of any dust particles.[6]

  • Preparing Solutions: N-Pentanoyl-L-homoserine lactone is soluble in DMSO and chloroform.[1] It is important to note that ethanol and methanol are not recommended as they may open the lactone ring.[1] When preparing solutions, add the solid to the solvent slowly.

  • General Practices: Avoid direct contact with skin, eyes, and clothing.[6][7] Keep containers tightly closed when not in use.[6] Do not pipette by mouth.[11]

Post-Handling
  • Decontamination: Thoroughly clean the work area and decontaminate any equipment used.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination.[6]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][8][15]

Handling_Workflow Prep Preparation (Fume Hood, PPE, Spill Kit) Weigh Weigh Solid Compound Prep->Weigh Dissolve Prepare Solution (Add solid to solvent) Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Cleanup Post-Handling (Decontaminate, Doff PPE) Experiment->Cleanup Wash Wash Hands Thoroughly Cleanup->Wash

Caption: General workflow for handling N-Pentanoyl-L-homoserine lactone.

Emergency and Disposal Plans

Spill Response
  • Small Spills: Evacuate the immediate area.[6] Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[6] Place the absorbed material in a sealed container for disposal as hazardous waste.[6]

  • Large Spills: Immediately evacuate the area and alert your institution's environmental health and safety department.[6]

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[6][7]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7]

Waste Disposal

All waste containing N-Pentanoyl-L-homoserine lactone must be treated as hazardous chemical waste.[6]

  • Solid Waste: Collect any contaminated materials (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed container for hazardous waste disposal.

  • Liquid Waste: Collect unused solutions in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.[7]

By adhering to these guidelines, researchers can safely handle N-Pentanoyl-L-homoserine lactone, minimizing personal risk and ensuring a safe laboratory environment for everyone.

References

  • Benchchem. Personal protective equipment for handling N-(3-oxohexanoyl)-L-homoserine lactone.
  • ECHEMI. N-Octanoyl-L-homoserine lactone SDS, 147852-84-4 Safety Data Sheets.
  • PubChem. N-Pentanoyl-L-homoserine lactone.
  • Cayman Chemical. N-3-oxo-pentanoyl-L-Homoserine lactone.
  • Environmental Health & Safety. Safe Lab Practices.
  • Institute for Molecular Biology & Biophysics. Laboratory Safety Guidelines.
  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals.
  • Thermo Fisher Scientific. Personal Protective Equipment.
  • National Institutes of Health. Safe Laboratory Practices & Procedures.
  • AdipoGen Life Sciences. N-Pentanoyl-L-homoserine lactone - CAS 148497-11-4.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - N-OCTANOYL-DL-HOMOSERINE LACTONE.
  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Cayman Chemical. Safety Data Sheet.
  • Cayman Chemical. N-heptanoyl-L-Homoserine lactone - Safety Data Sheet.
  • Sigma-Aldrich. N-Hexanoyl- L -homoserine lactone = 96 HPLC 147852-83-3.
  • YouTube. PPE for the Micro Lab.
  • Kumar, L., Patel, S. K. S., Kharga, K., et al. (2021). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. PMC.
  • Chan, K.-G., Liu, Y.-C., & Chang, C.-Y. (2015). Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence. Frontiers in Microbiology.
  • Fisher Scientific. AdipoGen N-Pentanoyl-L-homoserine lactone (50 mg).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.